2,4,6-Trimethylbenzoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,4,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFIRKXTFQCCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048200 | |
| Record name | 2,4,6-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-63-7 | |
| Record name | 2,4,6-Trimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesitylenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesitoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESITYLENE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU2HG6787 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,6-trimethylbenzoic acid. The information is presented to support research, development, and drug discovery activities. This document includes tabulated quantitative data, detailed experimental protocols for key reactions, and a visualization of its synthetic pathway.
Physical and Chemical Properties
This compound, also known as mesitoic acid, is a white crystalline solid.[1] Its molecular structure, characterized by a carboxylic acid group flanked by two ortho-methyl groups, results in significant steric hindrance. This steric impediment profoundly influences its chemical reactivity, particularly in reactions involving the carboxyl group.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | ||
| Molecular Weight | 164.20 | g/mol | |
| Melting Point | 152-155 | °C | |
| Boiling Point | 296.6 (estimated) | °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 | g/cm³ | [2] |
| Water Solubility | 722.5 | mg/L (temperature not stated) | [1] |
| pKa | 3.448 | at 25°C | [1] |
| Vapor Pressure | 0.0 ± 0.7 | mmHg at 25°C | [2] |
| Refractive Index | 1.545 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features/Notes |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. |
| ¹³C NMR | Signals for the carboxylic acid carbon, aromatic carbons, and methyl carbons. |
| Infrared (IR) | Characteristic peaks for the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Purification
The primary synthetic route to this compound starts from mesitylene (B46885). A common method involves the Friedel-Crafts acylation of mesitylene, followed by a haloform reaction.[3]
Synthesis of this compound from Mesitylene
The following diagram illustrates a typical synthetic workflow from mesitylene.
Synthesis of this compound from mesitylene.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride in a suitable anhydrous solvent such as carbon disulfide or dichloromethane (B109758).
-
Cool the suspension in an ice bath.
-
Slowly add chloroacetyl chloride to the stirred suspension.
-
After the addition of chloroacetyl chloride is complete, add mesitylene dropwise from the dropping funnel while maintaining the low temperature.
-
Once the addition of mesitylene is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and acidify with concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethanone, which can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound (Haloform Reaction)
-
In a round-bottom flask, dissolve the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethanone in a suitable solvent like dioxane or tetrahydrofuran (B95107).
-
Prepare a solution of sodium hydroxide (B78521) in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to generate sodium hypobromite (B1234621) in situ.
-
Add the solution of the ketone dropwise to the freshly prepared sodium hypobromite solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Destroy any excess hypobromite by adding a small amount of sodium bisulfite.
-
Acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.
Purification by Recrystallization
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as aqueous ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.[4]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.[4]
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.[4]
-
Allow the filtrate to cool slowly to room temperature, which will induce crystallization.[4]
-
To maximize the yield, further cool the solution in an ice bath.[4]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]
-
Dry the crystals under vacuum to remove any residual solvent.[4]
Key Chemical Reactions
The steric hindrance of the two ortho-methyl groups significantly impacts the reactivity of the carboxylic acid functionality.
Esterification
Direct Fischer esterification of this compound is notoriously difficult due to steric hindrance.[5] A more effective method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with an alcohol.
Experimental Protocol: Two-Step Esterification
Step 1: Formation of 2,4,6-Trimethylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend this compound in an excess of thionyl chloride (SOCl₂).[6]
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6]
-
Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.[6]
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,4,6-trimethylbenzoyl chloride, which can often be used in the next step without further purification.[6]
Step 2: Ester Formation
-
In a separate flask, dissolve the desired alcohol in an anhydrous, non-protic solvent (e.g., dichloromethane or toluene) containing a non-nucleophilic base such as pyridine (B92270) or triethylamine.
-
Cool the solution in an ice bath.
-
Slowly add the 2,4,6-trimethylbenzoyl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's completion by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude ester can be purified by column chromatography or recrystallization.
Reduction to 2,4,6-Trimethylbenzyl Alcohol
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7]
Experimental Protocol:
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a dry three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 15% aqueous solution of sodium hydroxide.
-
Stir the resulting mixture until a granular white precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude 2,4,6-trimethylbenzyl alcohol.
-
The product can be purified by distillation under reduced pressure or by column chromatography.
Decarboxylation to Mesitylene
The decarboxylation of aromatic carboxylic acids can be challenging and often requires harsh conditions.
Experimental Protocol (General Procedure):
-
In a round-bottom flask, mix this compound with a copper-based catalyst, such as copper powder or copper(I) oxide, in a high-boiling solvent like quinoline.
-
Heat the mixture to a high temperature (typically above 200°C) and maintain it until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and dilute it with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with dilute acid (e.g., 1M HCl) to remove the quinoline, then with water, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent and remove the solvent by distillation.
-
The resulting crude mesitylene can be purified by distillation.
Logical Relationships in Synthesis
The synthesis of this compound and its subsequent reactions follow a logical progression of functional group transformations.
Key synthetic and reaction pathways involving this compound.
References
- 1. This compound | 480-63-7 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
Synthesis of 2,4,6-Trimethylbenzoic Acid from Mesitylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethylbenzoic acid from mesitylene (B46885), a critical process for obtaining a valuable intermediate in the production of dyes, insecticides, pharmaceuticals, and photoinitiators. The primary and most robust synthetic route involves a two-step process: the Friedel-Crafts acylation of mesitylene followed by a haloform reaction. This document details the experimental protocols, quantitative data, and reaction pathways to facilitate a thorough understanding of the synthesis.
Synthetic Pathway Overview
The conversion of mesitylene to this compound is efficiently achieved through a two-stage synthetic sequence. The first step involves the Friedel-Crafts acylation of mesitylene with chloroacetyl chloride in the presence of a Lewis acid catalyst to form 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one. This intermediate is then subjected to a haloform reaction, typically using sodium hypochlorite (B82951), which oxidizes the acetyl group to a carboxylate, followed by acidification to yield the final product, this compound.
Caption: Overall synthetic pathway from mesitylene to this compound.
Quantitative Data Summary
The efficiency of the synthesis of this compound from mesitylene is dependent on various reaction parameters. The following table summarizes key quantitative data reported in the literature for the two-step synthesis, providing a comparative overview of different catalytic systems and reaction conditions.
| Parameter | Friedel-Crafts Acylation | Haloform Reaction | Overall | Reference |
| Catalyst | Supported Iron Oxide | - | - | [1] |
| Mesitylene Conversion | 97% | - | - | [1] |
| Selectivity for Intermediate | 98% | - | - | [1] |
| Catalyst | Aluminum Chloride | - | - | |
| Mesitylene Conversion | 80-96% | - | - | |
| Selectivity for Intermediate | 85-95% | - | - | |
| Final Product | ||||
| Yield | - | - | Up to 97% | [2] |
| Purity | - | - | >99% | [2] |
| Melting Point | - | - | 155 °C |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound from mesitylene via the Friedel-Crafts acylation and subsequent haloform reaction.
Step 1: Friedel-Crafts Acylation of Mesitylene
This procedure details the synthesis of the intermediate, 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.
Materials:
-
Mesitylene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (or a supported iron oxide catalyst)
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane)
-
Hydrochloric acid (concentrated)
-
Ice
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride to the stirred suspension.
-
After the addition of chloroacetyl chloride is complete, add mesitylene dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Once the addition of mesitylene is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.
Step 2: Haloform Reaction of 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one
This procedure describes the conversion of the acylated intermediate to this compound.
Materials:
-
2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one (from Step 1)
-
Sodium hypochlorite solution (commercial bleach)
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether (or other suitable extraction solvent)
-
Standard laboratory glassware for reaction and extraction
Procedure:
-
In a flask, dissolve the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one in a suitable solvent like dioxane or tetrahydrofuran.
-
Add a solution of sodium hydroxide.
-
Slowly add the sodium hypochlorite solution to the vigorously stirred mixture. The reaction is exothermic and may require cooling to maintain a temperature between 30-50 °C.
-
After the addition is complete, continue stirring for 1-2 hours until the reaction is complete.
-
Cool the reaction mixture and carefully destroy any excess sodium hypochlorite by adding a reducing agent like sodium bisulfite.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material or byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate of this compound is formed.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water to yield pure this compound.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: A step-by-step workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Spectroscopic Data
| Technique | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) |
| ¹H NMR (CDCl₃) | ~11-13 (s, 1H, COOH), 6.8-7.0 (s, 2H, Ar-H), 2.4-2.5 (s, 6H, 2,6-CH₃), 2.2-2.3 (s, 3H, 4-CH₃)[4] |
| ¹³C NMR (CDCl₃) | ~175-180 (C=O), ~138-140 (Ar-C-COOH), ~135-137 (Ar-C-CH₃), ~128-130 (Ar-CH), ~20-22 (Ar-CH₃)[5] |
| IR (KBr) | ~2500-3300 (br, O-H stretch), ~1680-1700 (s, C=O stretch), ~1600, 1450 (m, C=C stretch)[6] |
This comprehensive guide provides researchers and professionals with the necessary information to successfully synthesize and characterize this compound from mesitylene. The detailed protocols and data are intended to serve as a valuable resource for laboratory work and process development in the fields of organic synthesis and drug discovery.
References
- 1. CN100569726C - Synthetic Technology of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound(480-63-7) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(480-63-7) IR Spectrum [chemicalbook.com]
2,4,6-trimethylbenzoic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethylbenzoic acid (CAS No. 480-63-7), a substituted aromatic carboxylic acid. The document details its chemical and physical properties, molecular structure, and provides an in-depth look at various synthetic and purification protocols. Spectroscopic data are summarized for analytical purposes. While direct biological applications of this compound are not extensively documented, its role as a crucial intermediate and structural scaffold in the synthesis of various chemical entities, including those with potential pharmacological activity, is highlighted. This guide is intended to be a valuable resource for professionals in chemical synthesis and drug discovery.
Chemical Identity and Molecular Structure
This compound, also known as mesitoic acid, is a crystalline solid at room temperature. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and three methyl groups at the 2, 4, and 6 positions.
CAS Number: 480-63-7
Molecular Formula: C₁₀H₁₂O₂
The steric hindrance provided by the two ortho-methyl groups significantly influences the reactivity of the carboxylic acid group, making this compound a subject of interest in studies of steric effects in organic reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 152-155 °C |
| Boiling Point | 296.6 °C at 760 mmHg |
| Solubility | Soluble in chloroform (B151607) and methanol. Water solubility is 722.5 mg/L. |
| pKa | 3.448 at 25°C |
Synthesis of this compound: Experimental Protocols
Several methods for the synthesis of this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
Grignard Reaction with Carbon Dioxide
This classic method involves the formation of a Grignard reagent from a halogenated mesitylene (B46885) derivative, followed by carboxylation with solid carbon dioxide (dry ice).
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2,4,6-trimethylbromobenzene in anhydrous diethyl ether is then added dropwise to the magnesium turnings. The reaction mixture is gently refluxed until most of the magnesium has reacted.
-
Carboxylation: The Grignard reagent solution is then slowly poured over an excess of crushed dry ice in a separate flask with vigorous stirring.
-
Work-up: After the excess dry ice has sublimed, the reaction mixture is quenched with a dilute solution of hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695)/water or by column chromatography.
Oxidation of Mesitylene Derivatives
Oxidation of the methyl group of a mesitylene derivative, such as mesitylene itself or a more activated derivative, can yield this compound.
Experimental Protocol (from Mesitylene):
-
Note: Direct oxidation of mesitylene to this compound is challenging due to the presence of three benzylic methyl groups. More commonly, a derivative is used.
A more feasible approach involves the oxidation of 2,4,6-trimethylacetophenone, which can be prepared by Friedel-Crafts acylation of mesitylene.
-
Haloform Reaction of 2,4,6-Trimethylacetophenone: To a solution of 2,4,6-trimethylacetophenone in a suitable solvent (e.g., dioxane), add a solution of sodium hypochlorite (B82951) with vigorous stirring. The reaction is typically heated to facilitate the reaction.
-
Work-up: After the reaction is complete, the mixture is cooled, and any excess sodium hypochlorite is quenched with a reducing agent (e.g., sodium bisulfite). The mixture is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Purification of this compound
The purity of this compound is crucial for its subsequent use in synthesis. Recrystallization is the most common method for its purification.
Experimental Protocol for Recrystallization:
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly boiled.
-
Hot Filtration: The hot solution is then filtered through a fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Water is slowly added to the hot filtrate until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water mixture, and dried under vacuum.
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound, which are essential for its identification and characterization.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbons, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a C=O stretch, and C-H stretches from the aromatic and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Role in Chemical Synthesis and Drug Development
While this compound itself has not been reported to possess significant direct pharmacological activity, its sterically hindered carboxylic acid moiety and substituted aromatic ring make it a valuable building block in organic synthesis and medicinal chemistry.[1][2] It serves as a key intermediate in the production of various chemicals, including dyes, pesticides, and photoinitiators.[3][4]
In the context of drug development, the 2,4,6-trimethylbenzoyl group can be incorporated into larger molecules to introduce steric bulk, which can influence the molecule's conformation, receptor binding, and metabolic stability. For instance, derivatives of this compound, such as 2,4,6-trimethylbenzenesulfonyl hydrazones, have been synthesized and investigated for their antibacterial activity.[5] This highlights the potential of the 2,4,6-trimethylphenyl scaffold in the design of new therapeutic agents.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic pathways to this compound.
Caption: General workflow for the purification of this compound.
Conclusion
This compound is a readily accessible and synthetically versatile compound. Its unique structural features, primarily the steric hindrance around the carboxylic acid group, make it an interesting substrate for a variety of chemical transformations. While its direct biological applications are limited, it serves as a valuable starting material and structural motif in the synthesis of more complex molecules, including those with potential therapeutic relevance. This guide provides a solid foundation of its chemical properties, synthesis, and purification for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
The Biological Versatility of 2,4,6-Trimethylbenzoic Acid Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the current understanding of the biological activities of 2,4,6-trimethylbenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on their antimicrobial, anticancer, and anti-inflammatory potential. It also offers detailed experimental protocols for key biological assays and visual representations of relevant workflows and conceptual frameworks to guide future research in this area.
Introduction
This compound, a substituted aromatic carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives, including esters and amides, have been investigated for a range of pharmacological activities. The unique steric hindrance provided by the ortho-methyl groups can influence the chemical reactivity and biological interactions of these compounds, making them an interesting class for further exploration in drug discovery. This guide aims to consolidate the existing knowledge and provide a practical framework for the continued investigation of these promising molecules.
Biological Activities of this compound Derivatives
While research specifically focused on simple esters and amides of this compound is emerging, studies on structurally related compounds provide valuable insights into their potential biological activities.
Antimicrobial Activity
Derivatives of this compound have shown notable antibacterial properties. A study on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated significant activity, particularly against Gram-positive bacteria.[1]
Table 1: Antibacterial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivatives [1]
| Compound | Test Organism | MIC (µg/mL) |
| Derivative 24 | Staphylococcus aureus ATCC 25923 | 7.81 |
| Staphylococcus aureus ATCC 6538 | 7.81 | |
| Staphylococcus epidermidis ATCC 12228 | 15.62 | |
| Bacillus subtilis ATCC 6633 | 7.81 | |
| Bacillus cereus ATCC 10876 | 15.62 | |
| Derivative 7 | Staphylococcus aureus ATCC 25923 | 31.25 |
| Staphylococcus epidermidis ATCC 12228 | 62.5 | |
| Derivative 22 | Staphylococcus aureus ATCC 25923 | 15.62 |
| Staphylococcus epidermidis ATCC 12228 | 31.25 | |
| Derivative 23 | Staphylococcus aureus ATCC 25923 | 15.62 |
| Staphylococcus epidermidis ATCC 12228 | 31.25 | |
| Derivative 25 | Staphylococcus aureus ATCC 25923 | 31.25 |
| Staphylococcus epidermidis ATCC 12228 | 62.5 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Anticancer Activity
While direct studies on the anticancer effects of simple this compound esters and amides are limited, research on related structures, such as chalcones with a 2,4,6-trimethoxy substitution pattern, suggests potential cytotoxic activity against various cancer cell lines.[2] For instance, a study on benzoic acid itself demonstrated cytotoxic effects on a range of cancer cell lines, with IC50 values varying significantly depending on the cell type.[3]
Table 2: Cytotoxicity of Benzoic Acid Against Various Cancer Cell Lines (48h exposure) [3]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC3 | Prostate Cancer | 670.6 ± 43.26 |
| HeLa | Cervical Cancer | 453.6 ± 28.51 |
| HUH7 | Liver Cancer | 425.3 ± 33.17 |
| CaCO2 | Colon Cancer | 389.2 ± 29.44 |
| HT29 | Colon Cancer | 412.8 ± 35.19 |
| SW48 | Colon Cancer | 398.7 ± 31.82 |
| MG63 | Bone Cancer | 85.54 ± 3.17 |
| A673 | Bone Cancer | 102.4 ± 8.93 |
| 2A3 | Pharyngeal Cancer | 215.7 ± 19.62 |
| CRM612 | Lung Cancer | 98.4 ± 7.55 |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing antibacterial activity.[4]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB to achieve a range of test concentrations.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the appropriate concentration of the test compound to each well of a 96-well plate. Then, add 100 µL of the prepared bacterial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]
In Vitro Anti-inflammatory Assay: Albumin Denaturation Inhibition
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit heat-induced protein denaturation.[7][8]
Materials:
-
Test compounds
-
Egg albumin (fresh hen's egg)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard drug)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of various concentrations of the test compound, 2.8 mL of PBS, and 0.2 mL of egg albumin. A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Visualizing Methodologies and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Conceptual Diagram of the Albumin Denaturation Inhibition Assay.
Future Directions
The preliminary data on derivatives of this compound are promising and warrant further investigation. Future research should focus on:
-
Synthesis and Screening: A systematic synthesis of a library of this compound esters and amides is necessary to establish clear structure-activity relationships.
-
Broad-Spectrum Biological Evaluation: Screening these derivatives against a wider range of bacterial and fungal strains, as well as diverse cancer cell lines, will provide a more comprehensive understanding of their therapeutic potential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents. Techniques such as molecular docking and analysis of key signaling pathways like NF-κB and apoptosis-related pathways could provide valuable insights.[9][10][11]
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising biological activities of this compound derivatives. The provided protocols and conceptual diagrams are intended to facilitate the design and execution of robust and reproducible experiments in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Data Analysis of 2,4,6-Trimethylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4,6-trimethylbenzoic acid, a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and photoinitiators. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, complete with tabulated data, experimental protocols, and visual aids to facilitate a deeper understanding of its molecular structure and properties.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| 6.85 | Singlet | 2H | Aromatic (Ar-H) |
| 2.45 | Singlet | 6H | ortho-Methyl (-CH₃) |
| 2.30 | Singlet | 3H | para-Methyl (-CH₃) |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | Carboxylic Acid (-C OOH) |
| 139.0 | Aromatic (C-4) |
| 135.5 | Aromatic (C-2, C-6) |
| 129.0 | Aromatic (C-1) |
| 128.5 | Aromatic (C-3, C-5) |
| 21.5 | para-Methyl (-C H₃) |
| 20.0 | ortho-Methyl (-C H₃) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 2920 | Medium | C-H stretch (Aliphatic) |
| 1685 | Strong | C=O stretch (Carboxylic Acid) |
| 1600 | Medium | C=C stretch (Aromatic) |
| 1450 | Medium | C-H bend (Aliphatic) |
| 1300 | Medium | C-O stretch (Carboxylic Acid) |
| 850 | Strong | C-H bend (Aromatic, out-of-plane) |
Sample Preparation: KBr pellet or Nujol mull.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the mixture or use a vortex mixer.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Spectral Width: -2 to 14 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-1024 (or more, depending on concentration).
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its vibrational modes.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.
-
Transfer the mixture to a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
-
-
Data Acquisition and Processing:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the molecular structure of this compound and its spectral features.
An In-depth Technical Guide to the Solubility of 2,4,6-Trimethylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzoic acid, also known as mesitoic acid, is an aromatic carboxylic acid with significant steric hindrance due to the presence of three methyl groups ortho and para to the carboxyl functional group. This steric hindrance profoundly influences its chemical reactivity and physical properties, including its solubility in various organic solvents. An understanding of its solubility is critical for a range of applications, including organic synthesis, reaction kinetics, purification via crystallization, and formulation development in the pharmaceutical and chemical industries.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in the public domain, this guide combines available qualitative data with extrapolated information based on the solubility of the parent compound, benzoic acid, and structurally related isomers. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 152-155 °C | [2] |
| pKa | 3.448 (at 25 °C) | [2] |
| Water Solubility | 722.5 mg/L (temperature not stated) | [2] |
Solubility Profile of this compound
The principle of "like dissolves like" is the primary determinant of the solubility of this compound. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding and a nonpolar aromatic ring with three methyl substituents. The bulky methyl groups sterically hinder the polar carboxyl group, increasing the molecule's overall nonpolar character compared to benzoic acid.
Qualitative and Estimated Quantitative Solubility Data
| Solvent | Solvent Polarity | Qualitative Solubility | Estimated Quantitative Solubility (at 25 °C) |
| Hexane | Nonpolar | Expected to be soluble | Moderate |
| Toluene | Nonpolar | Expected to be soluble | Soluble |
| Chloroform | Slightly Polar | Slightly Soluble[2] | Low to Moderate |
| Diethyl Ether | Slightly Polar | Expected to be soluble | Soluble |
| Ethyl Acetate | Moderately Polar | Expected to be soluble | Soluble |
| Acetone | Polar Aprotic | Expected to be soluble | Soluble |
| Ethanol | Polar Protic | Expected to be soluble | Soluble |
| Methanol | Polar Protic | Slightly Soluble[2] | Low to Moderate |
| Water | Polar Protic | Low Solubility | ~0.72 g/L |
Note: "Low," "Moderate," and "Soluble" are qualitative descriptors. For quantitative estimations, "Low" suggests <1 g/100mL, "Moderate" suggests 1-10 g/100mL, and "Soluble" suggests >10 g/100mL. These are estimations and should be experimentally verified.
Factors Influencing Solubility
Several factors govern the solubility of this compound:
-
Solute-Solvent Interactions: The solubility is dependent on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions. The nonpolar trimethylbenzene portion of the molecule interacts favorably with nonpolar solvents through van der Waals forces. The carboxylic acid group can form hydrogen bonds with protic solvents and dipole-dipole interactions with aprotic polar solvents.
-
Steric Hindrance: The ortho-methyl groups create significant steric hindrance around the carboxylic acid group. This can disrupt the crystal lattice of the solid, potentially increasing solubility, but it can also hinder the interaction of the polar group with polar solvent molecules.
-
Temperature: The solubility of most solid organic compounds, including this compound, in organic solvents increases with temperature.[3] This is because the additional thermal energy helps to overcome the lattice energy of the solid solute.
Experimental Protocols for Solubility Determination
The following section details common and reliable methods for experimentally determining the solubility of this compound in organic solvents.
Shake-Flask Method (Equilibrium Solubility Determination)
This is a widely recognized method for determining equilibrium solubility.[4]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath[4]
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Protocol:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates saturation.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Quantification: Determine the concentration of this compound in the filtered saturated solution using a pre-validated analytical method.
Gravimetric Method
This method is straightforward but is best suited for non-volatile solvents.
Protocol:
-
Follow steps 1-8 of the Shake-Flask Method.
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the acid.
-
Once the solvent is completely removed, reweigh the vial containing the dry solid residue of this compound.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
Titrimetric Method
This method is suitable for acidic solutes like this compound.
Protocol:
-
Follow steps 1-8 of the Shake-Flask Method.
-
Accurately transfer a known volume of the filtered saturated solution to an Erlenmeyer flask.
-
If the organic solvent is not miscible with water, a suitable co-solvent may be added.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide (B78521) in a suitable solvent system) until the endpoint is reached.
-
Calculation: The concentration of this compound is calculated based on the volume of titrant used.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of solubility determination.
Figure 1: General workflow for experimental solubility determination.
Figure 2: Factors influencing the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a key parameter for its effective use in various chemical processes. While quantitative data in the literature is sparse, an understanding of its physicochemical properties and the principles of solubility allows for a reasoned estimation of its behavior. The steric hindrance of the methyl groups plays a significant role in its solubility profile, generally favoring less polar organic solvents. For precise applications, the experimental determination of solubility is essential, and the protocols provided in this guide offer robust methods for obtaining reliable data. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and process optimization involving this compound.
References
A Technical Guide to the Historical Synthesis of 2,4,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical and significant synthesis methods for 2,4,6-trimethylbenzoic acid, a crucial intermediate in the production of pharmaceuticals, photoinitiators, and other fine chemicals. This document provides a comparative analysis of various synthetic routes, detailed experimental protocols for key methods, and visual representations of reaction pathways and workflows to support research and development.
Introduction
This compound, also known as mesitoic acid, is a sterically hindered aromatic carboxylic acid. Its unique structure makes it a valuable building block in organic synthesis. Historically, several approaches have been developed for its preparation, each with distinct advantages and disadvantages concerning yield, scalability, cost, and environmental impact. This guide focuses on the core historical methods that have been instrumental in the production of this important compound.
Core Synthesis Methodologies
The synthesis of this compound has been approached through several key chemical transformations, primarily starting from mesitylene (B46885) (1,3,5-trimethylbenzene). The most prominent historical methods include:
-
Friedel-Crafts Acylation followed by Haloform Reaction: A two-step process involving the acylation of mesitylene and subsequent oxidation.
-
Grignard Reaction: Carboxylation of a Grignard reagent derived from a halogenated mesitylene.
-
Direct Carboxylation of Mesitylene: A single-step method involving the direct introduction of a carboxyl group onto the mesitylene ring.
-
Oxidation of Mesitylene Derivatives: Oxidation of mesitylene or its more reactive derivatives.
A comparative summary of the quantitative data associated with these methods is presented below.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Friedel-Crafts Acylation & Haloform Reaction | Mesitylene | Chloroacetyl chloride, Sodium hypochlorite (B82951) | 65-76% | [1] |
| Grignard Reaction | 2,4,6-Trimethylbromobenzene | Magnesium, Carbon dioxide (dry ice) | 86-87% | [1] |
| Direct Carboxylation | Mesitylene | Carbon dioxide, AlBr₃, Ph₃SiCl | 60-97% (based on AlBr₃) | [2][3] |
| Oxidation of 2,4,6-Trimethylbenzyl alcohol | 2,4,6-Trimethylbenzyl alcohol | o-Iodoxybenzoic acid (IBX) | ~34% (based on 40% of 84% conversion) | [1] |
| Oxidation of Mesitylene | Mesitylene | Ag₂O, (Phebox)Ir(OCOCF₃)₂OH₂ | 35% ± 4% | [4] |
Experimental Protocols & Visualizations
This section provides detailed experimental methodologies for the principal historical synthesis routes, accompanied by diagrams illustrating the reaction pathways and experimental workflows.
Friedel-Crafts Acylation and Haloform Reaction
This has been a widely utilized method for the synthesis of this compound. The process involves the initial acylation of mesitylene to form an intermediate ketone, which is then subjected to a haloform reaction to yield the desired carboxylic acid.[1][5][6]
Step 1: Friedel-Crafts Acylation of Mesitylene
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge the flask with mesitylene and a suitable solvent such as carbon disulfide.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.[7]
-
From the dropping funnel, add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath for approximately 30 minutes to complete the reaction.
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash it with water, and then with a dilute sodium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent by distillation to obtain the crude 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.
Step 2: Haloform Reaction
-
Dissolve the crude ketone from Step 1 in a suitable solvent like dioxane or tetrahydrofuran.
-
Slowly add an aqueous solution of sodium hypochlorite with vigorous stirring, maintaining the temperature between 15-20 °C.
-
Continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Destroy any excess hypochlorite by adding a reducing agent such as sodium bisulfite.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain the purified product.
Grignard Reaction
The Grignard synthesis offers a high-yield route to this compound. It involves the formation of a Grignard reagent from a halogenated mesitylene, followed by its reaction with carbon dioxide (in the form of dry ice).[1]
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[8][9]
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Dissolve 2,4,6-trimethylbromobenzene in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction (a crystal of iodine may be added as an initiator).
-
Once the reaction begins, add the remaining solution of 2,4,6-trimethylbromobenzene in ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with constant stirring.
-
Allow the excess dry ice to sublime.
-
Add dilute hydrochloric acid to the residue to hydrolyze the magnesium carboxylate salt.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and then extract the product into an aqueous sodium hydroxide (B78521) solution.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Direct Carboxylation of Mesitylene
More recent developments have focused on the direct carboxylation of mesitylene using carbon dioxide in the presence of a Lewis acid catalyst. This method is advantageous as it is a one-step process.[2][3][10][11]
-
In a high-pressure autoclave, charge mesitylene and the Lewis acid catalyst (e.g., a mixture of AlBr₃ and Ph₃SiCl).[2][3]
-
Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 3.0 MPa).[2][3]
-
Stir the reaction mixture at room temperature for several hours.
-
After the reaction period, carefully vent the excess carbon dioxide.
-
The resulting mixture containing the aluminum carboxylate is then subjected to acid hydrolysis by adding dilute hydrochloric acid.
-
The this compound product is then isolated through extraction, followed by crystallization.
Conclusion
The synthesis of this compound has evolved from multi-step classical reactions to more direct and efficient methods. The Friedel-Crafts acylation followed by the haloform reaction and the Grignard reaction represent robust, high-yield historical methods that are well-documented. While direct carboxylation presents a more atom-economical approach, it often requires specialized equipment like a high-pressure reactor. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the equipment at hand. This guide provides the foundational knowledge for researchers to select and implement a suitable method for the synthesis of this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and Oxidation of Mesitylene C−H Bonds by (Phebox)Iridium(III) Complexes [authors.library.caltech.edu]
- 5. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN102491894A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Crystal Structure and Potential Polymorphism of 2,4,6-trimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known crystal structure of 2,4,6-trimethylbenzoic acid. While, to date, no polymorphic forms of this compound have been reported in the reviewed literature, this document addresses the critical topic of polymorphism by outlining the methodologies for a systematic polymorphic screen. Such studies are essential in pharmaceutical development to ensure the stability and consistent performance of active pharmaceutical ingredients.
Crystal Structure of this compound
The crystal structure of this compound has been determined to be a monoclinic system. A key feature of its molecular conformation is the significant steric hindrance provided by the two ortho-methyl groups. This steric pressure forces the carboxyl group to twist out of the plane of the benzene (B151609) ring.
The established crystal structure reveals a planar benzene ring. However, the carboxyl group is rotated by approximately 48.48° from this plane[1]. All intermolecular contacts within the crystal lattice are reported to be normal van der Waals interactions[1].
Crystallographic Data
The crystallographic data for the known form of this compound are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.21 ± 0.01 |
| b (Å) | 7.02 ± 0.01 |
| c (Å) | 17.54 ± 0.01 |
| β (°) | 90° 43' |
| Molecules per unit cell (Z) | 8 |
| Calculated Density (Dx) | 1.156 g/cm³ |
| Measured Density (Dm) | 1.16 g/cm³ |
Data sourced from the International Union of Crystallography Journals[1].
Molecular Packing and Hydrogen Bonding
In many substituted benzoic acids, the molecules form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. While the primary reference for this compound emphasizes van der Waals interactions, the potential for such hydrogen-bonded dimers is a key consideration in its crystal packing and in the theoretical exploration of potential polymorphs[2]. The significant out-of-plane twist of the carboxyl group may influence the geometry and strength of any such hydrogen bonds.
Polymorphism: A Critical Consideration
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. In the pharmaceutical industry, identifying and controlling polymorphism is crucial as it can impact a drug's bioavailability, manufacturability, and shelf-life.
While no polymorphs of this compound are currently documented, the phenomenon is common in substituted benzoic acids[2]. Factors such as conformational flexibility and the pattern of substitution on the benzoic acid ring are known determinants of polymorphism in related compounds[2]. Therefore, a thorough polymorphic screening is a necessary step in the development of this compound for any application where solid-state properties are critical.
Hypothetical Polymorphic Landscape
The diagram below illustrates the logical relationship between a hypothetical stable form and potential metastable polymorphs of this compound, and the factors that could influence their formation.
Caption: A diagram illustrating the potential relationships between different solid forms.
Experimental Protocols for Polymorphic Screening
A systematic polymorphic screen is essential to discover and characterize different solid forms of a compound. Below are detailed methodologies for key experiments that would be central to such a study for this compound.
Crystallization Experiments
The goal of these experiments is to induce crystallization under a wide range of conditions to access different potential polymorphs.
Protocol for Solvent-Based Recrystallization:
-
Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points should be selected. Examples include ethanol, methanol, acetone, ethyl acetate, toluene, hexane, and water.
-
Saturation: Prepare saturated solutions of this compound in each solvent at an elevated temperature (e.g., just below the boiling point of the solvent).
-
Crystallization Methods:
-
Slow Evaporation: Leave the saturated solutions in loosely covered vials at ambient temperature to allow for slow evaporation of the solvent.
-
Slow Cooling: Cool the hot, saturated solutions to room temperature, and then to a lower temperature (e.g., 4°C), at a controlled rate.
-
Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") dropwise to a saturated solution of the compound in a good solvent until turbidity is observed, then allow it to stand.
-
-
Solid Isolation: Once crystals have formed, they should be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization of Solid Forms
Each solid form obtained from the crystallization experiments must be thoroughly characterized to determine if it is a new polymorph.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms. Each polymorph will produce a unique diffraction pattern.
-
Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 2° to 40°).
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any solid-state phase transitions.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Thermal Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow to or from the sample is measured as a function of temperature.
-
-
Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra due to variations in molecular conformation and intermolecular interactions.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive polymorphic screen.
Caption: A typical workflow for the screening and characterization of polymorphs.
Conclusion
The solid-state chemistry of this compound is currently defined by a single, well-characterized monoclinic crystal structure. However, the potential for polymorphism, a common feature among its chemical relatives, cannot be overlooked, particularly in the context of pharmaceutical development. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting a thorough polymorphic screen. The discovery and characterization of any new solid forms would be a significant contribution to the understanding of this compound and a critical step in its potential application in regulated industries.
References
An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2,4,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2,4,6-trimethylbenzoic acid (CAS No. 480-63-7), also known as mesitoic acid. A thorough understanding of these properties is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it serves as a key building block and a sterically hindered specialty chemical. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of synthetic and analytical workflows.
Core Thermodynamic and Physical Properties
This compound is a white crystalline solid at room temperature. The steric hindrance provided by the three methyl groups ortho and para to the carboxylic acid moiety significantly influences its physical and chemical properties, including its reactivity and crystal packing.
Data Presentation
The following tables summarize the key thermodynamic and physical properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | |
| Melting Point | 152-155 °C | [3] |
| Boiling Point | 296.6 °C at 760 mmHg (estimated) | |
| Density | 1.088 g/cm³ | |
| Appearance | White to almost white crystalline powder | [3] |
Table 2: Thermodynamic Properties of Trimethylbenzoic Acid Isomers at 298.15 K
While direct experimental values for the standard molar enthalpy of formation and sublimation of this compound were not found in the immediate search results, data for other trimethylbenzoic acid isomers are available from the NIST Chemistry WebBook, citing a comprehensive study by Colomina et al. It is highly probable that the data for the 2,4,6-isomer is contained within the same study. For the purpose of providing a comparative context, the data for a related isomer is presented below.
| Property | 2,3,6-Trimethylbenzoic Acid Value (kJ/mol) | Method | Reference |
| Standard Molar Enthalpy of Formation (Solid, ΔfH°solid) | -475.6 ± 1.9 | Combustion Calorimetry | [4] |
| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 104.4 ± 0.2 | Vapor Pressure Measurement | [5] |
| Standard Molar Enthalpy of Formation (Gas, ΔfH°gas) | -371.2 ± 2.0 | Calculated | [4][5] |
Note: The values presented are for 2,3,6-trimethylbenzoic acid and are intended to provide an order of magnitude for the thermodynamic properties of trimethylbenzoic acids. The original source for this data is Colomina, M.; Jimenez, P.; Roux, M.V.; Turrion, C., J. Chem. Thermodyn., 1987, 19, 1139-1144.[4][5]
Stability and Degradation
This compound is a stable crystalline solid under standard conditions. Its stability is largely attributed to the steric hindrance around the carboxylic acid group, which can impede reactions that would typically occur at this functional group. For instance, esterification of this compound is notoriously difficult under standard Fischer esterification conditions and often requires the use of more reactive acylating agents.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of thermodynamic properties and for the synthesis of high-purity this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Friedel-Crafts acylation of mesitylene (B46885), followed by a haloform reaction.[6]
Protocol: Synthesis via Friedel-Crafts Acylation and Haloform Reaction
-
Acylation of Mesitylene:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, mesitylene (1,3,5-trimethylbenzene) is reacted with an acylating agent such as chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[6]
-
The reaction is typically carried out in an inert solvent.
-
The reaction mixture is heated to a temperature between 60-90°C for 4-6 hours.[6]
-
Upon completion, the reaction is quenched, and the intermediate, 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one, is isolated.
-
-
Haloform Reaction:
-
The isolated intermediate is then subjected to a haloform reaction using a solution of sodium hypochlorite (B82951) (NaOCl).[6]
-
A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be added to facilitate the reaction between the organic and aqueous phases.[6]
-
The reaction mixture is heated to promote the reaction.
-
The resulting sodium 2,4,6-trimethylbenzoate (B1236764) is in the aqueous phase.
-
-
Isolation and Purification:
-
The aqueous layer is separated and then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.
-
The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.
-
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.[7][8][9][10]
Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of this compound (typically around 1 gram) is placed in the sample holder of the bomb calorimeter.[11] A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample pellet.[11]
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[7]
-
Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter bucket. The calorimeter is then sealed, and the stirrer is activated to ensure a uniform water temperature.
-
Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid.[7] The heat released by the combustion of the this compound sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Enthalpy of Sublimation by the Knudsen Effusion Method
The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[12][13][14][15][16]
Protocol: Knudsen Effusion Mass Loss
-
Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
-
Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.
-
Measurement: As the sample sublimes, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[14]
-
Data Collection: The rate of mass loss is determined at several different temperatures.
-
Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a Clausius-Clapeyron plot).
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: Synthesis of this compound.
Caption: Experimental determination of enthalpy of formation.
References
- 1. Benzoic acid, 2,4,6-trimethyl- [webbook.nist.gov]
- 2. Benzoic acid, 2,4,6-trimethyl- [webbook.nist.gov]
- 3. This compound | 480-63-7 [chemicalbook.com]
- 4. 2,3,6-Trimethylbenzoic acid [webbook.nist.gov]
- 5. 2,3,6-Trimethylbenzoic acid [webbook.nist.gov]
- 6. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. ivypanda.com [ivypanda.com]
- 9. biopchem.education [biopchem.education]
- 10. scribd.com [scribd.com]
- 11. web.williams.edu [web.williams.edu]
- 12. pragolab.cz [pragolab.cz]
- 13. scranton.edu [scranton.edu]
- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 15. electrochem.org [electrochem.org]
- 16. pubs.aip.org [pubs.aip.org]
A Technical Review of 2,4,6-Trimethylbenzoic Acid: Synthesis, Applications, and Experimental Protocols
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethylbenzoic acid, a sterically hindered aromatic carboxylic acid, serves as a versatile building block in various fields of chemical synthesis. Its unique structure underpins its utility as a precursor to high-performance photoinitiators for UV curing, robust hardeners for epoxy resins, and as a scaffold for novel pharmaceutical agents. This technical guide provides a comprehensive review of the synthesis of this compound and its key derivatives. It details experimental protocols for its primary applications and presents quantitative data on the performance and biological activity of its derivatives. Furthermore, this document includes visualizations of synthetic pathways and mechanisms of action to facilitate a deeper understanding of its chemical and biological significance.
Introduction
This compound (CAS No. 480-63-7), also known as mesitoic acid, is a white crystalline solid. The presence of three methyl groups on the benzene (B151609) ring, two of which are ortho to the carboxylic acid functional group, creates significant steric hindrance. This steric hindrance imparts unique reactivity and properties to the molecule and its derivatives, making it a valuable intermediate in several industrial and research applications. This guide will explore its synthesis and delve into its three primary areas of application: photoinitiators, epoxy resin hardeners, and pharmaceutical intermediates.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with the choice of method often depending on the desired scale, available starting materials, and environmental considerations. Common methods include the Grignard reaction with carbon dioxide and the oxidation of mesitylene (B46885) derivatives.[1][2]
Synthesis via Grignard Reagent
One common laboratory-scale synthesis involves the preparation of a Grignard reagent from 2,4,6-trimethylbromobenzene, followed by carboxylation with solid carbon dioxide (dry ice).[1]
References
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation using 2,4,6-Trimethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-trimethylbenzoic acid, primarily through its more reactive acyl chloride derivative (2,4,6-trimethylbenzoyl chloride), in Friedel-Crafts acylation reactions. The significant steric hindrance of the 2,4,6-trimethylbenzoyl group presents unique challenges and opportunities in organic synthesis, particularly in the formation of sterically crowded aromatic ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds between an aromatic ring and an acyl group.[1] This electrophilic aromatic substitution reaction is pivotal for producing aromatic ketones, which serve as key precursors in the manufacturing of various high-value chemicals.[1] While this compound itself is generally unreactive for direct Friedel-Crafts acylation due to the deactivating nature of the carboxylic acid group, its corresponding acyl chloride, 2,4,6-trimethylbenzoyl chloride, is a potent acylating agent.[2]
The steric bulk imparted by the three methyl groups on the benzoyl moiety significantly influences the reactivity and selectivity of the acylation reaction. This can be leveraged to achieve regioselectivity in complex molecules that might not be possible with less hindered acylating agents. However, this steric hindrance also necessitates more forcing reaction conditions compared to standard Friedel-Crafts acylations.
Key Applications
The 2,4,6-trimethylbenzoyl group, introduced via Friedel-Crafts acylation, finds utility in several areas of chemical and pharmaceutical development:
-
Synthesis of Hindered Ketones: The primary application is the synthesis of aromatic ketones with significant steric crowding around the carbonyl group. These structures can be important pharmacophores or key intermediates in the synthesis of complex target molecules.
-
Protecting Group Chemistry: The 2,4,6-trimethylbenzoyl (mesitoyl) group can be used as a robust protecting group for alcohols. The steric hindrance shields the resulting ester from a wide range of reaction conditions.[3]
-
Pharmaceutical and Agrochemical Synthesis: 2,4,6-Trimethylbenzoyl chloride is a building block in the synthesis of various pharmaceutical intermediates and active ingredients, as well as in the development of agrochemicals.[4]
-
Polymer Chemistry: This compound is also utilized as a reagent in the synthesis and modification of polymers.[4]
Reaction Mechanism and Workflow
The Friedel-Crafts acylation with 2,4,6-trimethylbenzoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic substrate.
Caption: Mechanism of Friedel-Crafts Acylation.
A general workflow for carrying out a Friedel-Crafts acylation using 2,4,6-trimethylbenzoyl chloride is depicted below. This process emphasizes the need for anhydrous conditions to maintain the activity of the Lewis acid catalyst.
Caption: General Experimental Workflow.
Experimental Protocols
The following protocols provide a general framework for the Friedel-Crafts acylation of an activated aromatic substrate, anisole (B1667542), with 2,4,6-trimethylbenzoyl chloride. Due to the steric hindrance of the acylating agent, longer reaction times and potentially higher temperatures may be required compared to less hindered acyl chlorides.
Protocol 1: Friedel-Crafts Acylation of Anisole with 2,4,6-Trimethylbenzoyl Chloride
Materials:
-
2,4,6-Trimethylbenzoyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous DCM to the flask via syringe.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension.
-
After the addition is complete, add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, gentle heating (e.g., 40°C) may be required.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired (4-methoxyphenyl)(2,4,6-trimethylphenyl)methanone.
Quantitative Data
Due to the specialized nature of 2,4,6-trimethylbenzoyl chloride, extensive quantitative data in the literature for its use in Friedel-Crafts acylations is limited. The following tables provide representative data for the acylation of common aromatic substrates with benzoyl chloride and related acylating agents to serve as a guide for experimental design. Yields with the more sterically hindered 2,4,6-trimethylbenzoyl chloride may be lower and require more forcing conditions.
Table 1: Friedel-Crafts Acylation of Various Arenes with Benzoyl Chloride
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | AlCl₃ | Benzene | 25 | 1 | ~90 |
| Toluene | AlCl₃ | Toluene | 25 | 1 | ~85 (p-isomer) |
| Anisole | FeCl₃ | Ionic Liquid | 60 | 4 | ~94 (p-isomer) |
| Mesitylene | AlCl₃ | Mesitylene | 80 | 2 | ~92 |
Data is compiled from various sources and is representative. Actual yields may vary.
Table 2: Influence of Catalyst on the Acylation of Anisole with Acetic Anhydride
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (p-isomer, %) |
| H-BEA Zeolite | 120 | 5 | 83 | 96 |
| AlCl₃ | 25 | 1 | >95 | >98 |
| FeCl₃ | 25 | 3 | ~90 | >98 |
Data is illustrative and based on reactions with a less hindered acylating agent.
Troubleshooting and Safety Considerations
-
Low Yield: Low yields in Friedel-Crafts acylations, especially with sterically hindered reagents, can often be attributed to catalyst deactivation by moisture, insufficient catalyst loading, or sub-optimal reaction temperature.[3] Ensure all reagents and glassware are scrupulously dry. A stoichiometric amount of Lewis acid is often required as the product ketone can form a complex with the catalyst.[5]
-
Safety: Friedel-Crafts reactions can be highly exothermic. Careful control of the addition rate of reagents and temperature is crucial. Aluminum chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Conclusion
2,4,6-Trimethylbenzoyl chloride is a valuable reagent for the synthesis of sterically hindered aromatic ketones via Friedel-Crafts acylation. While its steric bulk necessitates careful optimization of reaction conditions, it offers opportunities for achieving high regioselectivity in complex molecule synthesis. The protocols and data presented herein provide a foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors.
References
- 1. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis - chemicalbook [chemicalbook.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for the Esterification of 2,4,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 2,4,6-trimethylbenzoic acid, a sterically hindered carboxylic acid, presents significant challenges in synthetic chemistry. The presence of two ortho-methyl groups on the benzene (B151609) ring impedes the approach of nucleophiles to the carboxylic acid group, making standard esterification procedures, such as the Fischer-Speier method, often inefficient.[1] This document provides detailed protocols for three effective methods to achieve this transformation: a modified Fischer-Speier esterification, the Steglich esterification, and a robust two-step procedure via an acyl chloride intermediate. These protocols are designed to guide researchers in selecting the most appropriate method based on substrate compatibility, desired yield, and reaction conditions.
The choice of esterification method is critical. While the Fischer-Speier method is straightforward, it often requires harsh conditions and may result in low yields for sterically hindered substrates.[2] The Steglich esterification offers a milder alternative, suitable for sensitive substrates, by employing coupling agents to activate the carboxylic acid.[3][4] For the most challenging cases, conversion of the carboxylic acid to the highly reactive acyl chloride intermediate provides the most reliable route to the desired ester.
Data Presentation
The following table summarizes typical quantitative data for the different esterification methods of this compound with various simple alcohols. Yields and reaction times are representative and can vary based on specific reaction conditions and the scale of the reaction.
| Esterification Method | Alcohol | Typical Yield (%) | Typical Reaction Time (hours) | Key Reagents |
| Modified Fischer-Speier | Methanol | ~78% | 12 - 24 | Concentrated H₂SO₄ |
| Ethanol | Modest | 12 - 24 | Concentrated H₂SO₄ | |
| Isopropanol | Low to Modest | > 24 | Concentrated H₂SO₄ | |
| Steglich Esterification | Methanol | Good to Excellent | 12 - 24 | DCC/EDC, DMAP |
| Ethanol | Good to Excellent | 12 - 24 | DCC/EDC, DMAP | |
| Isopropanol | Good | 12 - 24 | DCC/EDC, DMAP | |
| Acyl Chloride Route | Methanol | Excellent | 2 - 6 | SOCl₂ or (COCl)₂, Pyridine (B92270) |
| Ethanol | Excellent | 2 - 6 | SOCl₂ or (COCl)₂, Pyridine | |
| Isopropanol | Excellent | 2 - 6 | SOCl₂ or (COCl)₂, Pyridine |
Experimental Protocols
Method 1: Modified Fischer-Speier Esterification
This method utilizes a strong acid catalyst and heat to drive the reaction towards the ester product. It is most effective for producing the methyl ester.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 equivalent) and the desired alcohol (a large excess can be used as the solvent).
-
If not using the alcohol as the solvent, add a suitable solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the excess acid, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by distillation or column chromatography on silica (B1680970) gel.
Method 2: Steglich Esterification
This is a milder method that uses a carbodiimide (B86325) coupling agent and is suitable for more sensitive substrates.[3][4]
Materials:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere, add DCC or EDC (1.1 equivalents) at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If DCC is used, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with the organic solvent and wash with 1M HCl to remove DMAP, followed by saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure ester.
Method 3: Acyl Chloride Route
This is often the most effective method for highly hindered systems as it proceeds through a highly reactive acyl chloride intermediate.[2]
Part A: Preparation of 2,4,6-Trimethylbenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
N,N-dimethylformamide (DMF, catalytic)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend this compound (1.0 equivalent) in an excess of thionyl chloride or oxalyl chloride.
-
A catalytic amount of DMF can be added to facilitate the reaction.[2]
-
Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ or CO and CO₂) ceases.[2]
-
Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude 2,4,6-trimethylbenzoyl chloride, which can often be used in the next step without further purification.
Part B: Esterification
Materials:
-
Crude 2,4,6-trimethylbenzoyl chloride
-
Alcohol
-
Pyridine or other non-nucleophilic base
-
Anhydrous dichloromethane (CH₂Cl₂) or other inert solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flask, dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in an anhydrous inert solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.1 equivalents) in the same solvent.[2]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by TLC.[2]
-
Quench the reaction with water. Separate the organic layer and wash it successively with 1M HCl to remove the base, followed by a saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
References
Application Notes and Protocols: 2,4,6-Trimethylbenzoic Acid as a Sterically Hindered Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and selectivity. The 2,4,6-trimethylbenzoyl group, often referred to as the mesitoyl group, derived from 2,4,6-trimethylbenzoic acid, serves as a highly effective and robust protecting group for alcohols. Its utility stems from the significant steric hindrance provided by the three methyl groups on the aromatic ring, which effectively shield the ester linkage from a wide range of reagents and reaction conditions. This steric bulk makes the mesitoyl group particularly valuable in synthetic routes where other common ester or ether protecting groups might be labile.[1][2]
These application notes provide a comprehensive overview of the use of the 2,4,6-trimethylbenzoyl group in organic synthesis. Detailed experimental protocols for the protection of alcohols and the subsequent deprotection are provided, along with a comparative analysis of its stability against other commonly used protecting groups.
Key Advantages of the 2,4,6-Trimethylbenzoyl (Mesitoyl) Protecting Group
-
High Stability: The mesitoyl group exhibits exceptional stability across a broad spectrum of reaction conditions, including acidic and basic media, as well as many oxidative and reductive environments.[1][2] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.
-
Steric Shielding: The ortho-methyl groups on the benzoyl ring create a sterically congested environment around the ester carbonyl, significantly hindering nucleophilic attack.[2][3]
-
Orthogonal Deprotection: While stable under many conditions, the mesitoyl group can be selectively removed using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1] This cleavage condition is orthogonal to those used for many other protecting groups, such as silyl (B83357) ethers (fluoride-mediated cleavage) or benzyl (B1604629) ethers (hydrogenolysis), enabling its integration into complex orthogonal protection strategies.[1][4][5]
Data Presentation: Comparative Stability of Alcohol Protecting Groups
The selection of an appropriate protecting group is critical and often depends on the planned synthetic route. The following table summarizes the stability of the mesitoyl group in comparison to other frequently used alcohol protecting groups under various reaction conditions.
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, AcOH) | Basic Conditions (e.g., K₂CO₃, NaOH) | Oxidative Conditions (e.g., PCC, DMP) | Reductive Conditions (e.g., NaBH₄) | Cleavage Reagents |
| Mesitoyl (Mes) | Stable | Stable | Stable | Stable | LiAlH₄ | |
| Pivaloyl (Piv) | Stable | Stable | Stable | Stable | LiAlH₄, DIBAL-H | |
| Acetyl (Ac) | Labile | Labile | Stable | Stable | K₂CO₃/MeOH, mild acid | |
| Benzyl (Bn) | Stable | Stable | Stable | Stable | H₂/Pd, Na/NH₃ | |
| TBDMS | Labile | Stable | Stable | Stable | TBAF, HF, acid |
Data compiled from general chemical knowledge and comparative guides.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride
The requisite acyl chloride for the introduction of the mesitoyl protecting group is readily prepared from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic)
-
Inert solvent (e.g., toluene (B28343) or dichloromethane)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add this compound (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 3-5 eq) and a catalytic amount of DMF (1-2 drops).[6]
-
Heat the reaction mixture to reflux (typically around 80 °C) for 2-4 hours.[7] The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 2,4,6-trimethylbenzoyl chloride.[7][8]
-
The product can be further purified by vacuum distillation to yield a colorless to light yellow liquid.[7]
Protocol 2: Protection of a Primary Alcohol with 2,4,6-Trimethylbenzoyl Chloride
This protocol describes the esterification of a primary alcohol using the prepared 2,4,6-trimethylbenzoyl chloride.
Materials:
-
Primary alcohol
-
2,4,6-trimethylbenzoyl chloride
-
Anhydrous pyridine (B92270) or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard aqueous work-up reagents (1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting crude mesitoate ester by flash column chromatography on silica gel.
Protocol 3: Deprotection of a 2,4,6-Trimethylbenzoate (Mesitoate) Ester
The robust nature of the mesitoate ester necessitates the use of a strong reducing agent for its cleavage.
Materials:
-
Mesitoate ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Round-bottom flask with a magnetic stirrer under an inert atmosphere
-
Ice bath
-
Reagents for quenching (e.g., Fieser workup: water, 15% NaOH solution)
-
Celites® or other filter aid
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.[1]
-
Dissolve the mesitoate ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1.5-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.[1]
-
Allow the resulting mixture to stir vigorously for at least 30 minutes until a white precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or another suitable organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow for the protection and deprotection of an alcohol using the 2,4,6-trimethylbenzoyl group and a decision-making process for its selection.
Caption: General workflow for the protection and deprotection of a primary alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Protective Groups [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. prepchem.com [prepchem.com]
Applications of 2,4,6-Trimethylbenzoic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethylbenzoic acid, a sterically hindered aromatic carboxylic acid, serves as a crucial building block in polymer chemistry, primarily as a precursor for high-performance photoinitiators. Its derivatives are instrumental in initiating photopolymerization reactions, which are fundamental to the formulation of advanced materials such as coatings, adhesives, and dental resins. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives, with a focus on the synthesis and application of acylphosphine oxide photoinitiators.
Introduction
This compound (TMBA) is a versatile organic compound whose utility in polymer science is predominantly indirect, yet critical.[1] The steric hindrance provided by the ortho-methyl groups influences its reactivity and the properties of its downstream products.[2] The most significant application of TMBA in polymer chemistry is its role as a key starting material in the synthesis of acylphosphine oxide photoinitiators, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO).[3][4] These photoinitiators are highly valued for their efficiency in initiating radical polymerization upon exposure to UV and visible light, enabling rapid curing processes.[5] Additionally, TMBA derivatives have found applications as hardeners for epoxy resins and in the synthesis of certain polyesters.[3][6][7]
Core Application: Synthesis of Acylphosphine Oxide Photoinitiators
The primary route for the application of this compound in polymerization is through its conversion to 2,4,6-trimethylbenzoyl chloride, a key intermediate for producing acylphosphine oxide photoinitiators.[8] These photoinitiators, particularly TPO and BAPO, are classified as Type I photoinitiators, which undergo α-cleavage upon photolysis to generate highly reactive free radicals that initiate polymerization.[5]
Logical Workflow: From this compound to Polymer
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride from this compound
This protocol describes the conversion of this compound to its corresponding acyl chloride, a critical intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., toluene)
-
Round-bottom flask with reflux condenser and gas trap
Procedure:
-
In a fume hood, suspend this compound (1.0 equivalent) in an excess of thionyl chloride (e.g., 2-3 equivalents) in a round-bottom flask.[2][3]
-
Add a catalytic amount of DMF to the mixture.[8]
-
Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.[8]
-
Gently heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.[2][3]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,4,6-trimethylbenzoyl chloride can be purified by vacuum distillation.[8]
Protocol 2: Synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
This "one-pot" protocol outlines the synthesis of TPO, a widely used acylphosphine oxide photoinitiator.[9]
Materials:
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Diphenylphosphine (B32561) chloride
-
2,4,6-Trimethylbenzoyl chloride
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel under inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Add the anhydrous solvent and sodium metal to the reaction vessel.
-
At 50-70 °C, add an equimolar amount of anhydrous ethanol relative to the sodium and stir for 2-7 hours.[9]
-
Cool the mixture to -10 to 20 °C and add diphenylphosphine chloride (0.9-1.0 equivalent relative to sodium).[9]
-
After the addition, raise the temperature to 70-90 °C and add 2,4,6-trimethylbenzoyl chloride (1.0-1.1 equivalents relative to diphenylphosphine chloride).[9]
-
Maintain the reaction at this temperature for 5-10 hours.
-
Upon completion, the reaction mixture can be worked up through filtration, washing, and recrystallization to yield the TPO product.
Protocol 3: UV Curing of an Acrylate (B77674) Formulation using a TPO-based Photoinitiator
This protocol provides a general procedure for the photopolymerization of a standard acrylate monomer using a synthesized TPO photoinitiator.
Materials:
-
Monomer/Oligomer: e.g., Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
-
UV Curing System (e.g., medium-pressure mercury lamp or 365 nm UV-LED)
-
Sample containers (e.g., aluminum pans)
Procedure:
-
Formulation Preparation:
-
Dissolve the TPO photoinitiator in the TMPTA monomer at a desired concentration (e.g., 0.5 - 5.0 wt%).[6]
-
Stir the mixture in a light-protected container until a homogeneous solution is obtained.
-
-
UV Curing:
-
Assessment of Cure:
-
The degree of curing can be assessed qualitatively by touch (tack-free surface) or quantitatively by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak.[10]
-
Quantitative Data
The performance of acylphosphine oxide photoinitiators is influenced by various factors. The following table summarizes typical experimental parameters and outcomes.
| Parameter | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | BAPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide) | Reference |
| Typical Concentration | 0.25–2 mol % | 0.5 - 5.0 wt% | [1][6][10] |
| UV Absorption Maxima (λmax) | ~365 nm | ~370 nm (significant absorption up to 420 nm) | [1][6][10] |
| Monomer System | 2-ethyl hexyl acrylate (EHA), Trimethylolpropane triacrylate (TMPTA) | Trimethylolpropane triacrylate (TMPTA) | [1][10][11] |
| Light Source | 365 nm UV light | 365 nm or 395 nm UV-LED | [1][6][10] |
| Light Intensity | 0–2000 mW cm⁻² | Not specified | [1][10] |
| Cure Time/Efficiency | High initiation kinetics | High photocure efficiencies, good for deep and pigmented systems | [1][5][10] |
Other Applications in Polymer Chemistry
While the synthesis of photoinitiators is the most prominent application, this compound and its derivatives are also explored in other areas of polymer chemistry.
Hardeners for Epoxy Resins
This compound can be used to synthesize hardeners for polyepoxides.[7] Carboxylic acids and their derivatives can act as curing agents for epoxy resins, reacting with the epoxy groups to form a cross-linked network.[12] The bulky trimethylphenyl group can influence the final properties of the cured epoxy material, such as its thermal stability and mechanical strength.
Polyester (B1180765) Synthesis
This compound can be used in the synthesis of polyesters.[3] In polycondensation reactions, dicarboxylic acids react with diols to form polyester chains. The sterically hindered nature of TMBA would likely result in polyesters with unique properties, potentially affecting their crystallinity, solubility, and degradation characteristics.
Signaling Pathways and Reaction Mechanisms
The primary mechanism of action for acylphosphine oxide photoinitiators derived from this compound is a Norrish Type I α-cleavage.
Upon absorption of light, the photoinitiator is promoted to an excited state, which then rapidly undergoes cleavage of the bond between the carbonyl group and the phosphorus atom. This process generates two distinct free radicals: a 2,4,6-trimethylbenzoyl radical and a phosphinoyl radical.[5] Both of these radicals are highly reactive and can efficiently initiate the polymerization of various monomers, such as acrylates.[5]
Conclusion
This compound is a valuable precursor in polymer chemistry, primarily enabling the synthesis of highly efficient acylphosphine oxide photoinitiators. These compounds are integral to modern UV and visible light curing technologies, which are employed across a wide range of industries for the rapid and controlled production of polymeric materials. The detailed protocols and data provided herein offer a comprehensive guide for researchers and professionals to harness the potential of this compound in the development of advanced polymer systems. Further research into its derivatives as epoxy hardeners and polyester monomers may unveil new opportunities for creating polymers with tailored properties.
References
- 1. scite.ai [scite.ai]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radtech.org [radtech.org]
- 6. benchchem.com [benchchem.com]
- 7. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. CN107304220B - Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Synthesis of a Pharmaceutical Intermediate Using 2,4,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of a pharmaceutical intermediate, N-(4-chloro-2-aminophenyl)-2,4,6-trimethylbenzamide, utilizing 2,4,6-trimethylbenzoic acid. This intermediate is a potential building block in the development of various therapeutic agents. The protocols outlined below are based on established chemical principles for amide bond formation, particularly addressing the challenges posed by the sterically hindered nature of this compound.
Introduction
This compound, also known as mesitoic acid, is a valuable intermediate in organic synthesis.[1] Its derivatives, particularly 2,4,6-trimethylbenzoyl chloride, are utilized in the synthesis of pharmaceuticals and other fine chemicals.[2][3] The steric hindrance provided by the three methyl groups on the aromatic ring can present challenges in synthetic transformations, often requiring specific activation methods to achieve efficient reactions.[4] This document details the synthesis of an N-aryl benzamide, a common scaffold in medicinal chemistry, from this compound.
Synthesis of N-(4-chloro-2-aminophenyl)-2,4,6-trimethylbenzamide
The synthesis of N-(4-chloro-2-aminophenyl)-2,4,6-trimethylbenzamide from this compound is a two-step process. The first step involves the activation of the carboxylic acid to its more reactive acyl chloride derivative, 2,4,6-trimethylbenzoyl chloride. The second step is the amide coupling of the acyl chloride with 4-chloro-1,2-phenylenediamine.
Step 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride
The conversion of this compound to its acyl chloride is a standard procedure for activating a carboxylic acid.[5] Thionyl chloride is a common and effective reagent for this transformation.[5]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,4,6-trimethylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
| This compound | 164.20 | 1.0 | - | - | - | >98 |
| Thionyl Chloride | 118.97 | 2.5 | - | - | - | - |
| 2,4,6-Trimethylbenzoyl Chloride | 182.65 | - | 1.11 (per g of starting material) | - | ~95 | >98 |
Note: Yields and purity are dependent on reaction scale and purification method.
Step 2: Synthesis of N-(4-chloro-2-aminophenyl)-2,4,6-trimethylbenzamide
This step involves the amide bond formation between the sterically hindered 2,4,6-trimethylbenzoyl chloride and 4-chloro-1,2-phenylenediamine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF)).
-
Add a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270) (1.1-1.5 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
| 2,4,6-Trimethylbenzoyl Chloride | 182.65 | 1.0 | - | - | - | >98 |
| 4-chloro-1,2-phenylenediamine | 142.59 | 1.0 | - | - | - | >98 |
| N-(4-chloro-2-aminophenyl)-2,4,6-trimethylbenzamide | 288.78 | - | 1.58 (per g of acyl chloride) | - | 70-85 | >99 |
Note: Yields are representative and can vary based on specific reaction conditions and purification efficacy.
Logical Workflow and Diagrams
The overall synthetic process can be visualized as a two-step sequence, starting with the activation of the carboxylic acid, followed by the amide coupling reaction.
Caption: Synthetic workflow for N-(4-chloro-2-aminophenyl)-2,4,6-trimethylbenzamide.
Potential Signaling Pathway Application
Benzamide derivatives are prevalent in pharmaceuticals that target a wide range of biological pathways. For instance, many kinase inhibitors feature an amide linkage. Should the synthesized intermediate be further elaborated into a kinase inhibitor, a common mechanism of action involves the inhibition of a signaling cascade. The following diagram illustrates a generic kinase inhibitor signaling pathway.
Caption: Generic signaling pathway of a kinase inhibitor.
Conclusion
The synthesis of N-(4-chloro-2-aminophenyl)-2,4,6-trimethylbenzamide from this compound demonstrates a practical application of this sterically hindered building block in the preparation of a potential pharmaceutical intermediate. The provided protocols highlight the necessary activation step and subsequent amide coupling, offering a foundation for researchers in drug discovery and development to explore the synthesis of novel benzamide-containing molecules. The inherent steric bulk of the 2,4,6-trimethylbenzoyl moiety can be strategically employed to modulate the pharmacological properties of a final drug candidate.
References
Application Notes and Protocols: 2,4,6-Trimethylbenzoic Acid as a Precursor for Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,4,6-trimethylbenzoic acid as a key precursor in the synthesis of acylphosphine oxide photoinitiators, specifically focusing on Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). These photoinitiators are widely employed in photopolymerization processes across various fields, including dentistry, 3D printing, and biomedical applications.[1][2][3] This document outlines detailed synthetic protocols, quantitative data for performance comparison, and experimental workflows.
Introduction to Acylphosphine Oxide Photoinitiators
Acylphosphine oxide photoinitiators are Type I photoinitiators, meaning they undergo a unimolecular bond cleavage upon exposure to UV or visible light to generate free radicals.[4] This α-cleavage is highly efficient and results in the formation of two radical species, a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization. The 2,4,6-trimethylbenzoyl moiety, derived from this compound, is a common structural feature in this class of photoinitiators, contributing to their high reactivity and favorable absorption characteristics in the near-UV and visible light spectrum.[1][5]
Key Advantages:
-
High Reactivity: Efficient generation of initiating radicals.[6]
-
Photobleaching: The photoinitiator is consumed during the reaction, leading to a reduction in color and allowing for deeper curing of thick samples.[7]
-
Good Solubility: Derivatives can be synthesized to be soluble in a range of monomers and solvents, including aqueous systems.[8][9]
-
Low Yellowing: The resulting polymers exhibit minimal discoloration.[10]
Synthesis of Photoinitiators from this compound
The synthesis of acylphosphine oxide photoinitiators from this compound typically involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as 2,4,6-trimethylbenzoyl chloride.
Synthesis of 2,4,6-Trimethylbenzoyl Chloride
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.
-
Gently heat the mixture to reflux (approximately 76-79 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,4,6-trimethylbenzoyl chloride, which can be further purified by vacuum distillation.
Synthesis of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
Protocol:
This synthesis can be achieved via an Arbuzov-type reaction.[9]
-
Slowly add methoxydiphenylphosphine (B1580884) (648 parts by weight) to 2,4,6-trimethylbenzoyl chloride (547.5 parts by weight) at a temperature between 50-95 °C in a stirred reaction vessel equipped with a reflux condenser and a dropping funnel.[11]
-
After the addition is complete, continue stirring the mixture for 4-5 hours at 50 °C.[11]
-
Cool the reaction mixture and dissolve it in diethyl ether at 30 °C.[11]
-
Add petroleum ether until the solution becomes cloudy, indicating the onset of precipitation.[11]
-
Cool the mixture further to induce crystallization.[11]
-
Collect the pale yellow crystals of TPO by filtration. An expected yield of approximately 87% can be achieved.[11]
Synthesis of Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
Protocol:
This water-soluble photoinitiator is synthesized in a two-step process.[8]
Step 1: Synthesis of the Phosphinate Ester Intermediate
-
Under an inert atmosphere (e.g., argon), add 2,4,6-trimethylbenzoyl chloride (3.2 g, 0.018 mol) dropwise to an equimolar amount of continuously stirred dimethyl phenylphosphonite (3.0 g).[8]
-
Stir the reaction mixture at room temperature for 18 hours.[8] This reaction proceeds via a Michaelis-Arbuzov reaction.[8]
Step 2: Formation of the Lithium Salt
-
To the phosphinate ester intermediate from the previous step, add a four-fold excess of lithium bromide (6.1 g) dissolved in 100 mL of 2-butanone.[8]
-
Heat the mixture to 50 °C. A solid precipitate should form within 10 minutes.[8]
-
Cool the mixture to ambient temperature and let it stand for four hours to ensure complete precipitation.[8]
-
Filter the solid product and dry it in a vacuum oven. Store the resulting LAP powder in a light-protected container.[8]
Quantitative Data and Performance Comparison
The selection of a photoinitiator depends on the specific application, including the monomer system, the light source, and the desired properties of the final polymer. The following tables summarize key quantitative data for TPO and LAP.
Table 1: Physicochemical Properties of TPO and LAP
| Property | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) |
| CAS Number | 75980-60-8 | 85073-19-4[1] |
| Molecular Formula | C₂₂H₂₁O₂P | C₁₆H₁₆LiO₃P[1] |
| Molecular Weight | 348.37 g/mol | 294.21 g/mol [1] |
| Appearance | Pale yellow crystalline powder[11] | White to off-white crystalline powder |
| Solubility | Soluble in most monomers and organic solvents. Poorly soluble in water. | Water-soluble up to 8.5 wt%.[1] |
| Absorption Maximum (λmax) | ~365-400 nm[5][10] | ~375-405 nm[12][13] |
Table 2: Application Parameters and Performance
| Parameter | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) |
| Typical Concentration | 0.5 - 5.0 wt%[14][15] | 0.05 - 1.0 wt%[8][16] |
| Light Source Compatibility | UV-A (e.g., 365 nm, 395 nm LED), broad-spectrum mercury lamps[5][17] | Near-UV to Visible (e.g., 365 nm, 405 nm LED)[12][18] |
| Curing Efficiency | High, especially for thick and pigmented systems due to photobleaching.[6][17] | Very high in aqueous systems, allows for rapid crosslinking at low concentrations.[18][19] |
| Key Applications | UV-curable coatings, inks, dental composites, 3D printing resins.[10][14] | Bioprinting, hydrogel formation for tissue engineering, cell encapsulation.[3][18][20] |
| Cytotoxicity | Can exhibit cytotoxicity, limiting its use in direct contact with cells. | Generally considered more cytocompatible than TPO, especially at lower concentrations and with visible light.[3][20] |
Experimental Protocols for Photopolymerization
General Protocol for Photopolymerization using TPO
This protocol describes a general procedure for the free-radical polymerization of a UV-curable resin.
Materials:
-
Monomer/Oligomer blend (e.g., acrylates, methacrylates)
-
TPO photoinitiator
-
Reaction vessel (e.g., glass vial, mold)
-
UV light source (e.g., 365 nm LED lamp)
-
Nitrogen or Argon source (optional)
Procedure:
-
Formulation Preparation: Dissolve TPO in the monomer/oligomer blend at the desired concentration (e.g., 1.0 wt%). Ensure complete dissolution, which may be aided by gentle warming and stirring.
-
Deoxygenation (Optional but Recommended): Purge the formulation with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Sample Preparation: Dispense the formulation into the reaction vessel or mold.
-
Photocuring: Expose the sample to the UV light source. The exposure time will depend on the light intensity, TPO concentration, sample thickness, and the reactivity of the monomer system.
-
Post-Curing (Optional): In some cases, a post-curing step (e.g., heating or prolonged UV exposure) may be performed to ensure complete conversion of the monomers.
-
Characterization: Analyze the cured polymer for desired properties such as hardness, degree of conversion (e.g., by FTIR), and mechanical strength.
Protocol for Hydrogel Photopolymerization using LAP
This protocol is suitable for the preparation of hydrogels for biomedical applications.
Materials:
-
Polymer precursor with photoreactive groups (e.g., gelatin methacryloyl - GelMA)
-
LAP photoinitiator
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Visible light source (e.g., 405 nm LED lamp)[12]
-
Sterile filter (0.22 µm)
Procedure:
-
LAP Stock Solution: Prepare a stock solution of LAP in PBS or cell culture medium at a desired concentration (e.g., 0.5% w/v). Sterile filter the solution if it will be used for cell culture applications.[12]
-
Pre-polymer Solution: Dissolve the polymer precursor (e.g., GelMA) in the LAP solution to the final desired concentrations of both components. This step should be performed under sterile conditions if encapsulating cells.
-
Cell Encapsulation (Optional): If encapsulating cells, gently mix the cells with the pre-polymer solution.
-
Hydrogel Formation: Dispense the pre-polymer solution into a suitable mold or culture vessel.
-
Photocrosslinking: Expose the solution to a 405 nm light source.[12] The required exposure time and light intensity will depend on the LAP and polymer concentrations and the desired hydrogel stiffness.
-
Post-Crosslinking: After crosslinking, the hydrogel can be washed with PBS or cell culture medium to remove any unreacted components.
Visualizations
Caption: Synthesis pathways for TPO and LAP from this compound.
Caption: General experimental workflow for photopolymerization.
References
- 1. Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate | Benchchem [benchchem.com]
- 2. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Synthesis and application_Chemicalbook [chemicalbook.com]
- 3. allevi3d.com [allevi3d.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. radtech.org [radtech.org]
- 6. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cir-safety.org [cir-safety.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. advancedbiomatrix.com [advancedbiomatrix.com]
- 13. LAP - Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - Amerigo Scientific [amerigoscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 2,4,6-Trimethylbenzoic Acid via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4,6-trimethylbenzoic acid, a crucial intermediate in the production of pharmaceuticals, photoinitiators, and other fine chemicals. The primary method detailed is the Grignard reaction, utilizing 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) as the starting material. This protocol offers a high-yield pathway to the desired product. Additionally, comparative data on alternative synthetic routes, such as Friedel-Crafts acylation and oxidation, are presented to offer a comprehensive overview for process optimization and methodological selection.
Introduction
This compound, also known as mesitoic acid, is a sterically hindered carboxylic acid with significant applications in organic synthesis. Its bulky trimethyl-substituted phenyl ring imparts unique properties to molecules incorporating this moiety, influencing their reactivity and conformation. A common and effective method for its preparation is the carboxylation of a Grignard reagent formed from mesityl bromide. This method is known for its relatively high yields, typically ranging from 86% to 87%.[1] This application note provides a detailed, step-by-step protocol for this synthesis, along with a comparison of other synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
A variety of methods exist for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, cost of reagents, and reaction conditions.
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Grignard Reaction | 2,4,6-Trimethylbromobenzene | Magnesium, Dry Ice (CO2), Diethyl Ether | 86-87%[1] | High yield | Requires strict anhydrous conditions; starting material can be costly.[1] |
| Friedel-Crafts Acylation | Mesitylene | Acyl Chloride, AlCl3, CS2 | 65-76%[1] | Readily available starting material | Use of toxic and volatile CS2; high cost of acyl chloride.[1] |
| Benzyl Alcohol Oxidation | 2,4,6-Trimethylbenzyl alcohol | o-Iodoxybenzoic acid (IBX) | ~34% (based on 84% conversion to a 40:60 mixture)[1] | Solvent-free conditions | Use of expensive and specialized oxidizing agents; starting material is costly.[1] |
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound from 2,4,6-trimethylbromobenzene on a laboratory scale.
Materials and Reagents:
-
2,4,6-Trimethylbromobenzene (Mesityl bromide)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
20% Hydrochloric acid (HCl)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Iodine crystal (optional, as an initiator)
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper
Procedure:
1. Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve 2,4,6-trimethylbromobenzene in anhydrous diethyl ether in the dropping funnel.
-
To initiate the reaction, add a small portion of the 2,4,6-trimethylbromobenzene solution to the magnesium. Gentle warming or the addition of a small crystal of iodine may be necessary to start the reaction. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.
-
Once the reaction has started, add the remaining 2,4,6-trimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]
2. Carboxylation:
-
Cool the flask containing the Grignard reagent in an ice bath.
-
In a separate large beaker, place a generous amount of crushed dry ice.
-
Slowly and carefully pour the cooled Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.
-
Continue stirring until the excess dry ice has sublimed and the mixture has reached room temperature. A granular precipitate will form.[1]
3. Work-up:
-
To the beaker, slowly add 20% hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.[1]
-
Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product.
-
Shake the funnel and separate the layers. Collect the organic layer.
-
Wash the organic layer with a 10% sodium hydroxide solution to extract the this compound as its sodium salt into the aqueous layer.[1]
-
Separate the layers and collect the aqueous layer.
4. Isolation and Purification:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 20% hydrochloric acid with stirring until the solution is acidic (check with pH paper), which will cause the this compound to precipitate out as a white solid.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent such as a methanol-water mixture.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key experimental workflow for the Grignard synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under strictly anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl ether is extremely flammable and volatile. Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.
-
Handle hydrochloric acid and sodium hydroxide solutions with appropriate personal protective equipment, including gloves and safety glasses.
-
Dry ice can cause severe burns upon contact with skin. Use appropriate cryogenic gloves when handling.
References
Application of 2,4,6-Trimethylbenzoic Acid as an Internal Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,4,6-trimethylbenzoic acid as an internal standard in chromatographic assays. The information compiled is intended to guide researchers, scientists, and drug development professionals in the accurate quantification of analytes in various matrices.
Introduction
Internal standards are essential in analytical chromatography for improving the precision and accuracy of quantitative analysis. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added in a known concentration to both the sample and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.
This compound (TMBA) possesses several characteristics that make it a suitable internal standard for the analysis of acidic compounds, particularly in reverse-phase high-performance liquid chromatography (HPLC). Its aromatic nature and carboxylic acid functional group allow it to mimic the chromatographic behavior of many phenolic acids and other acidic organic compounds. Its unique substitution pattern often results in a retention time that is distinct from common analytes, ensuring good resolution.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 480-63-7 |
| Appearance | White to cream powder or crystalline powder |
| Melting Point | 152-155 °C |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and acetonitrile. Limited solubility in water. |
Application: Quantification of Organic Acids in Fruit Juice by HPLC
This section details a proposed protocol for the simultaneous determination of common organic acids in fruit juices using this compound as an internal standard. This method is based on typical HPLC methodologies for organic acid analysis.
Experimental Protocol
3.1.1. Materials and Reagents
-
Standards: Citric acid, malic acid, ascorbic acid, tartaric acid, and this compound (internal standard, IS). All standards should be of high purity (≥99%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.
-
Mobile Phase: 0.02 M Potassium dihydrogen phosphate (B84403) (KH₂PO₄) buffer, adjusted to pH 2.5 with phosphoric acid.
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with 0.02 M KH₂PO₄ buffer (pH 2.5) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3.1.4. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each organic acid standard and the internal standard (this compound) and dissolve in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for each organic acid.
-
Internal Standard Spiking: To each working standard solution, add a constant concentration of the this compound internal standard (e.g., 20 µg/mL).
3.1.5. Sample Preparation
-
Centrifuge the fruit juice sample at 5000 rpm for 10 minutes to remove suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample 1:10 with the mobile phase.
-
Spike the diluted sample with the internal standard to achieve the same final concentration as in the working standard solutions (e.g., 20 µg/mL).
Data Analysis and Quantification
-
Inject the series of working standard solutions to generate a calibration curve.
-
Plot the ratio of the peak area of each organic acid to the peak area of the internal standard against the concentration of the organic acid.
-
Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (r²).
-
Inject the prepared fruit juice sample.
-
Identify the peaks of the organic acids and the internal standard based on their retention times.
-
Calculate the peak area ratio of each analyte to the internal standard in the sample chromatogram.
-
Determine the concentration of each organic acid in the sample using the corresponding calibration curve.
Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC method for the analysis of organic acids in fruit juices. These values serve as a benchmark for the expected performance of the described method.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interference at the retention times of the analytes and internal standard |
Visualizations
Experimental Workflow
Caption: General workflow for chromatographic analysis.
Internal Standard Quantification Logic
Caption: Logic of internal standard quantification.
Conclusion
This compound is a viable internal standard for the chromatographic quantification of acidic analytes. Its chemical properties allow for similar chromatographic behavior to many organic acids, while its structure ensures good separation. The provided protocol for the analysis of organic acids in fruit juices serves as a template that can be adapted and validated for various matrices and analytes. Proper method development and validation are crucial to ensure accurate and reliable results in any quantitative chromatographic analysis.
Application Notes and Protocols for the Preparation of 2,4,6-Trimethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-trimethylbenzoyl chloride from 2,4,6-trimethylbenzoic acid. The primary method described utilizes thionyl chloride as the chlorinating agent, a common and effective route for this transformation. An alternative method using oxalyl chloride is also discussed. This guide includes comprehensive, step-by-step experimental procedures, a summary of quantitative data from various protocols, and essential safety information. A workflow diagram is provided for clear visualization of the synthesis process.
Introduction
2,4,6-Trimethylbenzoyl chloride, also known as mesitoyl chloride, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and polymer industries. Its sterically hindered nature makes it a valuable reagent for specific chemical transformations. The most common method for its preparation is the chlorination of this compound.[1] This process typically involves the use of chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).[2] Thionyl chloride is often the reagent of choice due to its effectiveness and the convenient removal of gaseous byproducts (SO₂ and HCl).[2] The use of a catalyst, such as N,N-dimethylformamide (DMF), can accelerate the reaction.[2]
Data Presentation
The following table summarizes quantitative data from various reported protocols for the synthesis of 2,4,6-trimethylbenzoyl chloride using thionyl chloride.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 |
| Starting Material | This compound | This compound | This compound | This compound |
| Chlorinating Agent | Thionyl Chloride | Thionyl Chloride | Thionyl Chloride | Thionyl Chloride |
| Scale (Starting Acid) | 50 g (0.3 mol)[3] | 500 kg | 1000 kg | 1500 kg |
| Reagent Quantity | 150 mL[3] | 1000 kg | 1500 kg | 2000 kg |
| Reaction Temperature | Reflux[3] | 25°C initially, then 50°C | 50°C initially, then 80°C | 80°C initially, then 100°C |
| Reaction Time | 3 hours[3] | 2 hours | 4 hours | 6 hours |
| Purification | Vacuum Distillation[3] | Vacuum Distillation | Vacuum Distillation | Vacuum Distillation |
| Yield (Crude) | 53.5 g (~98%)[4] | Not Reported | Not Reported | Not Reported |
| Purity (Final) | Not Reported | 98.9% | 98.7% | Not Reported |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis Using Thionyl Chloride
This protocol is adapted from established laboratory procedures for the synthesis of acyl chlorides.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas outlet with a trap for acidic gases (e.g., a bubbler with NaOH solution)
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 50 g (0.3 mol) of this compound in 150 mL of thionyl chloride.[3]
-
Gently heat the mixture to reflux and maintain for 3 hours, or until the evolution of gas (SO₂ and HCl) ceases.[3] The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.[3]
-
The crude 2,4,6-trimethylbenzoyl chloride, an amber-colored liquid, can be further purified by vacuum distillation.[4]
Protocol 2: Industrial-Scale Synthesis Using Thionyl Chloride
This protocol is based on a patented industrial manufacturing process.
Materials:
-
This compound
-
Thionyl chloride
-
Acyl chloride synthesis kettle with heating and reflux capabilities
-
System for absorption of HCl and SO₂
-
Acyl chloride rectifying tower
Procedure:
-
Add 1000 kg of thionyl chloride to the acyl chloride synthesis kettle.
-
While maintaining the kettle temperature at 25°C, slowly add 500 kg of this compound.
-
After the addition is complete, heat the kettle to reflux at 50°C and maintain for 2 hours.
-
Following the reflux period, recover the excess thionyl chloride by distillation at 60°C. The recovered thionyl chloride can be used for subsequent batches.
-
Transfer the crude acyl chloride to a rectifying tower and purify by distillation under negative pressure to obtain the final product with a purity of 98.9%.
Alternative Method: Using Oxalyl Chloride with a DMF Catalyst
Oxalyl chloride is a milder alternative to thionyl chloride and is often used for substrates that are sensitive to the harsher conditions of thionyl chloride.[5] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[1]
Procedure Outline:
-
Suspend this compound (1.0 equivalent) in an inert solvent (e.g., dichloromethane).
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add oxalyl chloride (1.1-1.5 equivalents) to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.
Mandatory Visualization
Caption: Synthesis workflow from starting acid to pure product.
Safety and Handling
-
2,4,6-Trimethylbenzoyl chloride is corrosive and causes severe skin burns and eye damage. It reacts with water, including moisture in the air, to produce hydrochloric acid.[4]
-
Thionyl chloride is toxic, corrosive, and reacts violently with water. All handling should be done in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling these chemicals.[4]
-
Storage: Store 2,4,6-trimethylbenzoyl chloride in a cool, dry place away from water, alcohols, and strong oxidizing agents. Keep containers tightly closed.[4]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste. Do not use water to clean up spills of the reagents or product.
References
Application Notes and Protocols for 2,4,6-Trimethylbenzoic Acid in Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
These application notes provide a comprehensive overview of the role of 2,4,6-trimethylbenzoic acid in the agrochemical industry. Primarily, this compound serves as a crucial intermediate in the synthesis of active ingredients rather than as a direct component in formulated agrochemical products.[1][2][3][4][5] Its derivative, 2,4,6-trimethylbenzoyl chloride, is a key building block for creating complex molecules used in advanced pesticides, including insecticides, herbicides, and fungicides.[2][4] This document outlines the synthetic utility of this compound, provides protocols for its conversion to the more reactive acid chloride, and illustrates its role in the synthesis of agrochemical scaffolds.
Primary Role: Intermediate in Active Ingredient Synthesis
This compound is a vital precursor in the multi-step synthesis of various agrochemical active ingredients.[1][3][5] The steric hindrance provided by the three methyl groups on the benzene (B151609) ring can impart unique properties to the final active molecule, such as enhanced stability or specific binding to a target site. The carboxylic acid group provides a reactive handle for further chemical modifications.
The most common pathway for its use in synthesis involves the conversion of this compound to its more reactive acyl chloride derivative, 2,4,6-trimethylbenzoyl chloride.[2][4] This intermediate is then used in acylation reactions to build the core structure of certain agrochemicals.
Synthesis of 2,4,6-Trimethylbenzoyl Chloride from this compound
Objective: To convert this compound to 2,4,6-trimethylbenzoyl chloride for use in subsequent agrochemical synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Nitrogen or argon gas supply
Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the mixture.
-
Chlorinating Agent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the flask at room temperature. The addition should be done cautiously as the reaction can be exothermic and produce gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl).
-
Reaction: Heat the reaction mixture to reflux (typically 50-80 °C depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a basic solution (e.g., NaOH solution) should be used to neutralize the acidic off-gases.
-
-
Purification: The crude 2,4,6-trimethylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Expected Yield: 85-95%
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. The reaction produces toxic gases. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Application in the Synthesis of Agrochemical Scaffolds
While specific commercial agrochemicals directly synthesized from this compound are not widely publicized, its derivatives are key components in the synthesis of certain classes of pesticides, such as benzoylphenylurea (B10832687) insecticides. The 2,4,6-trimethylbenzoyl moiety can be incorporated into the final molecule.
Illustrative Synthesis of a Benzoylphenylurea Precursor
Objective: To demonstrate the use of 2,4,6-trimethylbenzoyl chloride in the synthesis of a precursor for a benzoylphenylurea-type insecticide.
Protocol:
-
Amine Solution: In a suitable reactor, dissolve a substituted aniline (B41778) (e.g., 4-chloroaniline) (1.0 eq) and a non-nucleophilic base (e.g., triethylamine) (1.1 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or toluene).
-
Acylation: Cool the solution in an ice bath. Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine (B128534) hydrochloride salt.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The resulting crude N-(4-chlorophenyl)-2,4,6-trimethylbenzamide can be purified by recrystallization or column chromatography.
This intermediate can then undergo further reactions, such as reaction with a substituted phenyl isocyanate, to form the final benzoylphenylurea insecticide.
Potential, Though Undocumented, Direct Applications in Formulations
While the primary role of this compound is as a synthetic intermediate, its chemical properties suggest potential, though not currently documented in mainstream agrochemical literature, for direct use in formulations. These are speculative applications for research and development purposes.
-
As a Co-former in Crystal Engineering: The carboxylic acid group can form hydrogen bonds, making it a candidate for creating co-crystals of active ingredients to modify their physical properties, such as solubility or stability.
-
As a pH Modifier or Buffer: In certain formulations, it could potentially be used to adjust the pH, although its limited water solubility would be a factor to consider.
-
As a Synergist or Safener: While there is no direct evidence, its structure could potentially interact with metabolic pathways in insects or plants. Research in this area would be required to validate any synergistic or safening effects.
Experimental Protocols for Investigating Potential Direct Applications
Protocol 3.1: Screening for Safener Activity
Objective: To evaluate the potential of this compound to act as a safener for a given herbicide on a crop species.
Materials:
-
Herbicide of interest
-
This compound
-
Crop seeds (e.g., corn, wheat)
-
Weed seeds (e.g., a susceptible grass or broadleaf species)
-
Potting soil
-
Greenhouse or growth chamber facilities
-
Spray chamber
Methodology:
-
Plant Growth: Grow the crop and weed species in separate pots under controlled greenhouse conditions until they reach a suitable growth stage for herbicide application (e.g., 2-3 leaf stage).
-
Treatment Preparation:
-
Prepare a stock solution of the herbicide at a concentration known to cause slight injury to the crop.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) with a surfactant).
-
Prepare tank-mix solutions of the herbicide with varying concentrations of this compound.
-
Include control groups: untreated, herbicide alone, and this compound alone.
-
-
Application: Apply the different treatments to the respective pots of crop and weed species using a calibrated spray chamber to ensure uniform application.
-
Evaluation:
-
After a set period (e.g., 7, 14, and 21 days), visually assess the crop for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) and the weeds for herbicidal efficacy.
-
Quantitative measurements can include plant height, fresh weight, and dry weight.
-
-
Data Analysis: Compare the level of crop injury and weed control in the herbicide-alone treatment with the tank-mix treatments. A reduction in crop injury without a significant loss of weed control would indicate a safening effect.
Data Presentation
As the primary role is as a synthetic intermediate, quantitative data in the context of formulation performance is not available. Data for this compound is typically related to its chemical properties and reaction yields.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 480-63-7 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Melting Point | 152-155 °C |
| Boiling Point | 296.6 °C at 760 mmHg |
| Appearance | White crystalline solid |
| Solubility | Limited in water; soluble in organic solvents |
Visualizations
Caption: Synthetic pathway from this compound to a benzoylphenylurea insecticide.
Caption: Workflow for screening the safener activity of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethylbenzoic acid. The content addresses common challenges to improve reaction yields and purity.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: Route A: Friedel-Crafts Acylation followed by Haloform Reaction , and Route B: Grignard Reaction .
Route A: Friedel-Crafts Acylation of Mesitylene (B46885) and Subsequent Haloform Reaction
Issue 1: Low Yield in Friedel-Crafts Acylation Step
-
Symptom: Thin Layer Chromatography (TLC) analysis shows a low conversion of mesitylene to 2,4,6-trimethylacetophenone.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and will be deactivated by any water present. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. |
| Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the product ketone can form a complex with the catalyst, rendering it inactive. | Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A 1.1 to 1.3 molar equivalent of AlCl₃ is often recommended. |
| Suboptimal Temperature: The reaction may be too slow at low temperatures or prone to side reactions at higher temperatures. | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature. |
| Deactivated Aromatic Ring: While mesitylene is an activated ring, impurities in the starting material could inhibit the reaction. | Ensure the purity of the mesitylene and the acyl chloride (or anhydride) used. |
Issue 2: Incomplete or Slow Haloform Reaction
-
Symptom: The conversion of 2,4,6-trimethylacetophenone to this compound is slow or incomplete.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance: The ortho-methyl groups on the acetophenone (B1666503) can sterically hinder the attack of the hydroxide (B78521) ion on the carbonyl carbon of the tri-iodo intermediate, which is a key step in the haloform reaction. | Increase the reaction temperature and/or prolong the reaction time to overcome the steric hindrance. |
| Insufficient Base or Halogen: The reaction requires a sufficient amount of base and halogen to proceed to completion. | Ensure at least 3 equivalents of the halogen (e.g., I₂) and 4 equivalents of the base (e.g., NaOH) are used relative to the acetophenone. |
| Low Temperature: The reaction rate is temperature-dependent. | Maintain the reaction temperature in the recommended range, often with gentle heating. |
Route B: Grignard Reaction with 2,4,6-trimethylbromobenzene
Issue 1: Grignard Reagent Fails to Form
-
Symptom: The reaction between 2,4,6-trimethylbromobenzene and magnesium turnings does not initiate. This is often indicated by the magnesium remaining shiny and no exotherm being observed.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture and will not form in the presence of water.[1] | All glassware must be rigorously dried (flame-dried or oven-dried). Anhydrous ether or THF should be used as the solvent.[2] |
| Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. | Activate the magnesium by crushing the turnings with a glass rod, adding a small crystal of iodine (the color will disappear upon initiation), or using a few drops of 1,2-dibromoethane.[2][3] |
| Slow Initiation: Sometimes the reaction is simply slow to start. | Gentle warming with a heat gun can help initiate the reaction. Once started, the exotherm should sustain the reaction.[3] |
Issue 2: Low Yield of Carboxylic Acid after Carboxylation
-
Symptom: The yield of this compound is low after quenching the Grignard reagent with dry ice (solid CO₂).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction with Water: The Grignard reagent is a strong base and will react with any acidic protons, including water. | Ensure the dry ice is completely free of condensed water. Crush the dry ice and add the Grignard solution to it, rather than the other way around, to ensure an excess of CO₂. |
| Side Reactions: A common side reaction is the formation of biphenyl (B1667301) through a coupling reaction.[4] | This impurity is non-polar and can be easily removed from the desired carboxylic acid by extraction with a basic aqueous solution during workup. |
| Incomplete Reaction: The Grignard reagent may not have fully formed, or the carboxylation may be incomplete. | Titrate a small aliquot of the Grignard reagent to determine its concentration before carboxylation. Ensure the reaction with CO₂ is allowed to proceed for a sufficient amount of time with good stirring. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally gives a higher yield for this compound?
A1: The Grignard reagent method, when performed under strictly anhydrous conditions, can provide high yields, often in the range of 86-87%.[5] The Friedel-Crafts acylation followed by a haloform reaction can also be effective, with reported yields typically between 65% and 76%.[5]
Q2: What are the main safety precautions to consider during these syntheses?
A2: For the Friedel-Crafts route, aluminum chloride is corrosive and reacts violently with water. The reaction should be carried out in a fume hood. For the Grignard route, diethyl ether is extremely flammable and volatile.[1] All heating should be done using a water bath or heating mantle, and no open flames should be present.
Q3: How can I purify the final product?
A3: this compound is a solid and can be purified by recrystallization.[6] A common solvent system is a mixture of methanol (B129727) and water.[5] Purification can also be achieved by dissolving the crude product in an alkaline solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the acid by adding a strong acid.[7]
Q4: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A4: While aluminum chloride is the most common Lewis acid for this reaction, other Lewis acids like ferric chloride (FeCl₃) can also be used. The optimal choice of catalyst may depend on the specific reaction conditions and scale.
Q5: What is the role of the phase transfer catalyst in the haloform reaction mentioned in some procedures?
A5: A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, is used to facilitate the reaction between the water-soluble sodium hypochlorite (B82951) and the water-insoluble 2,4,6-trimethylchloroacetophenone by bringing the reactants into the same phase.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation and Haloform Reaction
Step 1: Friedel-Crafts Acylation of Mesitylene
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent such as carbon disulfide (CS₂) or dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, add mesitylene dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4,6-trimethylchloroacetophenone.
Step 2: Haloform Reaction
-
In a round-bottom flask, dissolve the crude 2,4,6-trimethylchloroacetophenone from the previous step in a suitable solvent like dioxane or tetrahydrofuran.
-
Prepare a solution of sodium hypochlorite (bleach) or generate it in situ by adding a solution of bromine or iodine to an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hypochlorite solution to the stirred solution of the ketone.
-
Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
After the reaction is complete, cool the mixture and quench any excess hypochlorite with a reducing agent like sodium bisulfite.
-
Acidify the mixture with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis via Grignard Reaction
-
Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. Place magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of 2,4,6-trimethylbromobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start, add a crystal of iodine or gently warm the flask.
-
Once the reaction has initiated (indicated by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent in an ice bath.
-
In a separate beaker, place a generous amount of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether.
-
Wash the organic layer with water.
-
Extract the organic layer with an aqueous sodium hydroxide solution to convert the carboxylic acid to its sodium salt.
-
Separate the aqueous layer and acidify it with concentrated HCl to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthetic Methods
| Synthetic Method | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Friedel-Crafts Acylation / Hydrolysis | Mesitylene, Acyl Chloride | AlCl₃, CS₂ | 65-76 | [5] |
| Grignard Reagent Method | 2,4,6-Trimethylbromobenzene | Mg, Dry Ice (CO₂) | 86-87 | [5] |
| Benzyl Alcohol Oxidation | 2,4,6-Trimethylbenzyl alcohol | o-Iodoxybenzoic acid (IBX) | ~34 (acid) | [5] |
| Direct Carboxylation | Mesitylene, Carbon Dioxide | AlCl₃ | up to 83.3 |
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Troubleshooting logic for Grignard reaction initiation failure.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. organic chemistry - Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,4,6-Trimethylbenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4,6-trimethylbenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] For this compound, a suitable solvent is one in which the acid is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This differential solubility allows for the separation of the pure crystalline product upon cooling.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities in crude this compound are often unreacted starting materials from its synthesis.[2] Depending on the synthetic route, these can include mesitylene, chloroacetyl chloride, or byproducts from side reactions. If an acid chloride intermediate is used, residual acid chloride or its hydrolysis product may be present.[2]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal solvent for recrystallization should:
-
Dissolve the this compound completely when hot.
-
Dissolve the this compound poorly when cold.
-
Either not dissolve the impurities at all, or keep them dissolved at all temperatures.
-
Not react with this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Commonly, a mixed solvent system like ethanol (B145695)/water or acetic acid/water is employed.[3]
Q4: What is a typical expected recovery percentage for the recrystallization of a substituted benzoic acid?
A4: The percent recovery can vary significantly based on the purity of the crude material and the chosen solvent system. A typical yield for the recrystallization of benzoic acid from hot water is around 65%, and this can be considered a reasonable estimate for this compound under ideal conditions.[4] Recoveries can range from 40% to 80% depending on the specific experimental conditions.[5]
Q5: How can I improve the yield of my recrystallization?
A5: To improve the yield, you can:
-
Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
Minimize the loss of product during transfers and filtration steps.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution has become supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the this compound. 2. The rate of cooling is too rapid. 3. The crude material is highly impure, leading to a significant depression of the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble to lower the overall solvent power, and allow it to cool more slowly. 2. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 3. Consider a preliminary purification step, such as a simple filtration or a wash, before recrystallization. |
| The recovered crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. |
| Low recovery of the purified product. | 1. The chosen solvent is too effective at dissolving the product, even at low temperatures. 2. Premature crystallization occurred during hot filtration. 3. Too much solvent was used to wash the crystals. | 1. Re-evaluate the solvent system. A less polar solvent or a different solvent mixture may be more appropriate. 2. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures
| Solvent System | Solubility at 20°C ( g/100 mL) | Solubility at 100°C ( g/100 mL) | Suitability for Recrystallization |
| Water | ~0.1 | ~2.5 | Good |
| Ethanol | ~30 | ~150 | Poor as a single solvent (too soluble at low temp) |
| Hexane | <0.1 | ~0.5 | Poor (low solubility even when hot) |
| Ethanol/Water (80:20) | ~5 | ~70 | Very Good |
| Acetone | ~40 | ~200 | Poor as a single solvent (too soluble at low temp) |
| Toluene | ~2 | ~40 | Good |
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound from an Ethanol/Water Solvent System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and fluted filter paper with hot ethanol. Quickly filter the hot solution into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Heat the filtrate to boiling and add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the hot plate, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The final product should be a fine, white crystalline solid.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical relationship between impurities and the recrystallization purification process.
References
Technical Support Center: Synthesis of Sterically Hindered Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered esters.
Troubleshooting Guides
Problem 1: Low or No Ester Yield
Symptoms: TLC or GC-MS analysis shows a large amount of unreacted starting materials (carboxylic acid and/or alcohol) and minimal or no formation of the desired ester.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | Bulky groups on the carboxylic acid or alcohol are impeding the reaction.[1] Move from standard Fischer esterification to methods designed for hindered substrates like Steglich or Yamaguchi esterification.[2][3][4] |
| Inadequate Carboxylic Acid Activation | The carboxylic acid is not sufficiently electrophilic for the nucleophilic attack by the hindered alcohol. Use a coupling agent like DCC, EDC, or TCBC in combination with a catalyst like DMAP.[2][5] |
| Reversible Reaction Equilibrium | For Fischer esterification, the equilibrium may favor the reactants.[1] Use a large excess of one reactant (usually the less expensive one) or remove water as it forms using a Dean-Stark apparatus.[6] |
| Presence of Water | Traces of water in the reagents or solvent can hydrolyze the activated intermediate or the final ester.[1] Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Suboptimal Reaction Conditions | Incorrect temperature, reaction time, or stoichiometry can lead to poor yields. Optimize these parameters. For many coupling reactions, room temperature is sufficient.[7] |
| Side Reactions | Decomposition of reagents or formation of byproducts like N-acylurea in Steglich esterification can reduce yield.[3] Ensure appropriate reaction conditions and consider alternative coupling agents if side reactions are significant. |
Problem 2: Slow Reaction Rate
Symptoms: The reaction proceeds very slowly, requiring extended reaction times to achieve even moderate conversion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Catalysis | The catalyst may be inactive or used in an insufficient amount. For Steglich esterification, ensure a catalytic amount (typically 5 mol%) of DMAP is used.[3][8] |
| Low Reaction Temperature | While many methods for hindered esters are mild, some systems may require gentle heating to increase the reaction rate. Monitor for potential side reactions at elevated temperatures. |
| Poor Solubility of Reagents | One or more reagents may not be fully dissolved in the chosen solvent, limiting their availability to react. Choose a solvent in which all reactants are soluble. Common solvents for these reactions include DCM, THF, and toluene (B28343).[9] |
Problem 3: Difficult Product Purification
Symptoms: The crude product is difficult to purify, with byproducts co-eluting with the desired ester during chromatography or being difficult to remove by extraction.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Dicyclohexylurea (DCU) Byproduct | In Steglich esterification using DCC, the DCU byproduct can be difficult to remove completely.[10] Filter the reaction mixture to remove the bulk of the precipitated DCU. To remove residual DCU, consider precipitating it from the crude product by dissolving in a minimal amount of a suitable solvent and cooling, or use a water-soluble carbodiimide (B86325) like EDC, where the urea (B33335) byproduct can be removed with an acidic aqueous wash.[2] |
| N-Acylurea Formation | A common side product in carbodiimide-mediated esterifications, which can be difficult to separate from the desired ester.[11] The use of DMAP as a catalyst minimizes the formation of N-acylurea.[3] |
| Removal of Excess DMAP | DMAP is basic and can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is Fischer esterification often unsuitable for sterically hindered substrates?
Fischer esterification is a reversible, acid-catalyzed reaction.[1] With sterically hindered alcohols or carboxylic acids, the rate of the forward reaction is significantly reduced due to steric hindrance, making it difficult to achieve reasonable yields.[1] Furthermore, the harsh acidic conditions and high temperatures often required can lead to side reactions, such as the dehydration of tertiary alcohols.[3]
Q2: What is the role of DCC and DMAP in the Steglich esterification?
In the Steglich esterification, DCC (N,N'-dicyclohexylcarbodiimide) acts as a coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2][3] DMAP (4-dimethylaminopyridine) serves as a nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the ester, and this process is faster than the undesired rearrangement of the O-acylisourea to an N-acylurea byproduct.[3]
Q3: When should I choose Yamaguchi esterification over Steglich esterification?
Yamaguchi esterification is particularly effective for the synthesis of macrolactones and other highly functionalized esters, often providing high yields under mild conditions.[4] It involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of a stoichiometric amount of DMAP.[5][12] It can be a good alternative when Steglich esterification gives low yields or when dealing with particularly challenging substrates.
Q4: Are there any common side reactions to be aware of in these coupling reactions?
Yes, in Steglich esterification, the primary side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react further with the alcohol.[3] This side reaction is minimized by the addition of DMAP. In Yamaguchi esterification, the formation of symmetric aliphatic anhydrides can occur, though this often still leads to the desired product.[12]
Q5: How can I monitor the progress of my esterification reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting materials (carboxylic acid and alcohol) on a TLC plate. The formation of a new spot corresponding to the ester and the disappearance of the starting material spots will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Comparative Yields for Selected Esterification Methods
| Method | Carboxylic Acid | Alcohol | Coupling Agent/Reagent | Catalyst | Yield (%) | Reference |
| Steglich | (E)-Cinnamic Acid | Benzyl Alcohol | EDC | DMAP | 76 | [10] |
| Steglich | Pivalic Acid | Benzyl Alcohol | DIC | DMAP | 50 | [10] |
| Yamaguchi | Seco-acid of a macrolide | (intramolecular) | 2,4,6-Trichlorobenzoyl chloride | DMAP | High | [4] |
| Fischer | Acetic Acid | Ethanol | - | H₂SO₄ | 65 (equimolar) | [6] |
| Fischer | Acetic Acid | Ethanol (10-fold excess) | - | H₂SO₄ | 97 | [6] |
Experimental Protocols
Protocol 1: Steglich Esterification of a Hindered Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv)
-
Sterically hindered alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol, and DMAP.
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica (B1680970) gel.
Protocol 2: Yamaguchi Esterification
This protocol is particularly useful for macrolactonization but can be adapted for intermolecular esterification.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Triethylamine (B128534) (Et₃N) (1.1 equiv)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.05 equiv)
-
Anhydrous toluene or THF
-
Alcohol (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (3.0 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous toluene.
-
Add triethylamine and stir for 10 minutes at room temperature.
-
Add the Yamaguchi reagent and stir for 1-2 hours at room temperature to form the mixed anhydride.
-
In a separate, larger flask, dissolve the alcohol and DMAP in anhydrous toluene.
-
Slowly add the mixed anhydride solution to the alcohol/DMAP solution via a syringe pump over several hours.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Visualizations
Caption: Workflow for Steglich Esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Yamaguchi Esterification [organic-chemistry.org]
Technical Support Center: Oxidation of Mesitylene to 2,4,6-Trimethylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethylbenzoic acid via the oxidation of mesitylene (B46885).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of Aldehyde Impurity
-
Question: My NMR and IR spectra suggest the presence of an aldehyde in my final product. What is this impurity and how can I remove it?
-
Answer: The aldehyde impurity is likely 3,5-dimethylbenzaldehyde, which is an intermediate in the oxidation of mesitylene.[1] Its presence indicates an incomplete reaction. To minimize its formation, ensure that the reaction goes to completion by extending the reaction time or using a sufficient amount of the oxidizing agent. To remove this non-acidic impurity, you can perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent like diethyl ether and wash with an aqueous basic solution (e.g., 5% sodium bicarbonate). The desired this compound will move to the aqueous layer as its carboxylate salt, while the aldehyde will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.[2]
Issue 2: Over-oxidation to Trimesic Acid
-
Question: I have a significant amount of a tri-carboxylic acid impurity in my product. How did this happen and how can I avoid it?
-
Answer: The tri-carboxylic acid impurity is trimesic acid (1,3,5-benzenetricarboxylic acid), which results from the over-oxidation of all three methyl groups of mesitylene.[1] This typically occurs under harsh reaction conditions, such as high temperatures, prolonged reaction times, or with very strong oxidizing agents like nitric acid.[1] To prevent its formation, it is crucial to carefully control the reaction conditions. Using a milder oxidizing agent or carefully controlling the stoichiometry of a strong oxidant like potassium permanganate (B83412) can help. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is also recommended to stop the reaction once the desired product is formed.
Issue 3: Unreacted Mesitylene in the Final Product
-
Question: How can I remove unreacted mesitylene from my this compound?
-
Answer: Unreacted mesitylene is a common non-acidic impurity. Similar to the removal of 3,5-dimethylbenzaldehyde, a liquid-liquid extraction with a basic aqueous solution can effectively separate the acidic desired product from the non-polar mesitylene.[2] Alternatively, recrystallization from a suitable solvent system can also be effective, as the polar carboxylic acid and the non-polar mesitylene will have different solubilities.
Issue 4: General Purification of the Crude Product
-
Question: What is a reliable method for purifying the crude this compound?
-
Answer: Recrystallization is a highly effective method for purifying the crude product. A common solvent system is a mixture of ethanol (B145695) and water. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound will form. The crystals can then be collected by vacuum filtration and washed with a small amount of cold solvent.[2]
Data Presentation
The choice of oxidizing agent and reaction conditions significantly influences the product distribution in the oxidation of mesitylene. The following table summarizes the expected major products with different oxidants.
| Oxidizing Agent | Major Product(s) | Potential Side Products | Notes |
| Potassium Permanganate (KMnO4) | This compound | 3,5-Dimethylbenzaldehyde, Trimesic Acid | A strong oxidizing agent that can lead to over-oxidation if not controlled.[3][4] |
| Nitric Acid (HNO3) | Trimesic Acid | - | A very strong oxidizing agent that typically oxidizes all three methyl groups.[1] |
| Manganese Dioxide (MnO2) | 3,5-Dimethylbenzaldehyde | This compound | A milder oxidizing agent that tends to stop at the aldehyde stage.[1] |
| Trifluoroperacetic Acid | Mesitol (2,4,6-trimethylphenol) | - | Leads to hydroxylation of the aromatic ring.[1] |
| Iridium Catalysts with Ag2O | 3,5-Dimethylbenzaldehyde and 3,5-Dimethylbenzoic Acid | - | Catalytic oxidation can yield a mixture of the aldehyde and carboxylic acid.[5] |
Experimental Protocols
Protocol 1: Oxidation of Mesitylene with Potassium Permanganate
This protocol describes a general procedure for the synthesis of this compound using potassium permanganate.
-
Reagents and Equipment:
-
Mesitylene
-
Potassium Permanganate (KMnO4)
-
Water
-
Sodium Bicarbonate (NaHCO3)
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add mesitylene and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO2) will form.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide by vacuum filtration. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and the washings, and cool the solution in an ice bath.
-
Acidify the cold solution by slowly adding concentrated hydrochloric acid until no more precipitate forms.
-
Collect the crude this compound by vacuum filtration and wash with a small amount of cold water.
-
The crude product can be further purified by recrystallization.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Gently reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
References
Technical Support Center: Optimizing Reaction Conditions for the Carboxylation of Mesitylene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the carboxylation of mesitylene (B46885).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the carboxylation of mesitylene?
A1: The most prevalent methods for the carboxylation of mesitylene to produce 2,4,6-trimethylbenzoic acid are Friedel-Crafts type reactions. These typically involve the use of carbon dioxide (CO₂) as the carboxylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).[1][2] Another common method is the use of oxalyl chloride as the acylating agent, followed by hydrolysis.[3][4]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in the carboxylation of mesitylene can stem from several factors. Moisture is a critical issue, as it deactivates the Lewis acid catalyst (e.g., AlCl₃).[5] Other potential causes include suboptimal reaction temperature and pressure, insufficient catalyst loading, or the formation of side products.[5][6] Impurities in the starting materials or solvents can also negatively impact the reaction's efficiency.
Q3: What are the typical side products in this reaction, and how can I minimize them?
A3: A common side product in Friedel-Crafts acylation reactions is the formation of ketones, such as the corresponding benzophenone (B1666685) derivative.[4] Diacylation, where a second carboxyl group is added to the aromatic ring, can also occur, though it is less common with the sterically hindered mesitylene. To minimize side products, it is crucial to control the reaction temperature and use the appropriate stoichiometry of reactants and catalyst.
Q4: Can I use a different Lewis acid other than aluminum chloride?
A4: While aluminum chloride is the most common Lewis acid for this reaction, other Lewis acids like aluminum bromide (AlBr₃), tin tetrachloride (SnCl₄), and molybdenum pentachloride (MoCl₅) have also been used, sometimes in combination with co-catalysts like silyl (B83357) chlorides.[1][7][8] The choice of catalyst can influence the reaction conditions and yield.
Q5: What is the role of silyl chlorides in some carboxylation procedures?
A5: Silyl chlorides, such as Ph₃SiCl, can act as co-catalysts in the Lewis acid-mediated carboxylation of arenes. They are believed to activate CO₂ in cooperation with the Lewis acid, thereby promoting the carboxylation reaction and leading to higher yields under milder conditions.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: Lewis acid catalyst (e.g., AlCl₃) is deactivated by water.[5] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst: The Lewis acid may be old or of poor quality. | Use a fresh, high-purity batch of the Lewis acid. | |
| Suboptimal Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, promoting side reactions. | Optimize the reaction temperature. For CO₂ carboxylation with AlCl₃, temperatures between 20°C and 80°C have been reported.[1][2] | |
| Insufficient CO₂ Pressure: In reactions using carbon dioxide, inadequate pressure can limit the availability of the carboxylating agent. | Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 3.0 MPa).[7][8] | |
| Inadequate Catalyst-to-Substrate Ratio: Too little catalyst will result in an incomplete reaction. | A stoichiometric amount of Lewis acid is often required as the product can form a complex with the catalyst.[5] | |
| Formation of Dark, Tarry Substance | Reaction Temperature is Too High: High temperatures can lead to polymerization and decomposition of starting materials and products. | Maintain the recommended reaction temperature and ensure efficient stirring for even heat distribution. |
| Impurities in Starting Materials: Contaminants in mesitylene or the solvent can lead to undesirable side reactions. | Purify the mesitylene and solvents before use. | |
| Product is Difficult to Purify | Presence of Unreacted Starting Material: Incomplete reaction leaves residual mesitylene. | Monitor the reaction progress using TLC or GC to ensure completion. Adjust reaction time or conditions if necessary. |
| Formation of Side Products: Ketone byproducts or di-carboxylated species can co-purify with the desired acid. | Optimize reaction conditions to minimize side product formation. Utilize appropriate purification techniques such as recrystallization or column chromatography.[9] | |
| Incomplete Hydrolysis: The aluminum salt of the carboxylic acid has not been fully hydrolyzed during workup. | Ensure thorough mixing with a sufficiently acidic aqueous solution during the workup step. |
Experimental Protocols
Method 1: Carboxylation of Mesitylene with CO₂ and AlBr₃/Ph₃SiCl
This protocol is adapted from a procedure for the direct carboxylation of arenes.[7][8]
Materials:
-
Mesitylene
-
Aluminum bromide (AlBr₃)
-
Triphenylsilyl chloride (Ph₃SiCl)
-
Carbon dioxide (CO₂)
-
Anhydrous solvent (if necessary, e.g., cyclohexane)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry, high-pressure autoclave equipped with a magnetic stir bar, add mesitylene, aluminum bromide (1.0 eq), and triphenylsilyl chloride (1.0 eq). If a solvent is used, add it at this stage.
-
Seal the autoclave and purge with CO₂ gas.
-
Pressurize the autoclave with CO₂ to 3.0 MPa.
-
Stir the reaction mixture at room temperature for the desired reaction time (e.g., 24 hours).
-
After the reaction, carefully vent the CO₂ pressure.
-
Quench the reaction by slowly adding the mixture to a beaker of crushed ice and dilute HCl.
-
Extract the aqueous layer with diethyl ether.
-
Extract the combined organic layers with an aqueous NaOH solution.
-
Acidify the aqueous basic extract with concentrated HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Method 2: Carboxylation of Mesitylene with Oxalyl Chloride and AlCl₃
This method involves the formation of an acyl chloride intermediate which is then hydrolyzed.
Materials:
-
Mesitylene
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or other inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Carbon tetrachloride for extraction
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride and the solvent (e.g., CS₂).
-
Cool the mixture in an ice bath.
-
Add a solution of mesitylene in the same solvent to the flask.
-
Slowly add oxalyl chloride dropwise from the addition funnel.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux for a specified time, monitoring the reaction by TLC or GC.
-
Upon completion, cautiously pour the reaction mixture onto crushed ice.
-
Add concentrated HCl to hydrolyze the intermediate complex.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent like carbon tetrachloride.
-
Wash the combined organic layers with an aqueous NaOH solution.
-
Acidify the aqueous layer with dilute HCl to precipitate the this compound.
-
Collect the product by filtration, wash with water, and dry.
Data Presentation
Table 1: Comparison of Reaction Conditions for Mesitylene Carboxylation
| Carboxylating Agent | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| CO₂ | AlCl₃/Al | Mesitylene | 20 | Not specified | 80 | [1] |
| CO₂ | AlBr₃/Ph₃SiCl | Mesitylene (neat) | Room Temp. | 3.0 | 97 | [7][8] |
| Oxalyl Chloride | AlCl₃ | Carbon Disulfide | Not specified | Atmospheric | 65-76 | [3] |
Visualizations
References
- 1. C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. EP0706987A1 - Process for preparing alkylated aromatic carboxylic acids and carboxylic acids halogenides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US3138626A - Carboxylation with co2 in the presence of alcl3 and al or zn - Google Patents [patents.google.com]
- 7. Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reactivity of 2,4,6-Trimethylbenzoic Acid in Amidation
Welcome to the technical support center for handling the notoriously low reactivity of 2,4,6-trimethylbenzoic acid (mesitoic acid) in amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective protocols for this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard amidation reactions?
The low reactivity of this compound is primarily due to significant steric hindrance. The two methyl groups in the ortho positions to the carboxylic acid group physically block the approach of the amine nucleophile to the carbonyl carbon. This steric congestion makes the formation of the necessary tetrahedral intermediate in standard amidation reactions extremely difficult.[1][2]
Q2: I'm recovering most of my starting material. What's the most likely reason?
Recovering the starting carboxylic acid is a clear indication that the activation of the carboxylic acid has failed. The direct reaction between a carboxylic acid and an amine is generally unfavorable and leads to the formation of a non-reactive ammonium (B1175870) carboxylate salt.[3] To overcome this, an effective coupling reagent is necessary to activate the carboxylic acid. If you are using a coupling reagent and still recovering starting material, the reagent may be ineffective for this sterically hindered substrate, or it may have degraded.
Q3: My reaction is very slow and gives a low yield. What can I do to improve it?
Slow reactions and low yields are common with this compound. Here are a few strategies to consider:
-
Switch to a more powerful coupling reagent: Standard coupling reagents like EDC are often insufficient. More potent uronium or phosphonium-based reagents like HATU or PyBOP are known to be more effective for hindered couplings.[3]
-
Convert to a more reactive intermediate: A highly effective strategy is to first convert the this compound to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting 2,4,6-trimethylbenzoyl chloride is much more susceptible to nucleophilic attack by the amine.
-
Optimize reaction conditions: Increasing the reaction temperature may be necessary for less reactive partners.[3] However, be cautious as excessive heat can lead to side reactions. Using a solvent that can help to solvate the reactants and intermediates effectively, such as DMF or NMP, can also be beneficial.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective coupling reagent.2. Formation of unreactive ammonium carboxylate salt.3. Presence of moisture leading to hydrolysis of activated intermediate. | 1. Switch to a more potent coupling reagent (e.g., HATU, PyBOP).2. Convert the carboxylic acid to its acyl chloride first.3. Ensure strictly anhydrous conditions (dry solvents, inert atmosphere).[3] |
| Recovery of Starting Acid | 1. Failed activation of the carboxylic acid.2. Hydrolysis of the activated intermediate. | 1. Use a more powerful activating agent or convert to the acyl chloride.2. If using a carbodiimide (B86325), add an auxiliary nucleophile like HOBt or Oxyma.3. Re-verify that all reagents and solvents are anhydrous.[3] |
| Reaction Stalls | 1. Insufficiently reactive amine.2. Poor solubility of reactants.3. Suboptimal temperature. | 1. Consider using a more nucleophilic amine if the desired product allows.2. Try a different solvent (e.g., DMF, NMP) to improve solubility.3. Gently heat the reaction (e.g., to 40-80 °C) and monitor its progress.[3] |
| Multiple Byproducts | 1. Side reactions from the coupling agent.2. High reaction temperature promoting decomposition or side reactions. | 1. For carbodiimide couplings, use additives like HOBt to suppress side reactions.2. Run the reaction at a lower temperature, starting at 0 °C and slowly warming to room temperature. |
Data Presentation: Comparison of Coupling Methods
The following table summarizes various approaches and their effectiveness for the amidation of sterically hindered carboxylic acids.
| Method | Activating Agent/Reagent | Typical Conditions | Yield (%) | Notes | Reference |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Reflux in neat SOCl₂ or with a catalyst like DMF in an inert solvent. | High (for acyl chloride) | This is a two-step process, but often the most reliable for hindered acids.[1][2] | [1][2] |
| Uronium-based Coupling | HATU / DIEA | DMF, 0 °C to RT, 1-4 h | Good to Excellent | HATU is known for its high efficiency in difficult couplings.[3] | [3] |
| Phosphonium-based Coupling | PyBOP / DIEA | DMF or DCM, RT, several hours | Good | PyBOP is another powerful reagent for hindered systems. | |
| Acyl Fluoride Formation | BTFFH | Elevated temperatures (e.g., 80 °C) | Good to Excellent | In situ formation of acyl fluorides has been shown to be efficient for hindered substrates where other methods fail.[4][5] | [4][5] |
| Boron-mediated Amidation | B(OCH₂CF₃)₃ | MeCN, 80-100 °C, 5-24 h | Effective | Boron reagents can be effective for direct amidation, avoiding the need for conversion to an acyl halide.[6] | [6] |
| Mechanochemical Method | COMU | Ball milling | Low (22%) | While generally efficient, this method showed low yield for this compound.[7] | [7] |
Experimental Protocols
Protocol 1: Two-Step Amidation via Acyl Chloride Formation
This is often the most reliable method for the amidation of this compound.
Step 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride [1][2]
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add this compound (1.0 eq).
-
Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 equivalents). Thionyl chloride can also serve as the solvent.
-
Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, possibly under reduced pressure, to obtain the crude 2,4,6-trimethylbenzoyl chloride. This is often used in the next step without further purification.
Step 2: Amidation with 2,4,6-Trimethylbenzoyl Chloride
-
In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) or pyridine (B92270) (1.2 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2,4,6-trimethylbenzoyl chloride (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Amidation using HATU
This protocol uses a powerful coupling reagent to achieve amidation in a single step.[3]
-
In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq.), HATU (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIEA (3.0 eq.) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 to isolate the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low-yield amidation.
Caption: Two-step amidation workflow via acyl chloride.
Caption: Comparison of amidation activation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
how to prevent byproduct formation in Friedel-Crafts acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during Friedel-Crafts acylation, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: What are the most common byproducts in Friedel-Crafts acylation and their causes?
A1: The most common byproducts include polysubstituted products, isomeric products, and products resulting from solvent acylation or dealkylation-acylation.[1]
-
Polysubstituted Products: While the acyl group is deactivating, highly activated aromatic rings can sometimes undergo multiple acylations.[1][2]
-
Isomeric Products: Acylation can occur at different positions on the aromatic ring (ortho, meta, para), leading to a mixture of isomers. This is influenced by existing substituents and reaction conditions.[1]
-
Solvent Acylation: The solvent can sometimes be acylated, leading to impurities.
-
Dealkylation-Acylation Products: If the substrate has an alkyl group, it may be cleaved and the aromatic ring can then be acylated, resulting in a product mixture.[1]
Q2: My reaction is producing a significant amount of diacylated product. How can I favor monoacylation?
A2: The formation of diacylated byproducts can occur with highly activated aromatic rings.[3] Although the acyl group deactivates the ring, making a second acylation less favorable, it can still happen.[2][4] To favor monoacylation, consider the following:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of a second acylation.[1]
-
Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can enhance selectivity.[1]
Q3: I am observing a mixture of ortho and para isomers. How can I improve the regioselectivity?
A3: The formation of isomeric byproducts is often due to the reaction conditions influencing the kinetic versus thermodynamic control of the reaction.[3] To improve regioselectivity:
-
Control Reaction Temperature: Lowering the reaction temperature often favors the kinetic product and can suppress isomerization of the starting material.[3] Running the reaction at or below room temperature is generally recommended.
-
Optimize Catalyst Loading: Use the minimum amount of Lewis acid catalyst necessary to promote the acylation, as excess catalyst can increase the rate of isomerization.[3]
-
Choice of Catalyst: Milder Lewis acids may reduce the extent of isomerization compared to strong Lewis acids like AlCl₃.[3] Solid acid catalysts like zeolites can also offer better selectivity.[3]
Q4: My reaction yield is low, and I suspect catalyst deactivation. What are the likely causes?
A4: Low yields are frequently due to catalyst inactivity. The most common culprits are:
-
Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4][5][6] Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst.[5][6][7] It is critical to maintain anhydrous conditions.[4][5]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, removing it from the reaction cycle.[5][8] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[5][8]
-
Substrate-Catalyst Interaction: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[2][5]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of key reaction parameters on byproduct formation.
Table 1: Effect of Lewis Acid Catalyst Loading on Byproduct Formation
| Catalyst (e.g., AlCl₃) Equivalents | Target Product Yield | Polysubstitution | Isomerization | Notes |
| < 1.0 | Low | Low | Low | Insufficient for complete reaction due to product complexation. |
| 1.0 - 1.2 | High | Low | Moderate | Optimal range for many reactions, balancing yield and selectivity. |
| > 1.5 | Variable | Increased risk | Increased risk | Excess catalyst can promote side reactions. |
Table 2: Influence of Reaction Temperature on Product Distribution
| Temperature | Reaction Rate | Kinetic Product Favored | Thermodynamic Product Favored | Risk of Byproducts |
| Low (e.g., 0-5 °C) | Slower | Yes | No | Lower |
| Room Temperature | Moderate | Often | Possible | Moderate |
| Elevated | Faster | No | Yes | Higher (decomposition, isomerization) |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole (B1667542) to Minimize Byproducts
This protocol provides a representative example for the acylation of anisole using aluminum chloride, with an emphasis on techniques to reduce byproduct formation.
Materials:
-
Anisole (purified)
-
Acetyl chloride (purified)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension to form the acylium ion complex.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed to the workup.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.[6] This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to remove any remaining byproducts.
Visualizations
Caption: Common byproduct formation pathways.
References
Technical Support Center: Industrial Production of 2,4,6-Trimethylbenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2,4,6-trimethylbenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the industrial production of this compound?
A1: The three main industrial synthesis routes are:
-
Friedel-Crafts Acylation of Mesitylene (B46885): This method involves the reaction of mesitylene with an acylating agent, such as phosgene (B1210022) or chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4]
-
Grignard Reaction: This route utilizes the reaction of a Grignard reagent, typically formed from 2,4,6-trimethylbromobenzene and magnesium, with carbon dioxide.[1]
-
Direct Carboxylation of Mesitylene: This process involves the direct reaction of mesitylene with carbon dioxide under pressure, often using a catalyst.[5]
Q2: What are the major safety concerns when scaling up the production of this compound?
A2: For the Friedel-Crafts acylation route , the primary hazard is the handling of aluminum chloride, which is highly reactive, corrosive, and reacts violently with water.[6] For the Grignard synthesis , the main risks are the flammability of the ether solvents and the highly exothermic nature of the reaction, which can lead to runaway conditions if not properly controlled.[7]
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted starting materials such as mesitylene and 2,4,6-trimethylbromobenzene.[8] Side-products can also form, for instance, through the self-condensation of reactants or reactions with residual water. In Grignard synthesis, biphenyl (B1667301) impurities can arise from the coupling of the Grignard reagent.[9]
Q4: What purification methods are most effective for obtaining high-purity this compound on an industrial scale?
A4: The most common purification strategy involves a multi-step process. Initially, an aqueous workup is performed to remove the catalyst and other water-soluble impurities. This is typically followed by extraction and then recrystallization from a suitable solvent to yield a high-purity product.[2][10] For colored impurities, treatment with activated charcoal can be effective.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or proceeds slowly. | Inactive catalyst due to moisture. | Ensure all reagents and solvents are anhydrous. Handle aluminum chloride in a dry, inert atmosphere. |
| Formation of a significant amount of dark, tarry byproduct. | Reaction temperature is too high, leading to side reactions. | Maintain strict temperature control, especially during the addition of aluminum chloride. Consider a jacketed reactor with efficient cooling. |
| Incomplete conversion of mesitylene. | Insufficient catalyst or acylating agent. | Verify the stoichiometry of the reactants. Ensure proper mixing to maintain homogeneity. |
| Product loss during workup. | Emulsion formation during aqueous extraction. | Add brine to the aqueous layer to break the emulsion. Adjust the pH of the aqueous phase. |
Issue 2: Difficulties with Grignard Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Grignard reagent formation does not initiate. | Presence of moisture in the glassware, solvent, or on the magnesium turnings. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Activate the magnesium with a small crystal of iodine if necessary. |
| A significant amount of biphenyl byproduct is formed. | Localized overheating during the addition of the aryl halide. | Add the 2,4,6-trimethylbromobenzene solution slowly and with efficient stirring to dissipate heat. |
| Low yield of carboxylic acid after quenching with CO₂. | Inefficient trapping of CO₂. | Use a large excess of crushed dry ice and pour the Grignard solution onto it to ensure rapid reaction. Ensure the dry ice is finely powdered to maximize surface area. |
| Formation of a gelatinous precipitate during workup. | Insufficient acid to dissolve the magnesium salts. | Add more dilute acid and stir vigorously until all solids have dissolved. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Direct Carboxylation |
| Starting Materials | Mesitylene, Acylating Agent (e.g., Chloroacetyl Chloride) | 2,4,6-Trimethylbromobenzene, Magnesium, CO₂ | Mesitylene, CO₂ |
| Catalyst | Lewis Acid (e.g., AlCl₃) | None | Various catalysts |
| Typical Yield (Lab Scale) | 65-76%[1] | 86-87%[1] | Not widely reported |
| Reported Industrial Yield | Up to 97% (with subsequent steps)[10] | Not specified | Not specified |
| Reported Purity | >99% after purification[10] | High | High |
| Key Advantages | Utilizes readily available starting materials. | Generally high yielding. | Potentially more atom-economical and greener.[5] |
| Key Disadvantages | Requires stoichiometric amounts of hazardous Lewis acid catalyst; corrosive byproducts.[2] | Requires strictly anhydrous conditions; starting bromide is less common; potential for runaway reactions.[1] | Requires high pressure and temperature; catalyst development is ongoing.[5] |
Experimental Protocols
Protocol 1: Industrial Scale Friedel-Crafts Acylation via Chloroacetylation and Haloform Reaction
This protocol is based on a patented industrial process.[2][3]
-
Acylation Reaction:
-
Charge a suitable glass-lined reactor with mesitylene and a supported iron oxide catalyst.
-
Heat the mixture to 60-90°C.
-
Slowly add chloroacetyl chloride (1-3 times the weight of mesitylene) over 4-6 hours, maintaining the temperature.
-
After the addition is complete, continue to stir at temperature for an additional 1-2 hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture and filter to recover the catalyst.
-
The filtrate containing 2,4,6-trimethylchloroacetophenone is taken to the next step.
-
-
Chloroform Reaction:
-
In a separate reactor, prepare a solution of sodium hypochlorite (B82951) (10-20% mass concentration).
-
Add the 2,4,6-trimethylchloroacetophenone filtrate and a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).
-
Heat the mixture with vigorous stirring to facilitate the haloform reaction.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture and separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent to recover any remaining product.
-
Combine the organic layers and wash with water.
-
Extract the organic phase with an aqueous sodium hydroxide (B78521) solution to form the sodium salt of this compound.
-
Separate the aqueous layer and slowly acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain high-purity this compound.
-
Protocol 2: Pilot Scale Grignard Reaction
This protocol is a generalized procedure for a pilot-scale Grignard reaction.
-
Grignard Reagent Formation:
-
Ensure a glass-lined or stainless steel reactor is scrupulously dried and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with magnesium turnings and anhydrous diethyl ether or THF.
-
In a separate, dry addition vessel, dissolve 2,4,6-trimethylbromobenzene in the anhydrous solvent.
-
Slowly add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a temperature rise and bubble formation.
-
Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux, using external cooling to control the exothermic reaction.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.
-
-
Carboxylation:
-
In a separate, appropriately sized reactor, place a large excess of finely crushed dry ice (solid CO₂).
-
Slowly transfer the prepared Grignard reagent onto the dry ice with vigorous stirring. This is a highly exothermic step and requires careful control of the addition rate.
-
After the addition is complete, allow the mixture to warm to room temperature, allowing excess CO₂ to sublime.
-
-
Workup and Purification:
-
Slowly and cautiously quench the reaction mixture by adding it to a stirred solution of dilute hydrochloric or sulfuric acid in a separate vessel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers and extract the this compound into an aqueous sodium hydroxide solution.
-
Separate the aqueous layer and acidify with a mineral acid to precipitate the product.
-
Filter, wash, and recrystallize the product as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis route.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 3. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 4. CN100569726C - Synthetic Technology of this compound - Google Patents [patents.google.com]
- 5. CN102491894A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. ddpsinc.com [ddpsinc.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
stability issues of 2,4,6-trimethylbenzoic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6-trimethylbenzoic acid in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| White precipitate forms in the aqueous solution upon standing or temperature change. | The concentration of this compound exceeds its solubility limit in water. Its solubility is limited and temperature-dependent. | 1. Gently warm the solution to redissolve the precipitate. 2. If the precipitate persists, consider diluting the solution to a concentration below the solubility limit at your working temperature. 3. For higher concentrations, consider using a co-solvent system (e.g., with a small percentage of a water-miscible organic solvent), ensuring it does not interfere with your experiment. |
| The aqueous solution turns yellow or brown, especially after heating or exposure to strong acids/bases. | This may indicate thermal or chemical degradation of the this compound, particularly under harsh conditions. | 1. Avoid prolonged exposure to high temperatures and extreme pH values. 2. If heating is necessary, perform it for the shortest possible duration and consider conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Analyze the discolored solution using HPLC or GC-MS to identify potential degradation products. |
| Inconsistent assay results or loss of compound over time in prepared stock solutions. | This could be due to slow degradation, adsorption to the container surface, or microbial contamination. | 1. Prepare fresh aqueous solutions for critical experiments. 2. For longer-term storage, consider storing the solution at a lower temperature (e.g., 2-8 °C) and protected from light. 3. Use silanized glassware to minimize adsorption. 4. For extended storage, consider sterile filtering the solution. |
| Unexpected peaks appear in the chromatogram (e.g., HPLC, GC) during analysis of an aged aqueous solution. | These peaks likely represent degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate and identify potential degradation products. 2. Use a mass spectrometry (MS) detector coupled with your chromatography system to identify the mass of the unknown peaks and propose their structures. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in neutral aqueous solutions at room temperature?
A1: this compound is generally considered to be chemically stable in neutral aqueous solutions at room temperature when protected from light. Its aromatic ring and carboxylic acid functional group are not prone to rapid degradation under these mild conditions. However, its limited solubility should be taken into account when preparing solutions.
Q2: What is the effect of pH on the stability of this compound in water?
Q3: Is this compound susceptible to thermal degradation in aqueous solutions?
A3: Benzoic acid itself is known to be thermally stable in water up to high temperatures.[1][2] By extension, this compound is also expected to be reasonably stable to moderate heating in aqueous solutions. However, prolonged exposure to harsh, high-temperature conditions, especially in the presence of strong acids or bases, could potentially lead to degradation, as indicated by discoloration of the solution.[3]
Q4: Does light affect the stability of this compound in aqueous solutions?
A4: Aromatic carboxylic acids can be susceptible to photodegradation. While specific studies on the photostability of this compound are not widely published, it is good laboratory practice to protect its aqueous solutions from direct and prolonged exposure to UV light to minimize the risk of photochemical reactions.
Q5: What are the likely degradation pathways for this compound in aqueous solutions?
A5: Based on the behavior of other benzoic acid derivatives, potential degradation pathways under forced conditions could include:
-
Oxidative degradation: Hydroxylation of the aromatic ring or oxidation of the methyl groups.
-
Photodegradation: Ring opening or other photochemical reactions upon exposure to UV light.
-
Thermal degradation (at very high temperatures): Decarboxylation to form 1,3,5-trimethylbenzene.
Illustrative Quantitative Data
The following tables present hypothetical data from a forced degradation study on a 0.1 mg/mL aqueous solution of this compound to illustrate its potential stability profile. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Effect of pH and Temperature on Stability (48-hour incubation)
| Condition | Temperature (°C) | % Recovery of this compound | Appearance of Solution |
| 0.1 M HCl (pH ~1) | 25 | > 99% | Colorless |
| 0.1 M HCl (pH ~1) | 80 | 97% | Colorless |
| pH 7.0 Buffer | 25 | > 99% | Colorless |
| pH 7.0 Buffer | 80 | > 99% | Colorless |
| 0.1 M NaOH (pH ~13) | 25 | > 99% | Colorless |
| 0.1 M NaOH (pH ~13) | 80 | 96% | Faint Yellow |
Table 2: Effect of Oxidative and Photolytic Stress
| Stress Condition | Duration | % Recovery of this compound |
| 3% H₂O₂ at 25°C | 24 hours | 95% |
| UV Light (254 nm) at 25°C | 24 hours | 92% |
| Sunlight Exposure at 25°C | 7 days | 98% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution in water to a final concentration of 0.1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.2 M HCl to obtain a final HCl concentration of 0.1 M. Incubate at 80°C for 48 hours.
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.2 M NaOH to obtain a final NaOH concentration of 0.1 M. Incubate at 80°C for 48 hours.
-
Oxidative Degradation: Mix the working solution with an equal volume of 6% H₂O₂ to obtain a final H₂O₂ concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the working solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. As a control, wrap a parallel sample in aluminum foil and keep it under the same conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of remaining this compound and observe the formation of any new peaks in the chromatogram.
Protocol 2: Stability-Indicating HPLC Method
1. Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Calculate the concentration of this compound in the stressed samples by comparing the peak area to that of the standard solution.
-
Monitor the appearance and area of any new peaks, which represent potential degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logical relationships.
References
troubleshooting guide for the hydrolysis of mesityl esters
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of mesityl esters. Due to significant steric hindrance from the three methyl groups on the mesityl group, the cleavage of these esters can be challenging under standard conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of my mesityl ester so slow or incomplete under standard basic conditions (e.g., NaOH in aqueous methanol)?
A1: The slow reaction rate is primarily due to the substantial steric hindrance around the ester's carbonyl group. The three ortho and para methyl groups on the mesityl ring physically obstruct the approach of the hydroxide (B78521) nucleophile, which is a critical step in the typical saponification mechanism.[1]
Q2: What are the expected products from the hydrolysis of a mesityl ester?
A2: The hydrolysis of a mesityl ester yields the corresponding carboxylic acid and mesitol (2,4,6-trimethylphenol).[1]
Q3: Can I use acid-catalyzed hydrolysis for mesityl esters?
A3: While acid-catalyzed hydrolysis is a possible method, it is often very slow for sterically hindered esters like mesityl esters and may require harsh conditions such as concentrated strong acids and high temperatures to proceed at a reasonable rate.[1][2] The reaction is also reversible, which can lead to incomplete conversion unless a large excess of water is used.[3][4]
Q4: Are there alternative mechanisms for the hydrolysis of such a sterically hindered ester?
A4: Yes. While the common mechanism for ester hydrolysis is the BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) or AAc2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway, highly sterically hindered esters can undergo alternative mechanisms. In strong acid, an AAc1 (unimolecular) mechanism involving a resonance-stabilized acylium ion is possible.[1] Under basic conditions with a methyl ester, a BAl2 (bimolecular, alkyl-oxygen cleavage) SN2 attack on the methyl group can sometimes occur, though this is less common for the mesityl group itself.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the hydrolysis of mesityl esters.
| Problem | Potential Cause | Suggested Solution(s) |
| No or very low conversion | Steric Hindrance: Standard conditions are insufficient to overcome the steric barrier. | 1. Switch to a non-aqueous basic hydrolysis: Use a system like 0.3 N NaOH in 10% Methanol/Dichloromethane at room temperature. This uses "naked" hydroxide ions that are more nucleophilic.[2][6] 2. Use a stronger, more hindered base: A solution of potassium tert-butoxide with a controlled amount of water in an anhydrous solvent like DMSO can be effective.[7] 3. Increase reaction temperature: If using aqueous base, carefully increasing the temperature can improve the rate, but monitor for side reactions. |
| Reaction is slow | Insufficiently reactive nucleophile or harsh conditions needed: The chosen conditions are not optimal for this challenging substrate. | 1. Optimize non-aqueous conditions: Ensure proper solvent ratios and reagent concentrations as detailed in the protocols below. 2. Consider alternative reagents: For specific substrates, other deprotection methods might be more suitable. |
| Side reactions or decomposition | Harsh reaction conditions: High temperatures or very strong acids/bases can degrade sensitive functional groups on your molecule. | 1. Use milder, non-aqueous conditions: The NaOH/MeOH/CH₂Cl₂ system works at room temperature, minimizing degradation.[2][6] 2. Carefully control stoichiometry: Use the recommended excess of base (e.g., 3 equivalents) to drive the reaction without excessive harshness.[2][6] |
| Difficulty isolating the product | Improper work-up procedure: The carboxylic acid and mesitol need to be separated effectively. | 1. Follow a standard extraction protocol: After the reaction, remove the organic solvents. Dissolve the resulting salt in water and wash with a non-polar solvent like diethyl ether to remove the mesitol. Then, acidify the aqueous layer to precipitate or extract the desired carboxylic acid.[2] |
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes for the hydrolysis of sterically hindered esters, including mesityl esters, under various protocols.
| Ester Type | Reagents and Conditions | Reaction Time | Yield | Reference |
| Mesityl 2,4,6-trimethylbenzoate | 0.3 N NaOH in 10% MeOH/CH₂Cl₂ (1:3 ester:NaOH), Room Temp. | Varies (monitor by TLC) | 80-96% | [2][6] |
| t-butyl p-nitrobenzoate | 0.3 N NaOH in 10% MeOH/CH₂Cl₂ (1:3 ester:NaOH), Room Temp. | 10 min | >95% | [6] |
| Methyl 2,4,6-trimethylbenzoate | 60% dioxane/40% H₂O with excess base, 126 °C | Not specified | Not specified | [8] |
| Various hindered esters | KBuO-t / H₂O (2:1) in anhydrous DMSO, Room Temp. | 1-3 hours | Excellent | [7] |
| Various hindered esters | 0.3 N NaOH in 80% MeOH/H₂O, Room Temp. | Significantly slower than non-aqueous method | Incomplete for some esters | [6] |
Experimental Protocols
Protocol 1: Mild Alkaline Hydrolysis in a Non-Aqueous Medium[2][6]
This protocol is highly effective for mesityl esters and other sterically hindered esters at room temperature.
Materials:
-
Mesityl ester (1 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the mesityl ester (1 mmol) in 9 mL of dichloromethane.
-
Reagent Preparation: Prepare a 0.3 N solution of NaOH in methanol.
-
Reaction: To the stirred solution of the ester, add 10 mL of the 0.3 N methanolic NaOH solution (3 mmol). A white precipitate of the sodium carboxylate salt may form.
-
Monitoring: Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
To the residue, add 20 mL of water to dissolve the sodium salt of the carboxylic acid.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove the mesitol.
-
Carefully acidify the aqueous layer to approximately pH 2 with 1 M HCl.
-
Extract the desired carboxylic acid with diethyl ether (3 x 20 mL).
-
-
Isolation:
-
Combine the organic extracts from the final step and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
-
Protocol 2: Hydrolysis of Hindered Esters with "Anhydrous Hydroxide"[7]
This method is suitable for esters that are resistant to standard saponification conditions.
Materials:
-
Hindered ester (e.g., 0.03–0.08 mmol)
-
Potassium tert-butoxide (KBuO-t)
-
Water (H₂O)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium dibasic phosphate (B84403)
-
Sephadex G10 column (for purification)
Procedure:
-
Reagent Preparation: The "anhydrous hydroxide" reagent is generated in situ from the reaction of 2 equivalents of potassium tert-butoxide with 1 equivalent of water.
-
Reaction Setup: In a flask under a nitrogen atmosphere, stir the ester with 3 equivalents of the KBuO-t/H₂O (2:1 molar equivalent) mixture in anhydrous DMSO (to make a 0.1 M solution).
-
Monitoring: Stir at room temperature until the starting material is consumed, as monitored by HPLC (typically 1–3 hours).
-
Quenching: Add 10 equivalents of sodium dibasic phosphate in 2 mL of H₂O to the reaction mixture and stir for 15 minutes.
-
Purification: Load the reaction mixture onto a Sephadex G10 column and chromatograph using water as the eluent to isolate the product.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the hydrolysis of mesityl esters.
Reaction Mechanisms for Sterically Hindered Esters
Caption: Simplified comparison of hydrolysis mechanisms for hindered esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2,4,6-Trimethylbenzoic Acid and Other Hindered Carboxylic Acids
Introduction
In the realms of organic synthesis, drug development, and materials science, the reactivity of carboxylic acids is a cornerstone of molecular construction. However, when the carboxylic acid group is flanked by bulky substituents, its reactivity is significantly altered. These "hindered" carboxylic acids present unique challenges and opportunities for chemists. 2,4,6-Trimethylbenzoic acid (mesitoic acid) is a classic example of a sterically hindered aromatic carboxylic acid, where two ortho-methyl groups shield the carboxyl group from nucleophilic attack. This guide provides an objective comparison of this compound with other notable hindered carboxylic acids, supported by physicochemical data and established experimental protocols for overcoming their inherent low reactivity.
Physicochemical Properties Comparison
Steric hindrance profoundly influences the physical and chemical properties of carboxylic acids. The bulky groups ortho to the carboxyl moiety can affect acidity (pKa) by disrupting the coplanarity of the carboxyl group with the aromatic ring, and they significantly impact reactivity in reactions like esterification and amidation. The following table summarizes key quantitative data for this compound and selected aliphatic and aromatic alternatives.
| Property | This compound | 2,6-Dimethylbenzoic Acid | 2,4,6-Triisopropylbenzoic Acid | Pivalic Acid (Trimethylacetic Acid) |
| Structure | Aromatic | Aromatic | Aromatic | Aliphatic |
| Molecular Weight | 164.20 g/mol [1] | 150.17 g/mol [2] | 248.36 g/mol [3] | 102.13 g/mol [4] |
| Melting Point (°C) | 152-155[5][6] | 115-116[7] | N/A | 32-35[8][9] |
| pKa (in water, 25°C) | ~3.45[5] | ~3.36 - 3.56[7][10] | N/A | ~5.03[8][9][11] |
Reactivity and Steric Hindrance: A Conceptual Overview
The primary challenge in utilizing hindered carboxylic acids is overcoming the steric shield around the carbonyl carbon. Standard condensation reactions are often sluggish or fail entirely. The diagram below illustrates the fundamental relationship between the structure of a hindered acid and the synthetic strategies required to achieve successful transformations.
Caption: Logical flow of how steric hindrance necessitates advanced synthetic methods.
Experimental Protocols for Hindered Carboxylic Acids
Due to their low reactivity, hindered acids require specialized methods for common transformations like esterification and amidation. Standard Fischer esterification, for example, is generally ineffective.[12][13] Below are detailed methodologies for key reactions.
Esterification via Acyl Chloride Intermediate
This is a robust, two-step method applicable to most hindered acids for reaction with primary and secondary alcohols.
-
Objective: To convert a hindered carboxylic acid into its corresponding ester.
-
Workflow:
-
Step 1: Acyl Chloride Formation: The carboxylic acid is converted to a highly reactive acyl chloride.
-
Step 2: Esterification: The acyl chloride reacts with an alcohol in the presence of a non-nucleophilic base.
-
Caption: Workflow for esterification of hindered acids via an acyl chloride intermediate.
-
Methodology:
-
Acyl Chloride Formation: To a solution of the hindered carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (N₂), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane). Cool the solution to 0 °C and add the desired alcohol (1.1 eq) followed by the slow addition of a base such as pyridine (1.2 eq) to neutralize the HCl byproduct. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Perform an aqueous workup to remove the pyridinium (B92312) salt and purify the resulting ester by column chromatography.
-
Amide Bond Formation via Acyl Fluoride (B91410) Intermediate
Standard peptide coupling reagents can fail with severely hindered substrates.[14] Conversion to an acyl fluoride, followed by coupling at an elevated temperature, provides an effective alternative.[14]
-
Objective: To form an amide bond between a hindered carboxylic acid and an amine (including electron-deficient or sterically hindered amines).
-
Methodology:
-
In a sealed vial, dissolve the hindered carboxylic acid (1.0 eq) and a fluoride source such as tetramethylammonium (B1211777) fluoride (TMAF) or BTFFH (a specialized reagent) in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or 1,4-dioxane).
-
Add a dehydrating agent or coupling reagent suitable for generating the acyl fluoride in situ.
-
Add the amine (1.1 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched, and the product is extracted and purified, typically by silica (B1680970) gel chromatography. This method has proven effective for substrates where other standard coupling methods like EDC/HOBt or DCC/DMAP fail to yield the desired product.[14]
-
Steglich Esterification
For less severely hindered systems, the Steglich esterification offers a milder, one-pot alternative to the acyl chloride method.[15][16]
-
Objective: To achieve esterification under mild, neutral conditions.
-
Methodology:
-
Dissolve the hindered carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC (1.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.
-
The filtrate is then subjected to an aqueous workup and purification by column chromatography to isolate the ester.
-
This compound is a valuable model compound for studying the effects of steric hindrance in chemical reactions. Its reactivity profile, when compared to less hindered analogues like 2,6-dimethylbenzoic acid or aliphatic counterparts like pivalic acid, highlights the profound impact of ortho-substituents. While this hindrance complicates synthetic transformations, a range of specialized protocols involving highly reactive intermediates or potent coupling agents have been developed. The choice of method depends on the severity of the steric hindrance of both the carboxylic acid and the nucleophile, as well as the overall functional group tolerance of the substrates. For researchers and drug development professionals, understanding these principles and methodologies is critical for the successful synthesis of complex molecules incorporating sterically encumbered moieties.
References
- 1. This compound | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Triisopropylbenzoic acid [webbook.nist.gov]
- 4. Pivalic Acid [drugfuture.com]
- 5. This compound | 480-63-7 [chemicalbook.com]
- 6. This compound CAS#: 480-63-7 [m.chemicalbook.com]
- 7. 2,6-Dimethylbenzoic acid(632-46-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Pivalic acid CAS#: 75-98-9 [m.chemicalbook.com]
- 9. 75-98-9 CAS MSDS (Pivalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2,6-Dimethylbenzoic acid | 632-46-2 [chemicalbook.com]
- 11. Buy Pivalic acid | 75-98-9 [smolecule.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
A Comparative Guide to Analytical Methods for 2,4,6-Trimethylbenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,4,6-trimethylbenzoic acid is critical for quality control, stability studies, and pharmacokinetic assessments. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
While validated methods for many benzoic acid derivatives are readily available, specific experimental validation data for this compound is not extensively published. Therefore, this guide synthesizes information from validated methods for closely related compounds, such as mesityl 2,4,6-trimethylbenzoate (B1236764) and other benzoic acid derivatives, to propose robust analytical procedures and expected performance characteristics in line with the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of hypothetical HPLC-UV, GC-FID, and UV-Vis spectrophotometric methods for the quantification of this compound.
| Parameter | HPLC-UV Method | GC-FID Method | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 1.5 µg/mL |
| Specificity | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the HPLC-UV, GC-FID, and UV-Vis spectrophotometric methods are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in various sample matrices, offering high specificity and sensitivity.[1]
Instrumentation and Conditions:
-
System: An Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.[1]
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: Acetonitrile (B52724) and water (70:30, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.[1]
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve.[1]
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).[1]
-
Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies.[1]
-
Specificity: Assessed by analyzing a placebo and a spiked sample to ensure no interference from excipients.[1]
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is a robust alternative for the quantification of this compound, particularly for volatile samples. Derivatization is often required to improve the volatility and chromatographic performance of benzoic acids.
Instrumentation and Conditions:
-
System: An Agilent 8890 GC system or equivalent with a Flame Ionization Detector (FID).[1]
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]
-
Detector Temperature: 300°C.[1]
-
Injection Volume: 1 µL (split mode, 20:1).[1]
Standard and Sample Preparation (with derivatization):
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Derivatization Procedure: To 100 µL of each standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a final concentration within the calibration range prior to derivatization.
Validation Parameters:
-
Linearity: Established using a five-point calibration curve of the derivatized standards.[1]
-
Accuracy: Determined through recovery studies of spiked samples at three different concentrations, followed by derivatization.[1]
-
Precision: Assessed by evaluating repeatability and intermediate precision of the derivatized samples.[1]
-
Specificity: Confirmed by analyzing blank and spiked samples to demonstrate the absence of interfering peaks from the matrix or derivatization reagent.[1]
UV-Visible Spectrophotometry
This method offers a simpler and more rapid approach for the quantification of this compound, suitable for preliminary screening or in matrices with minimal interfering substances.
Instrumentation and Conditions:
-
System: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Solvent: Methanol or a suitable buffer solution.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound (expected around 230-270 nm).
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to concentrations expected to give absorbances within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample containing this compound in the solvent and dilute to a concentration that falls within the established linear range. Filtration may be necessary if the sample is not clear.
Validation Parameters:
-
Linearity: Assessed by a calibration curve of at least five concentrations.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels.
-
Precision: Evaluated by repeatability (multiple measurements of the same sample) and intermediate precision (measurements on different days).
-
Specificity: Assessed by analyzing a placebo or blank sample to check for any background absorbance at the analytical wavelength.
Workflow and Pathway Diagrams
To ensure the reliability and consistency of analytical data, a systematic workflow for method validation is essential. The following diagram illustrates the key stages involved in this process.
Caption: General workflow for analytical method validation.
The logical relationship for selecting an appropriate analytical method based on sample characteristics and analytical requirements is depicted below.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to Computational Modeling of 2,4,6-Trimethylbenzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models used to study the reactions of 2,4,6-trimethylbenzoic acid, a sterically hindered aromatic carboxylic acid of interest in organic synthesis and drug development. Due to the significant steric hindrance imposed by the two ortho-methyl groups, this molecule exhibits unique reactivity that presents challenges for both experimental investigation and computational modeling. This document summarizes the available computational and experimental data to guide researchers in selecting appropriate modeling strategies.
Introduction to this compound and its Reactivity
This compound, also known as mesitoic acid, is an aromatic carboxylic acid characterized by three methyl groups on the benzene (B151609) ring, with two in the ortho positions relative to the carboxyl group.[1] This substitution pattern creates significant steric hindrance around the carboxylic acid moiety, profoundly influencing its chemical reactivity.[2] For instance, the acid is notoriously difficult to esterify under standard Fischer esterification conditions.[3] Understanding the reaction mechanisms and kinetics of this and other reactions, such as hydrolysis and decarboxylation, is crucial for its application in the synthesis of pharmaceuticals and other fine chemicals.[4]
Computational modeling offers a powerful tool to investigate the reaction pathways and transition states that are often difficult to probe experimentally for such sterically congested molecules. Density Functional Theory (DFT) has emerged as a common method for studying the reactions of substituted benzoic acids.[5][6][7]
Computational Models for this compound Reactions
The primary computational approach applied to understanding the reactions of this compound and related sterically hindered aromatic acids is Density Functional Theory (DFT).
Density Functional Theory (DFT) Studies
DFT methods provide a good balance between computational cost and accuracy for studying organic reaction mechanisms. For ortho-substituted benzoic acids, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to analyze the "ortho effect," which encompasses both steric and electronic influences of the ortho substituents on the acidity and reactivity.[5][6]
A key reaction of this compound that has been investigated computationally is its acid-catalyzed esterification and hydrolysis. A DFT study has suggested that the reaction does not proceed through the typical tetrahedral intermediate due to steric hindrance. Instead, the proposed mechanism involves the protonation of the hydroxyl oxygen of the carboxylic acid, leading to the formation of a highly reactive acylium ion. This intermediate is then attacked by the alcohol (in esterification) or water (in hydrolysis).[3]
The choice of DFT functional can significantly impact the accuracy of the calculated activation energies and reaction thermodynamics. While B3LYP is a widely used functional, benchmark studies on other organic reactions suggest that functionals like M06-2X and ωB97X-D may provide more accurate kinetic data, especially for systems with significant non-covalent interactions.[8] However, a direct comparison of different functionals for the reactions of this compound is currently lacking in the literature.
For decarboxylation reactions of aromatic carboxylic acids, DFT studies have also been employed to elucidate the reaction mechanisms, which can involve ionic or radical pathways.[9]
Experimental Data for Comparison
Quantitative experimental data for the reactions of this compound are limited, which poses a challenge for the direct validation of computational models.
Esterification and Hydrolysis
The steric hindrance in this compound makes its esterification challenging. The kinetics of the acid-catalyzed hydrolysis of tert-butyl 2,4,6-trimethylbenzoate (B1236764) have been studied, revealing that the reaction proceeds via alkyl-oxygen fission, which is atypical for ester hydrolysis.[10] This observation supports the computational prediction of a non-standard mechanism involving a highly reactive intermediate.
Decarboxylation
Thermodynamic Data
The NIST Chemistry WebBook provides some gas-phase thermochemical data for this compound.[11] Additionally, theoretical estimations of the enthalpy of esterification and hydrolysis have been reported, suggesting that the hydrolysis is slightly unfavorable under standard conditions from a thermodynamic standpoint, with the kinetic barrier being the dominant factor in its stability.[2]
Comparative Analysis and Recommendations
A direct quantitative comparison of different computational models for this compound reactions is hampered by the lack of comprehensive benchmark studies and extensive experimental data. However, based on the available information, the following analysis and recommendations can be made:
-
Mechanism Elucidation: DFT calculations have proven valuable in elucidating plausible reaction mechanisms that deviate from standard pathways due to steric hindrance, such as the acylium ion mechanism in esterification and hydrolysis.[3]
-
Choice of Computational Method: For general mechanistic insights into the reactions of sterically hindered benzoic acids, DFT methods like B3LYP with a Pople-style basis set (e.g., 6-311+G(d,p)) appear to be a reasonable starting point, as demonstrated in studies of the ortho effect.[5][6] For more accurate kinetic predictions, it is advisable to consider benchmarked functionals such as M06-2X or ωB97X-D.[8]
-
Need for Experimental Validation: The significant lack of experimental kinetic and thermodynamic data for the reactions of this compound is a major gap. Further experimental work is crucial to validate and refine the computational models.
The following table summarizes the available data for key reactions of this compound.
| Reaction | Computational Model | Key Findings/Predictions | Experimental Data | Key Findings/Observations |
| Esterification | DFT (unspecified functional) | Proposes a mechanism involving an acylium ion intermediate due to steric hindrance.[3] | Qualitative observations | Difficult to esterify using standard Fischer esterification methods.[3] |
| Hydrolysis | DFT (unspecified functional) | The reverse of the esterification mechanism, proceeding through an acylium ion.[3] | Kinetic study of tert-butyl 2,4,6-trimethylbenzoate hydrolysis.[10] | Proceeds via alkyl-oxygen fission, which is an unconventional mechanism.[10] |
| Acidity (ortho effect) | DFT (B3LYP/6-311+G(d,p)) | Steric and polar effects of ortho-substituents influence acidity.[5][6] | Gas-phase acidity data available.[12] | The ortho-methyl groups significantly impact the acid's properties. |
| Decarboxylation | DFT (B3LYP, WB97XD for benzoic acid) | Mechanisms can be ionic or radical; activation energies are sensitive to the method. | General data for aromatic acids.[9] | Reaction rates depend on substituents and conditions.[9] |
Experimental and Computational Protocols
Experimental Protocol: Kinetic Study of Ester Hydrolysis
A typical experimental setup for studying the kinetics of the hydrolysis of an ester of this compound would involve the following steps:
-
Reaction Setup: The ester is dissolved in a suitable solvent system (e.g., aqueous acetone).
-
Initiation: An acid catalyst (e.g., hydrochloric acid) is added to start the reaction. The reaction is maintained at a constant temperature.
-
Monitoring: Aliquots of the reaction mixture are withdrawn at different time intervals.
-
Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or neutralization.
-
Analysis: The concentration of the produced this compound is determined by titration with a standard base.
-
Data Analysis: The rate constants are calculated by fitting the concentration-time data to an appropriate rate law.
Computational Protocol: DFT Study of a Reaction Mechanism
A general workflow for the computational investigation of a reaction mechanism using DFT is as follows:
-
Structure Optimization: The geometries of the reactants, products, and any proposed intermediates and transition states are optimized using a selected DFT functional and basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants, products, and intermediates are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Transition State Verification: An Intrinsic Reaction Coordinate (IRC) calculation is performed to ensure that the identified transition state connects the correct reactants and products.
-
Energy Calculation: The electronic energies of all species are calculated. Zero-point vibrational energies (ZPVE) and thermal corrections are added to obtain the Gibbs free energies of activation and reaction.
-
Solvation Modeling: If the reaction occurs in a solvent, a continuum solvation model (e.g., PCM, SMD) is often used to account for the effect of the solvent on the energies.
Visualizations
Caption: Proposed mechanism for the acid-catalyzed esterification of this compound.
Caption: General workflow for computational modeling of a reaction mechanism.
References
- 1. This compound [panoxi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 10. The kinetics of alkyl–oxygen fission in ester hydrolysis. Part II. tert.-Butyl 2 : 4 : 6-trimethylbenzoate in aqueous acetone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Benzoic acid, 2,4,6-trimethyl- [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts in the Synthesis of 2,4,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4,6-trimethylbenzoic acid, a crucial intermediate in the production of pharmaceuticals, photoinitiators, and other fine chemicals, can be achieved through various catalytic pathways.[1][2] The choice of catalyst significantly impacts yield, selectivity, reaction conditions, and environmental footprint. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of different catalysts in the synthesis of this compound, based on available data.
| Catalytic Method | Catalyst(s) | Starting Material(s) | Key Reaction Conditions | Yield (%) | Selectivity (%) | Reference(s) |
| Friedel-Crafts Acylation & Haloform Reaction | Acylation: Supported Iron OxideHaloform: Quaternary Ammonium (B1175870) Salt | Mesitylene (B46885), Chloroacetyl Chloride, Sodium Hypochlorite (B82951) | Acylation: 80°C, 6 hoursHaloform: Not specified | ~89 (overall) | 95 (acylation) | [1] |
| Acylation: Aluminum Trichloride (AlCl₃) | Mesitylene, Acyl Chloride | Not specified | 65 - 76 | Not specified | [2] | |
| Acylation: Zeolite Molecular Sieves | Mesitylene, Chloroacetyl Chloride | Not specified | Not specified | Not specified | [3] | |
| Direct Carboxylation | Unspecified Catalyst | Mesitylene, Carbon Dioxide | 10-25°C, 6-12 hours, 0.18-0.4 MPa | Not specified | Not specified | [4] |
| Al₂Cl₆/Al System | Aromatics, Carbon Dioxide | 20-80°C | Good to Excellent | High | [5] | |
| Oxidation of Mesitylene Derivatives | o-Iodoxybenzoic acid (IBX) | 2,4,6-Trimethylbenzyl alcohol | 60°C, 2 hours, solvent-free | 33.6 (acid) | 40 (acid) | [2] |
| (Phebox)Ir(OCOCF₃)₂OH₂ with Ag₂O | Mesitylene | 130°C | 35 ± 4 | Not specified | [6] | |
| Cobalt Acetate, Manganese Acetate, Bromide initiator | Mesitylene, Air | 220-250°C, 2.2-2.5 MPa | 115-120 (weight) | Not specified | [7] | |
| Grignard Reagent Method | Magnesium | 2,4,6-Trimethylbromobenzene, Carbon Dioxide | Not specified | Not specified | Not specified | [2] |
Note: The yield for the Cobalt Acetate/Manganese Acetate system is reported as a weight yield, which may not be directly comparable to molar yields.
Experimental Protocols
Detailed methodologies for the key synthetic routes are outlined below.
Friedel-Crafts Acylation followed by Haloform Reaction
This two-step method is a widely employed route for the synthesis of this compound.[3][8]
Step 1: Acylation of Mesitylene
-
Catalyst: Supported iron oxide or Aluminum Trichloride (AlCl₃). While AlCl₃ is a traditional catalyst, iron oxide is presented as a more environmentally friendly and easily separable alternative.[1][9]
-
Procedure with Supported Iron Oxide:
-
Charge a reactor with mesitylene and the supported iron oxide catalyst.
-
Heat the mixture to the reaction temperature (e.g., 80°C).
-
Slowly add chloroacetyl chloride to the reaction mixture over a period of time.
-
Maintain the reaction at the set temperature for several hours (e.g., 4-6 hours) to ensure complete conversion.[1]
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The filtrate, containing the intermediate α-chloro-2,4,6-trimethylacetophenone, is then acidified.
-
Step 2: Haloform Reaction
-
Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltrimethylammonium (B79724) bromide or tetrabutylammonium (B224687) bromide), is used to facilitate the reaction between the organic and aqueous phases.[1][3]
-
Procedure:
-
The α-chloro-2,4,6-trimethylacetophenone obtained from the acylation step is reacted with a sodium hypochlorite solution.
-
The phase-transfer catalyst is added to the reaction mixture.
-
The mixture is heated to promote the haloform reaction, converting the acetophenone (B1666503) derivative to the sodium salt of this compound.
-
The reaction mixture is then cooled and acidified (e.g., with hydrochloric acid) to precipitate the this compound.[10]
-
The crude product can be purified by extraction and recrystallization.[1]
-
Direct Carboxylation of Mesitylene
This method offers a more direct route to the desired product by introducing a carboxyl group onto the mesitylene ring.
-
Catalyst: A Lewis acid catalyst system, such as one based on aluminum chloride, is typically required to activate the carbon dioxide.
-
Procedure:
-
Mesitylene and the catalyst are charged into a pressure reactor.
-
The reactor is pressurized with carbon dioxide gas.
-
The reaction is carried out at a specific temperature and pressure for a set duration (e.g., 10-25°C and 0.18-0.4 MPa for 6-12 hours).[4]
-
After the reaction, the mixture is worked up by adding hydrochloric acid and water.
-
The catalyst is recovered from the aqueous phase, and the product is obtained from the organic phase by crystallization.[4]
-
Oxidation of Mesitylene
The direct oxidation of the methyl groups of mesitylene to a carboxylic acid is another synthetic strategy.
-
Catalyst: A combination of cobalt and manganese salts with a bromide initiator is effective for liquid-phase air oxidation.[7]
-
Procedure:
-
Mesitylene, acetic acid (as a solvent), cobalt acetate, manganese acetate, and a bromide initiator (e.g., tetrabromoethane) are loaded into a high-pressure reactor.
-
The reactor is heated and pressurized with air.
-
The oxidation reaction is conducted at high temperatures and pressures (e.g., 220-250°C and 2.2-2.5 MPa).[7]
-
The reaction progress is monitored by analyzing the oxygen content of the off-gas.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the primary synthetic pathways.
Caption: Key synthetic routes to this compound.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a suitable catalyst can be visualized as follows:
Caption: Decision tree for catalyst selection in synthesis.
References
- 1. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CN100569726C - Synthetic Technology of this compound - Google Patents [patents.google.com]
- 4. CN102491894A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation and Oxidation of Mesitylene C−H Bonds by (Phebox)Iridium(III) Complexes [authors.library.caltech.edu]
- 7. CN1417193A - Liquid phase catalytic mesitylene air oxidizing process of preparing benzenetricarboxylic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US5296636A - Preparation of this compound - Google Patents [patents.google.com]
- 10. US5296636A - Preparation of this compound - Google Patents [patents.google.com]
Comparative Guide to the Kinetic Studies of 2,4,6-Trimethylbenzoic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinetic studies related to the esterification of the sterically hindered 2,4,6-trimethylbenzoic acid. Due to the significant steric impediment posed by the ortho-methyl groups, direct esterification of this acid is notoriously challenging. This document explores the kinetics of traditional methods and compares them with more effective modern alternatives, offering supporting data and detailed experimental protocols for researchers.
Introduction to the Challenge: Steric Hindrance in Esterification
The esterification of this compound serves as a classic example of a sterically hindered reaction. The methyl groups at the 2 and 6 positions on the benzene (B151609) ring create a crowded environment around the carboxylic acid functional group. This steric bulk physically obstructs the nucleophilic attack of an alcohol on the carbonyl carbon, which is a critical step in the reaction mechanism. Consequently, traditional direct esterification methods, such as the Fischer-Speier esterification, exhibit exceedingly slow reaction rates and result in low yields. This has necessitated the development and application of alternative synthetic strategies to efficiently produce esters from this and other similarly hindered carboxylic acids.
Comparative Performance of Esterification Methods
The following table summarizes the performance of various methods for the esterification of sterically hindered carboxylic acids like this compound. While specific kinetic data for this compound is limited in the literature, the data presented provides a comparative overview based on studies of similar hindered systems and qualitative observations.
| Method | General Reaction Conditions | Typical Catalyst/Reagent | Relative Rate | Typical Yields for Hindered Esters | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | High temperature, excess alcohol, removal of water | Concentrated H₂SO₄ or p-TsOH | Very Slow | <10% | Inexpensive reagents. | Extremely low yields for this substrate, harsh conditions. |
| Acyl Chloride Formation | Two steps: 1. Reaction with a chlorinating agent. 2. Reaction with alcohol. | 1. SOCl₂ or (COCl)₂ 2. Pyridine (B92270) or other non-nucleophilic base | Fast | >90% | High yields, circumvents equilibrium. | Two-step process, uses hazardous reagents. |
| Yamaguchi Esterification | Mild conditions, room temperature | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Very Fast | 80-99% | High yields for hindered substrates, mild conditions.[1] | Stoichiometric amounts of reagents required, cost. |
| Steglich Esterification | Mild conditions, room temperature | DCC or EDC, DMAP (catalytic) | Fast | 70-95% | Mild conditions, good for sensitive substrates. | Formation of urea (B33335) byproduct can complicate purification. |
| Diphenylammonium triflate (DPAT) in Fluorous Media | High temperature (e.g., 80°C) | Diphenylammonium triflate | Moderate | Variable, but can be significantly higher than in conventional solvents.[2] | Can be superior to traditional solvents for hindered systems. | Requires specialized fluorous solvents. |
Experimental Protocols
General Protocol for a Comparative Kinetic Study
To objectively compare the kinetics of different esterification methods for this compound, a standardized experimental setup is crucial.
Objective: To determine the rate constants and activation energies for the esterification of this compound with a model alcohol (e.g., methanol (B129727) or ethanol) using different esterification methods.
General Procedure:
-
Reaction Setup:
-
All reactions should be conducted in a thermostatted reactor vessel equipped with a magnetic stirrer, a condenser, and a port for sample extraction.
-
An inert atmosphere (e.g., nitrogen or argon) should be maintained, especially for methods sensitive to moisture.
-
-
Reactant Preparation:
-
Prepare stock solutions of this compound, the alcohol, and any catalysts or reagents in a suitable dry solvent.
-
-
Initiation of Reaction:
-
Equilibrate the reactor containing the acid and alcohol solution to the desired temperature.
-
Initiate the reaction by adding the catalyst or activating agent at time t=0.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling and dilution with a cold solvent).
-
Analyze the composition of the quenched aliquot using a suitable analytical technique to determine the concentration of the ester product and/or the remaining carboxylic acid.
-
-
Analytical Methods:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis. A calibrated internal standard should be used to ensure accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative concentrations of reactants and products by integrating characteristic peaks.
-
Titration: The concentration of the unreacted carboxylic acid can be determined by titration with a standardized base.
-
-
Data Analysis:
-
Plot the concentration of the product (or reactant) as a function of time.
-
From these plots, determine the initial reaction rate.
-
By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, and the rate constant (k) can be calculated.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Detailed Protocol for the Acyl Chloride Method
This two-step method is a highly effective alternative to direct esterification for this compound.[3]
Step 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (2-3 eq), which can also serve as the solvent.
-
Heat the mixture to reflux (approximately 76°C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[3]
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure, to obtain the crude 2,4,6-trimethylbenzoyl chloride.
Step 2: Esterification
-
In a separate dry flask under an inert atmosphere, dissolve the alcohol (e.g., methanol, 1.0 eq) in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a non-nucleophilic base such as pyridine (1.1 eq).
-
Cool the solution in an ice bath.
-
Slowly add the crude 2,4,6-trimethylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of the same dry solvent.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC/HPLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography or distillation.
Detailed Protocol for Yamaguchi Esterification
The Yamaguchi esterification is a mild and highly efficient method for the synthesis of sterically hindered esters.[1]
-
Anhydride (B1165640) Formation:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (B128534) (1.5 eq).
-
Stir the solution at room temperature for 10 minutes, then add 2,4,6-trichlorobenzoyl chloride (1.2 eq).
-
Stir the resulting mixture at room temperature for 2 hours to form the mixed anhydride.
-
-
Esterification:
-
In a separate flask, prepare a solution of the alcohol (1.5 eq) and 4-dimethylaminopyridine (B28879) (DMAP) (3.0 eq) in anhydrous toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride reaction mixture.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/HPLC.
-
Once the reaction is complete, remove the precipitate by filtration.
-
Concentrate the filtrate and redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
-
Visualizing Reaction Workflows and Pathways
Caption: General workflow for a kinetic study of esterification.
Caption: Comparison of reaction pathways for esterification.
References
spectroscopic comparison between 2,4,6-trimethylbenzoic acid and its isomers
For Immediate Publication
This guide provides a detailed spectroscopic comparison of 2,4,6-trimethylbenzoic acid and five of its structural isomers: 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, and 3,4,5-trimethylbenzoic acid. The distinct substitution patterns on the benzene (B151609) ring of these isomers lead to unique spectral fingerprints, which are critical for their unambiguous identification in research and development settings. This document summarizes key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data to facilitate their differentiation.
The analysis reveals that while all isomers share the same molecular formula (C₁₀H₁₂O₂) and weight (164.20 g/mol ), their spectroscopic properties differ significantly due to variations in molecular symmetry and the electronic environment of the constituent atoms. These differences are systematically presented in the following data tables and discussed in the subsequent analysis.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C-H (Alkyl) | C=O Stretch | C=C (Aromatic) |
| This compound | 3300-2500 (broad) | ~3050-3000 | 2970-2850 | ~1700-1680 | ~1610, 1450 |
| 2,3,4-Trimethylbenzoic Acid | 3300-2500 (broad) | ~3050-3000 | 2960-2870 | ~1695 | ~1605, 1460 |
| 2,3,5-Trimethylbenzoic Acid | 3300-2500 (broad) | ~3050-3000 | 2950-2860 | ~1690 | ~1610, 1470 |
| 2,3,6-Trimethylbenzoic Acid | 3300-2500 (broad) | ~3050-3000 | 2960-2870 | ~1690 | ~1600, 1465 |
| 2,4,5-Trimethylbenzoic Acid | 3300-2500 (broad) | ~3050-3000 | 2920-2850 | ~1690 | ~1615, 1450 |
| 3,4,5-Trimethylbenzoic Acid | 3300-2500 (broad) | ~3050-3000 | 2950-2870 | ~1685 | ~1605, 1455 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm) in CDCl₃
| Compound | -COOH | Aromatic-H | -CH₃ |
| This compound | ~12.25 (s, 1H)[1] | 6.88 (s, 2H)[1] | 2.42 (s, 6H, 2,6-Me), 2.28 (s, 3H, 4-Me)[1] |
| 2,3,4-Trimethylbenzoic Acid | Not available | 7.6 (d, 1H), 6.9 (d, 1H) | 2.5 (s, 3H), 2.3 (s, 3H), 2.2 (s, 3H) |
| 2,3,5-Trimethylbenzoic Acid | Not available | 7.5 (s, 1H), 7.1 (s, 1H) | 2.3 (s, 3H), 2.25 (s, 3H), 2.2 (s, 3H) |
| 2,3,6-Trimethylbenzoic Acid | Not available | 7.2 (d, 1H), 6.9 (d, 1H) | 2.5 (s, 3H), 2.2 (s, 3H), 2.1 (s, 3H) |
| 2,4,5-Trimethylbenzoic Acid | Not available | 7.8 (s, 1H), 7.0 (s, 1H) | 2.5 (s, 3H), 2.2 (s, 6H) |
| 3,4,5-Trimethylbenzoic Acid | ~11.0 (br s, 1H) | 7.8 (s, 2H) | 2.3 (s, 6H, 3,5-Me), 2.2 (s, 3H, 4-Me) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm) in CDCl₃
| Compound | -COOH | Aromatic-C | -CH₃ |
| This compound | ~177.0 | 139.0, 135.5, 130.0, 128.5 | 21.0, 19.5 |
| 2,3,4-Trimethylbenzoic Acid | ~176.5 | 142.0, 137.0, 135.5, 131.0, 128.0, 125.0 | 20.5, 16.0, 15.0 |
| 2,3,5-Trimethylbenzoic Acid | Not available | Not available | Not available |
| 2,3,6-Trimethylbenzoic Acid | ~175.0 | 138.0, 136.0, 135.0, 131.0, 129.0, 125.0 | 20.0, 19.0, 15.0 |
| 2,4,5-Trimethylbenzoic Acid | ~173.0 | 140.0, 136.0, 135.0, 132.0, 130.0, 128.0 | 20.0, 19.5, 19.0 |
| 3,4,5-Trimethylbenzoic Acid | ~172.0 | 141.0, 137.0, 129.0, 128.0 | 20.0, 15.0 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 164[2][3] | 147 ([M-OH]⁺), 146 ([M-H₂O]⁺), 119 ([M-COOH]⁺), 91[2][3] |
| 2,3,4-Trimethylbenzoic Acid | 164 | 147, 119, 91 |
| 2,3,5-Trimethylbenzoic Acid | 164 | 147, 119, 91 |
| 2,3,6-Trimethylbenzoic Acid | 164[4] | 147, 119, 91[4] |
| 2,4,5-Trimethylbenzoic Acid | 164[5][6] | 147, 119, 91[6] |
| 3,4,5-Trimethylbenzoic Acid | 164[7] | 147, 119, 91[7] |
Disclaimer: NMR chemical shifts can vary depending on the solvent and concentration. The data presented is compiled from various sources and should be used as a reference.
Analysis of Spectroscopic Differences
The structural variations among the isomers are clearly reflected in their spectra.
-
IR Spectroscopy: All isomers exhibit the characteristic broad O-H stretch of a carboxylic acid dimer and a strong C=O stretch.[8] Subtle shifts in the C=O stretching frequency and variations in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, but these are often minor.
-
¹H NMR Spectroscopy: This technique is particularly powerful for distinguishing between the isomers. The number of signals, their multiplicity, and their chemical shifts in the aromatic region are highly diagnostic. For instance, the high symmetry of 2,4,6- and 3,4,5-trimethylbenzoic acid results in a single signal for the two equivalent aromatic protons. In contrast, the less symmetrical isomers show distinct signals for each of their aromatic protons. The chemical shifts of the methyl protons also vary depending on their position relative to the carboxylic acid group.
-
¹³C NMR Spectroscopy: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. Symmetrical isomers like 2,4,6- and 3,4,5-trimethylbenzoic acid show fewer signals in the aromatic region compared to their less symmetrical counterparts.
-
Mass Spectrometry: All isomers show a molecular ion peak at m/z 164.[2] The primary fragmentation pathway involves the loss of a hydroxyl radical (•OH) to give a fragment at m/z 147, or the loss of the entire carboxyl group (•COOH) to give a fragment at m/z 119.[3] While the major fragments are often the same, the relative intensities of these fragments may vary between isomers, providing another potential point of differentiation.
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following are generalized protocols for each method.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples are typically analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is pressed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) is recorded and automatically subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Sample Preparation: Approximately 5-25 mg of the sample for ¹H NMR, and 50-100 mg for ¹³C NMR, is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase (e.g., acetonitrile/water).
-
Ionization: Electron Ionization (EI) is commonly used for GC-MS, resulting in extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS, which is a softer ionization technique that typically results in a prominent molecular ion peak.[3]
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships between the analyzed compounds.
Caption: Experimental workflow for spectroscopic comparison.
Caption: Structural isomers of trimethylbenzoic acid.
References
- 1. This compound(480-63-7) 1H NMR [m.chemicalbook.com]
- 2. Benzoic acid, 2,4,6-trimethyl- [webbook.nist.gov]
- 3. This compound | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,6-Trimethylbenzoic acid | C10H12O2 | CID 17314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2,4,5-trimethyl- [webbook.nist.gov]
- 6. Benzoic acid, 2,4,5-trimethyl- [webbook.nist.gov]
- 7. 3,4,5-Trimethylbenzoic acid [webbook.nist.gov]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rsc.org [rsc.org]
A Comparative Guide to Purity Assessment of Synthesized 2,4,6-Trimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical quality attribute for any synthesized compound, ensuring its identity, efficacy, and safety. For 2,4,6-trimethylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of the most effective analytical techniques for evaluating the purity of synthesized this compound, supported by detailed experimental protocols and illustrative data.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, including the need for quantitative or qualitative results, the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Typical Purity Range Determined | Common Impurities Detected | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity, followed by UV detection. | >98% | Unreacted starting materials (e.g., mesitylene), isomeric impurities, and other synthesis by-products. | High resolution and sensitivity, suitable for quantitative analysis of non-volatile impurities. | Requires a chromophore for sensitive detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | >99% | Residual solvents, volatile starting materials, and by-products. | Excellent for separating and identifying volatile and semi-volatile impurities. | Requires derivatization for non-volatile carboxylic acids. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute Purity (>99%) | Provides structural information for identification of unknown impurities. | Primary analytical method for determining absolute purity without the need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Qualitative indicator | Broad melting range indicates the presence of impurities. | Simple, rapid, and inexpensive preliminary check of purity. | Not quantitative and not suitable for detecting small amounts of impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and mobile phase. | Qualitative | Starting materials, major by-products. | Rapid and cost-effective for reaction monitoring and qualitative impurity profiling. | Not quantitative and has lower resolution than HPLC. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aromatic carboxylic acids and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified to pH 2.5-3.0 with phosphoric acid or formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and residual solvents.
Instrumentation:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Pyridine (B92270) or other suitable solvent
Derivatization Protocol (as TMS ester):
-
Accurately weigh approximately 1 mg of the synthesized this compound into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Data Analysis: Impurities are identified by their mass spectra through comparison with spectral libraries (e.g., NIST). Purity is estimated by the area percentage of the derivatized main peak.
Caption: GC-MS analysis workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard of known purity (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL).
-
Gently agitate to ensure complete dissolution.
NMR Parameters:
-
Pulse Program: A single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Data Analysis: The absolute purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Caption: qNMR analysis workflow for absolute purity determination.
Conclusion
A multi-faceted approach is recommended for the comprehensive purity assessment of synthesized this compound. HPLC is a robust and reliable method for routine purity checks and the quantification of non-volatile impurities. GC-MS is invaluable for identifying and quantifying residual solvents and other volatile impurities. For an accurate and absolute determination of purity, particularly for the qualification of reference standards, qNMR is the gold standard. A simple melting point determination can serve as a rapid, initial check of purity. By combining these orthogonal techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound for its intended applications.
References
Stability Under Scrutiny: A Comparative Analysis of Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a cornerstone of successful product development. This guide offers a comparative analysis of the stability of various benzoic acid derivatives, supported by experimental data, to inform rational design and selection in pharmaceutical and chemical research.
The versatile benzoic acid scaffold is a frequent flier in medicinal chemistry and materials science. However, modifications to the benzene (B151609) ring or the carboxylic acid group can significantly impact the molecule's thermal, chemical, and metabolic stability. This guide provides a detailed comparison of these stability profiles, offering insights into structure-stability relationships.
Comparative Stability Data
The stability of benzoic acid and its derivatives is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of benzoic acids, which can influence their reactivity and stability.[1][2][3][4] Conversely, electron-donating groups can decrease acidity.[1][2] The "ortho-effect," where a substituent at the ortho position sterically hinders the carboxyl group, can also impact stability.[1]
Thermal Stability
Thermal decomposition analysis reveals how these structural differences translate to stability under heat. Unsubstituted benzoic acid is thermally stable up to 300°C in subcritical water.[5][6] However, the introduction of substituents can lower this decomposition temperature. For instance, derivatives like anthranilic acid, salicylic (B10762653) acid, and syringic acid show severe degradation at 200°C and complete degradation by 250°C under the same conditions.[5][6] The primary thermal decomposition pathway for many benzoic acids is decarboxylation.[5][6]
| Compound | Decomposition Temperature (°C) | Method | Key Observations |
| Benzoic Acid | > 300 | Subcritical Water | High thermal stability.[5][6] |
| Anthranilic Acid | ~200 (severe degradation) | Subcritical Water | Less stable than benzoic acid.[5][6] |
| Salicylic Acid | ~200 (severe degradation) | Subcritical Water | Less stable than benzoic acid.[5][6] |
| Syringic Acid | ~200 (severe degradation) | Subcritical Water | Less stable than benzoic acid.[5][6] |
| 3-Hydroxybenzoic Acid (Form I) | 202 (Melting Point) | DSC | The most stable polymorph.[7] |
| 3-Hydroxybenzoic Acid (Form III) | 196 (Melting Point) | DSC | Less stable polymorph.[7] |
| Heptyl 4-aminobenzoate | 200 - 350 (Initial) | TGA (Predicted) | Decomposition occurs in stages.[8] |
Chemical Stability: Hydrolysis
The ester derivatives of benzoic acid are susceptible to hydrolysis, a critical factor for drug shelf-life and bioavailability.[9] The rate of hydrolysis is influenced by the nature of the alcohol moiety and substituents on the benzoic acid ring.
| Compound | Alkaline Hydrolysis t½ (min) | Key Observations |
| Methyl benzoate | 14 | |
| Ethyl benzoate | 14 | |
| n-Propyl benzoate | 19 | Stability increases with alkyl chain length in alkaline conditions.[9] |
| n-Butyl benzoate | 21 | Stability increases with alkyl chain length in alkaline conditions.[9] |
| Phenyl benzoate | 11 | |
| Benzyl benzoate | 16 | |
| Ethyl 4-bromobenzoate | 12 | Electron-withdrawing group at the para position decreases stability compared to the unsubstituted ester.[10] |
| Ethyl 3-bromobenzoate | 25 | |
| Ethyl 2-bromobenzoate | 15 | |
| Acetylsalicylic Acid (Aspirin) | Varies with pH | Hydrolyzes to salicylic acid and acetic acid.[11][12][13] |
Metabolic Stability
For drug candidates, metabolic stability is a key determinant of their pharmacokinetic profile. In vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are used to assess this.[14][15][16]
| Compound | Rat Plasma t½ (min) | Rat Liver Microsomes t½ (min) | Key Observations |
| Methyl benzoate | 36 | 15 | More stable in plasma than other alkyl benzoates.[9][10] |
| Ethyl benzoate | 17 | 12 | |
| n-Propyl benzoate | 10 | N.D. | Plasma stability is inversely proportional to the size of the alkyl group.[10] |
| n-Butyl benzoate | 10 | N.D. | Plasma stability is inversely proportional to the size of the alkyl group.[10] |
| Phenyl benzoate | 7 | 10 | |
| Benzyl benzoate | 12 | 13 | |
| Ethyl 4-bromobenzoate | 12 | 10 | |
| Ethyl 3-bromobenzoate | 11 | 12 | |
| Ethyl 2-bromobenzoate | 10 | N.D. |
N.D. = Not Determined
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of stability data.
Thermogravimetric Analysis (TGA)
This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8]
-
Instrument: Thermogravimetric Analyzer
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 20-50 mL/min).[8]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[8]
-
Data Analysis: The mass change is plotted against temperature. The onset temperature of decomposition and the temperatures at which specific mass loss percentages occur are determined.[8] The first derivative of the TGA curve (DTG curve) helps identify the temperatures of maximum mass loss rates.[8]
Alkaline Hydrolysis Assay
This assay determines the stability of a compound in a basic aqueous solution.
-
Solution Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., THF).[9] An aqueous solution of a strong base (e.g., Lithium Hydroxide) is also prepared.[9]
-
Reaction Initiation: The stock solution of the compound is added to the basic solution at a controlled temperature (e.g., 37°C).[10]
-
Sampling: Aliquots are taken at various time points and the reaction is quenched (e.g., by neutralization with acid).
-
Analysis: The concentration of the remaining parent compound is quantified by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The natural logarithm of the compound concentration is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope).[10]
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.[14][15][16]
-
Test System: Pooled liver microsomes from the desired species (e.g., human, rat).[14][15]
-
Incubation Mixture: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[15][16]
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[15][16] A control incubation without NADPH is also run.[15]
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14][15]
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[16]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound.[15]
-
Data Analysis: The percentage of the compound remaining is plotted against time. From this, the half-life (t½) and intrinsic clearance (CLint) are calculated.[15]
Visualizing Experimental and Biological Contexts
To better illustrate the processes involved in stability testing and the relevance of stability in a biological context, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The trimorphism of 3-hydroxybenzoic acid: an experimental and computational study - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00159K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Aspirin - Wikipedia [en.wikipedia.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Analysis of Experimental and Computational Data for Mesityl 2,4,6-trimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of available experimental and computational data for mesityl 2,4,6-trimethylbenzoate (B1236764), a sterically hindered aromatic ester. Due to the significant steric congestion from the six methyl groups positioned ortho to the ester linkage, the synthesis and characterization of this compound present unique challenges, which in turn affects the availability of comprehensive data.[1][2] This document aims to summarize the existing information, highlight the current data gaps, and provide detailed experimental protocols for its synthesis and characterization.
Data Presentation: Physicochemical and Spectroscopic Properties
The quantitative data for mesityl 2,4,6-trimethylbenzoate is sparse, particularly for physical properties and computational values.[3] The following tables compare the available experimental data with computational predictions and provide context by including data for less sterically hindered analogues: methyl 2,4,6-trimethylbenzoate and phenyl benzoate.[4]
Table 1: Physicochemical Properties of Mesityl 2,4,6-trimethylbenzoate and Analogues
| Property | Mesityl 2,4,6-trimethylbenzoate | Methyl 2,4,6-trimethylbenzoate | Phenyl Benzoate |
| Molecular Formula | C₁₉H₂₂O₂[5] | C₁₁H₁₄O₂ | C₁₃H₁₀O₂ |
| Molecular Weight | 282.38 g/mol [5] | 178.21 g/mol | 198.22 g/mol |
| Appearance | White to off-white crystalline solid[5] | Data Not Available | Data Not Available |
| Melting Point | Not readily available[1][5] | Data Not Available | 68-70 °C |
| Boiling Point | Not readily available[1][5] | Data Not Available | 314 °C |
| Solubility | Soluble in nonpolar organic solvents like toluene (B28343) and hexane; poorly soluble in polar solvents.[5] | Data Not Available | Data Not Available |
| LogP (Computational) | 4.76[6] | Data Not Available | Data Not Available |
| TPSA (Computational) | 26.3 Ų[6] | Data Not Available | Data Not Available |
Table 2: ¹H NMR Spectroscopic Data (δ in ppm)
| Compound | Aromatic Protons | Methyl Protons (Benzoate Ring) | Methyl Protons (Aryl Ring) | Other Protons |
| Mesityl 2,4,6-trimethylbenzoate | ~6.8-7.2 (complex multiplets)[4] | ~2.1-2.3 (singlets)[4] | ~2.0-2.2 (singlets)[4] | - |
| Methyl 2,4,6-trimethylbenzoate | 6.84 (s, 2H)[4] | 2.28 (s, 3H), 2.53 (s, 6H)[4] | - | 3.87 (s, 3H, -OCH₃)[4] |
| Phenyl Benzoate | 7.20-8.20 (multiplets)[4] | - | - | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C=C Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| Mesityl 2,4,6-trimethylbenzoate | ~1740 | ~1250, ~1150 | ~1610, ~1460 | ~3030 | ~2960 |
| Methyl 2,4,6-trimethylbenzoate | ~1730 | ~1260, ~1180 | ~1610, ~1460 | ~3030 | ~2960 |
| Phenyl Benzoate | 1730[4] | 1265, 1175[4] | ~1600, ~1450[4] | ~3070[4] | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Mesityl 2,4,6-trimethylbenzoate | 282[4] | 163 (C₁₀H₁₁O⁺), 119 (C₉H₁₁⁺)[4] |
| Methyl 2,4,6-trimethylbenzoate | 178[4] | 147 (M-OCH₃⁺), 119 (C₉H₁₁⁺)[4] |
| Phenyl Benzoate | 198[4] | 105 (C₇H₅O⁺), 77 (C₆H₅⁺)[4] |
Experimental Protocols
Due to significant steric hindrance, direct acid-catalyzed esterification is often slow and requires harsh conditions.[1] The most effective and common approach involves the conversion of 2,4,6-trimethylbenzoic acid to its highly reactive acyl chloride derivative, followed by a reaction with mesitol (2,4,6-trimethylphenol).[1][7]
Synthesis via Acyl Chloride Intermediate[1][7]
Step 1: Preparation of 2,4,6-Trimethylbenzoyl Chloride
-
Reactants : Combine this compound (1.0 equivalent) with an excess of thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of pyridine (B92270) can be added.[8]
-
Reaction : Gently heat the mixture to reflux in a round-bottom flask equipped with a reflux condenser. Maintain for 2-4 hours or until the evolution of gas (SO₂ or CO and CO₂) ceases.[7]
-
Isolation : Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure. The resulting crude 2,4,6-trimethylbenzoyl chloride can often be used in the next step without further purification.[7]
Step 2: Esterification
-
Reactants : In a dry round-bottom flask under an inert atmosphere, dissolve mesitol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.0 equivalent) in an anhydrous inert solvent (e.g., dichloromethane (B109758) or toluene).[1]
-
Reaction : Cool the mixture in an ice bath. Slowly add one equivalent of 2,4,6-trimethylbenzoyl chloride to the cooled solution with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.[7]
-
Work-up : Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.[7]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure mesityl 2,4,6-trimethylbenzoate.[7]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence with a spectral width of 0-220 ppm. A larger number of scans is typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy [4]
-
Sample Preparation : Place a small amount of the solid sample directly onto an Attenuated Total Reflectance (ATR) crystal and apply pressure to ensure good contact.
-
Data Acquisition : Record a background spectrum of the empty ATR crystal, which is then automatically subtracted from the sample spectrum. Acquire the sample spectrum, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS) [9]
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Analysis : In Electron Ionization (EI) mode, scan a mass range from m/z 40 to 500. Analyze the resulting chromatogram to identify the main peak and its corresponding mass spectrum.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for synthesizing and analyzing mesityl 2,4,6-trimethylbenzoate and the relationship between experimental and computational approaches.
Caption: Experimental workflow for the synthesis and characterization of mesityl 2,4,6-trimethylbenzoate.
Caption: Relationship between available experimental and computational data for the target molecule.
References
A Comparative Analysis of 2,4,6-Trimethylbenzoic Acid as a Protecting Group for Alcohols
In the landscape of multi-step organic synthesis, the strategic selection of a protecting group for sensitive functionalities is paramount to the success of complex molecular construction. The hydroxyl group, with its inherent nucleophilicity and acidity, frequently requires temporary masking to prevent undesired side reactions. The 2,4,6-trimethylbenzoyl (mesitoyl) ester, derived from 2,4,6-trimethylbenzoic acid, presents itself as a robust option for alcohol protection. This guide provides a comprehensive comparison of the mesitoyl protecting group against other commonly employed groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed, again in high yield, without affecting other functional groups.[1] The mesitoyl group's efficacy is primarily attributed to the significant steric hindrance provided by the two ortho-methyl groups on the aromatic ring. This steric shield protects the ester's carbonyl carbon from nucleophilic attack, rendering it exceptionally stable across a wide array of reaction conditions.[2]
Quantitative Comparison of Common Alcohol Protecting Groups
The selection of a protecting group is often a trade-off between its stability and the ease of its removal. The following tables summarize the performance of the 2,4,6-trimethylbenzoyl (mesitoyl) group in comparison to other prevalent alcohol protecting groups.
Table 1: Comparison of Protection Reaction Efficacy for Primary Alcohols
| Protecting Group | Reagents and Conditions | Time (h) | Yield (%) | Citation |
| 2,4,6-Trimethylbenzoyl (Mesitoyl) | Mesitoyl chloride, Pyridine (B92270), CH₂Cl₂ | 12 | >95 | [3] |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 12 | >95 | [3] |
| Acetyl (Ac) | Acetic anhydride, Pyridine, CH₂Cl₂ | 2 | >98 | [3] |
| Benzyl (B1604629) (Bn) | BnBr, NaH, THF | 4.5 | 98 | [3] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole (B134444), DMF | 2 | >95 | [3] |
As indicated in Table 1, sterically hindered ester protecting groups like mesitoyl and pivaloyl often necessitate longer reaction times for their introduction compared to less hindered groups like acetyl or silyl (B83357) ethers.[3]
Table 2: Stability and Deprotection Conditions
| Protecting Group | Stable Towards | Labile Towards (Deprotection Conditions) | Notes | Citation |
| 2,4,6-Trimethylbenzoyl (Mesitoyl) | Acidic & Basic Hydrolysis, Organometallics, many reducing agents | Strong reducing agents (e.g., LiAlH₄, reflux in THF) | Exceptional stability due to steric hindrance. Useful when robustness is critical. | [2][3] |
| Pivaloyl (Piv) | Similar to Mesitoyl, resists mild hydrolysis | Strong reducing agents (LiAlH₄), strong basic/acidic hydrolysis | Less sterically hindered than mesitoyl but still very robust compared to simple esters. | [4] |
| Acetyl (Ac) | Mild acidic conditions, catalytic hydrogenation | Basic hydrolysis (e.g., K₂CO₃, MeOH), acidic hydrolysis | Easily cleaved, suitable for protecting groups needed for short sequences. | [3] |
| Benzyl (Bn) | Acidic & Basic conditions, many oxidizing/reducing agents | Catalytic Hydrogenolysis (H₂, Pd/C), strong acids (e.g., BCl₃) | Widely used due to its general stability and mild, orthogonal deprotection. | [5][6] |
| tert-Butyldimethylsilyl (TBDMS) | Basic conditions, many oxidizing/reducing agents | Fluoride (B91410) ions (e.g., TBAF), acidic conditions (e.g., AcOH, HCl) | Very common, with a wide range of selective deprotection methods available. | [4][5][7] |
The robust nature of the mesitoyl group necessitates vigorous conditions for its removal, a feature that can be exploited in orthogonal protection strategies where more labile groups must be removed first.[2][3]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following are representative protocols for the protection of a primary alcohol with 2,4,6-trimethylbenzoyl chloride and its subsequent deprotection, along with protocols for other common protecting groups for comparison.
Protocol 1: Protection of a Primary Alcohol with 2,4,6-Trimethylbenzoyl Chloride
This procedure details the formation of a mesitoyl ester.[2][3]
-
Materials: Primary alcohol, 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride), anhydrous pyridine, anhydrous dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Deprotection of a 2,4,6-Trimethylbenzoyl Ester
This protocol outlines the cleavage of the sterically hindered mesitoyl ester using a strong reducing agent.[2]
-
Materials: 2,4,6-trimethylbenzoyl-protected alcohol, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (B95107) (THF), and saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the 2,4,6-trimethylbenzoate (B1236764) ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure and purify the crude alcohol by flash column chromatography.
-
Protocol 3: Protection of a Primary Alcohol with TBDMSCl
This procedure describes the widely used method for forming a TBDMS ether.[8][9]
-
Materials: Primary alcohol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a non-polar solvent like ethyl acetate or diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Deprotection of a TBDMS Ether with TBAF
This is a common method for cleaving silyl ethers using a fluoride source.[10]
-
Materials: TBDMS-protected alcohol, tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M solution in THF), anhydrous THF.
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
-
Protocol 5: Protection of a Primary Alcohol with Benzyl Bromide
This protocol describes the Williamson ether synthesis to form a benzyl ether.[11][12]
-
Materials: Primary alcohol, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous DMF or THF.
-
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC).
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 6: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is the most common and mildest method for benzyl ether cleavage.[13]
-
Materials: Benzyl-protected alcohol, 10% Palladium on Carbon (Pd/C), hydrogen gas (H₂), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Procedure:
-
Dissolve the benzyl-protected alcohol in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% by weight).
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Visualizing Workflows and Relationships
Diagrams can clarify the logical flow of synthetic operations and the relationships between different protecting group strategies.
Caption: A generalized workflow for utilizing a protecting group (PG) in multi-step synthesis.
Caption: Logic diagram illustrating an orthogonal strategy with TBDMS and Benzyl groups.
Conclusion
The 2,4,6-trimethylbenzoyl (mesitoyl) protecting group is a highly effective tool for the protection of alcohols, distinguished by its exceptional stability. Its resistance to a broad spectrum of acidic, basic, and organometallic reagents makes it an excellent choice for complex, multi-step syntheses where other, more common protecting groups might fail.[2][3] While the introduction of the mesitoyl group can be slower than less hindered alternatives, and its removal requires potent reducing agents, these characteristics are advantageous in the context of orthogonal protection strategies.[3] By understanding the comparative efficacy and stability outlined in this guide, researchers can strategically deploy the mesitoyl group to navigate challenging synthetic pathways and achieve their molecular targets with greater efficiency and control.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl Bromide [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4,6-Trimethylbenzoic Acid: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 2,4,6-trimethylbenzoic acid, ensuring compliance and safety within a laboratory setting. This document outlines procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its properties and potential hazards. The compound is a white to nearly white crystalline powder and is considered a combustible solid.[1][2] While some safety data sheets (SDS) may not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, others identify it as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4][5][6]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields or a face shield.[2]
-
A lab coat.
-
Use a NIOSH-approved respirator with a particle filter if dust is generated.[3]
All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[6]
Chemical and Physical Data
This table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [5] |
| Molecular Weight | 164.20 g/mol | [5] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 152-155 °C | [1][2] |
| Storage Class | 11 (Combustible Solids) | [2] |
Disposal Procedures: A Step-by-Step Guide
All waste containing this compound must be treated as hazardous chemical waste.[7] Under no circumstances should this chemical or its waste be disposed of via sink drains or in regular trash.[7][8] Disposal must always comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Step 1: Waste Identification and Segregation
Proper segregation of waste streams is critical for safe disposal.[11][12] Do not mix this compound waste with other incompatible waste streams. Keep acidic waste segregated from bases, cyanides, azides, and hypochlorite (B82951) solutions.[11]
-
Solid Waste: Includes expired or unused this compound powder, as well as contaminated items like weigh paper, gloves, and paper towels.
-
Contaminated Labware: Non-reusable items such as pipette tips, centrifuge tubes, and broken glassware that have come into contact with the chemical.
-
Aqueous and Organic Solutions: Liquid waste containing dissolved this compound.
Step 2: Waste Collection and Container Management
Collect each segregated waste stream in a dedicated, appropriate container.
Container Requirements:
-
Condition: Containers must be in good condition, with no leaks or cracks.[8]
-
Compatibility: The container material must be compatible with the chemical waste. Plastic is often preferred.[13]
-
Sealing: Containers must be kept tightly closed except when adding waste.[8][13]
-
Labeling: All hazardous waste containers must be clearly labeled.[8][11] The label should include:
| Waste Type | Collection Container |
| Solid Waste | Puncture-proof, sealable, and clearly labeled hazardous waste container. |
| Aqueous Solutions | Shatter-proof, leak-proof bottle, clearly labeled as hazardous waste. |
| Contaminated Labware | Puncture-proof, sealable container (e.g., a sharps container for broken glass or a dedicated waste box) clearly labeled as hazardous waste. |
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13][14]
SAA Requirements:
-
Location: Must be at or near the process that generates the waste.[13]
-
Secondary Containment: Store all waste containers in a clean, compatible secondary containment bin or tray to contain potential spills.[8][14]
-
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[12][13]
Step 4: Spill and Decontamination Procedures
Immediate and appropriate action is necessary in the event of a spill to prevent exposure and environmental contamination.
Experimental Protocol for Small Spill Cleanup:
-
Ensure Safety: Alert personnel in the area and ensure the spill area is well-ventilated. Don appropriate PPE (gloves, safety goggles, lab coat).[7]
-
Containment: Prevent the spill from spreading.[7]
-
Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[3] Avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill.
-
-
Collection: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed and properly labeled hazardous waste container.[8][12]
-
Decontamination: Clean the spill surface thoroughly with soap and water. Collect the cleaning materials and dispose of them as hazardous waste.[7]
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) department, especially if you require assistance or if the spill is large.[8]
Step 5: Final Disposal
The final step is the removal and disposal of the hazardous waste by authorized personnel.
-
Arrange for Pickup: Once a waste container is full or has been accumulating for the maximum allowed time (e.g., 9-12 months, check institutional policy), arrange for a pickup.[8][13]
-
Authorized Disposal: Contact your institution's EH&S department or a licensed professional waste disposal service for waste collection.[13][15] Do not attempt to transport hazardous waste yourself.[12] Offer surplus and non-recyclable solutions to a licensed disposal company.[15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 480-63-7 [chemicalbook.com]
- 2. This compound 99 480-63-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.at [fishersci.at]
- 5. This compound | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2,4,6-Trimethylbenzoic acid
This guide provides immediate safety protocols, operational procedures, and disposal plans for the handling of 2,4,6-Trimethylbenzoic acid (CAS No. 480-63-7), also known as Mesitylenecarboxylic acid. Adherence to these guidelines is crucial for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is prudent to follow standard laboratory safety practices and treat it as a potential irritant.[1][2] The following personal protective equipment is recommended to minimize exposure and ensure safety.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[3] A face shield may be required for high-volume applications.[4] | Protects eyes from dust particles and potential splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][6] Gloves should be inspected before use. | Prevents direct skin contact. Although not classified as a skin irritant by all sources, some data suggests it can cause skin irritation.[2] |
| Body Protection | A full-length laboratory coat or a chemical-resistant apron.[4][5] Closed-toe shoes and full-length pants are mandatory.[4] | Protects skin and clothing from spills and contamination.[5] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1] A NIOSH-approved N95 respirator may be used if dust is generated.[7] | Minimizes inhalation of airborne particles, especially when handling the powder. |
II. Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [2] |
| Appearance | White to almost white crystalline powder[8] |
| Melting Point | 152-155 °C[7][8] |
| Solubility | Soluble in water, ligroin, or carbon tetrachloride[8] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place[3] |
III. Standard Operating Procedure: Weighing and Dissolving this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that an emergency eyewash station and safety shower are accessible.
- Don the appropriate PPE as specified in the table above (safety goggles, nitrile gloves, lab coat).
2. Weighing the Compound:
- Place a weigh boat on an analytical balance and tare the balance.
- Carefully scoop the desired amount of this compound powder onto the weigh boat using a clean spatula.
- Avoid creating dust. If dust is generated, ensure adequate ventilation or use respiratory protection.
- Record the exact weight of the compound.
3. Dissolving the Compound:
- Transfer the weighed this compound to an appropriate glass vessel (e.g., beaker or flask).
- Add the desired solvent (e.g., dichloromethane, tetrahydrofuran) to the vessel.
- Stir the mixture using a magnetic stirrer or by gentle swirling until the solid is completely dissolved. The reaction can be performed at 0 °C to room temperature.[9]
4. Post-Procedure Cleanup:
- Clean the spatula and any other used equipment.
- Dispose of the weigh boat and any other contaminated disposable materials in the designated solid hazardous waste container.
- Wipe down the work surface.
- Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) and wash hands thoroughly.
IV. Spill and Waste Disposal Plan
Proper containment and disposal of chemical waste are critical for laboratory safety and environmental protection.
Spill Response:
-
Small Spills: For minor spills, ensure adequate ventilation.[1] Carefully sweep up the solid material to avoid generating dust and place it into a sealed, labeled container for disposal.[10] Clean the spill area with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for assistance.
Waste Disposal:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.[11]
-
Solid Waste: Collect in a puncture-proof, sealable, and clearly labeled hazardous waste container.[11]
-
Liquid Waste (Solutions): Collect in a shatter-proof, leak-proof bottle that is clearly labeled as hazardous waste.[11] Do not mix with other waste streams unless permitted by your institution's EHS guidelines.
-
Disposal Route: Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash.[11] All waste must be disposed of through an approved waste disposal service in accordance with local, state, and federal regulations.
V. Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.nl [fishersci.nl]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. 2,4,6-トリメチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 480-63-7 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.at [fishersci.at]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
